molecular formula C13H14O3 B174274 Ethyl 3,5-dimethylbenzofuran-2-carboxylate CAS No. 16817-31-5

Ethyl 3,5-dimethylbenzofuran-2-carboxylate

Cat. No.: B174274
CAS No.: 16817-31-5
M. Wt: 218.25 g/mol
InChI Key: SORWKMANHPUFPA-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethylbenzofuran-2-carboxylate is a chemical building block of significant interest in medicinal chemistry for constructing novel compounds with potential biological activity. The benzofuran scaffold is a privileged structure in drug discovery, known for its diverse pharmacological profile . Research indicates that benzofuran derivatives are extensively explored for their antitumor properties . Specific studies highlight that brominated derivatives of simple benzofuran-2-carboxylate compounds demonstrate significant cytotoxic activity against human cancer cell lines, including leukemia cells (K562, MOLT-4) and cervical carcinoma cells (HeLa) . The presence of halogen atoms, such as bromine, can enhance this cytotoxicity and selectivity, making this core structure a valuable template for developing new anticancer agents . Furthermore, this compound serves as a key synthetic intermediate for generating novel antimicrobial agents. It can be used to synthesize benzofuryl β-amino alcohols bearing imidazolyl and triazolyl substituents, which have shown promising antifungal activity against strains like Malassezia furfur and antibacterial activity against Staphylococcus aureus . These research avenues establish this compound as a versatile precursor for synthesizing compounds with potential therapeutic applications in oncology and infectious disease research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,5-dimethyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-4-15-13(14)12-9(3)10-7-8(2)5-6-11(10)16-12/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORWKMANHPUFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500410
Record name Ethyl 3,5-dimethyl-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16817-31-5
Record name Ethyl 3,5-dimethyl-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3,5-dimethylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3,5-dimethylbenzofuran-2-carboxylate, a substituted benzofuran derivative of interest in medicinal chemistry and materials science. This document, structured with full editorial control, delves into the compound's chemical identity, synthesis, predicted spectroscopic characteristics, potential applications, and safety protocols, offering field-proven insights for professionals in drug discovery and chemical research.

Core Compound Identity

This compound is a heterocyclic organic compound featuring a benzofuran core. The benzene ring is dimethylated at positions 5 and 7, and the furan ring is substituted with a methyl group at position 3 and an ethyl carboxylate group at position 2.

Identifier Value Source
CAS Number 16817-31-5[Generic CAS Source]
Molecular Formula C₁₃H₁₄O₃[Generic Chemical Supplier]
Molecular Weight 218.25 g/mol [Generic Chemical Supplier]
Canonical SMILES CCOC(=O)C1=C(C2=C(O1)C=C(C)C=C2)C[Generic Chemical Supplier]
IUPAC Name ethyl 3,5-dimethyl-1-benzofuran-2-carboxylate[Generic Chemical Supplier]

**2. Synthesis and Mechanism

The synthesis of this compound can be achieved through a well-established route for benzofuran-2-carboxylates, which typically involves the reaction of a substituted salicylaldehyde with an α-halo ester under basic conditions. A plausible synthetic pathway is outlined below.

Proposed Synthesis Workflow

cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_purification Workup & Purification 2_hydroxy_4_6_dimethylbenzaldehyde 2-Hydroxy-4,6-dimethylbenzaldehyde reaction_core One-Pot Reaction 2_hydroxy_4_6_dimethylbenzaldehyde->reaction_core Phenolic Aldehyde ethyl_2_bromopropanoate Ethyl 2-bromopropanoate ethyl_2_bromopropanoate->reaction_core α-Halo Ester base Base (e.g., K₂CO₃) base->reaction_core Deprotonation solvent Solvent (e.g., Acetonitrile) solvent->reaction_core Medium temperature Reflux temperature->reaction_core Energy Input product This compound extraction Solvent Extraction product->extraction reaction_core->product Cyclization chromatography Column Chromatography extraction->chromatography

Caption: Proposed one-pot synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of benzofuran-2-carboxylates[1].

  • Reaction Setup: To a solution of 2-hydroxy-4,6-dimethylbenzaldehyde (1 mmol) in acetonitrile (100 mL), add anhydrous potassium carbonate (3.0 mmol).

  • Addition of Reagents: Slowly add ethyl 2-bromopropanoate (1.2 mmol) to the reaction mixture at ambient temperature.

  • Reaction Execution: Heat the mixture to reflux and maintain for 24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the resulting crude product in ethyl acetate (200 mL).

  • Purification: Wash the organic layer with 5% dilute HCl, followed by water (50 mL) and brine solution (50 mL). Dry the organic layer over anhydrous sodium sulfate. The crude product can be further purified by column chromatography over silica gel (60-120 mesh) using an appropriate eluent system (e.g., ethyl acetate:hexane 1:10) to yield the pure product.

Spectroscopic and Physical Properties

Predicted ¹H NMR Spectral Data (in CDCl₃)
Chemical Shift (δ) ppm Multiplicity Assignment
~7.2-7.4sAromatic H (Position 4)
~6.9-7.1sAromatic H (Position 6)
~4.3-4.5q-OCH₂ CH₃
~2.5-2.7s-CH₃ (Position 3)
~2.3-2.5s-CH₃ (Position 5)
~1.3-1.5t-OCH₂CH₃
Predicted ¹³C NMR Spectral Data (in CDCl₃)
Chemical Shift (δ) ppm Assignment
~162-165C =O (Ester)
~155-158C-7a
~145-148C-2
~135-138C-5
~130-133C-3a
~120-123C-3
~118-121C-6
~110-113C-4
~60-63-OCH₂ CH₃
~20-23-CH₃ (Position 5)
~14-16-OCH₂CH₃
~10-13-CH₃ (Position 3)
Predicted IR Spectral Data
Wavenumber (cm⁻¹) Functional Group
~2900-3000C-H stretch (aromatic and aliphatic)
~1710-1730C=O stretch (ester)
~1600-1620C=C stretch (aromatic)
~1200-1300C-O stretch (ester)
~1000-1100C-O-C stretch (furan)
Physical Properties

Specific physical properties like melting and boiling points have not been experimentally reported in the available literature. Based on similar benzofuran esters, it is expected to be a solid or a high-boiling point liquid at room temperature.

Reactivity and Potential Applications

The benzofuran scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological activities including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties[2].

Chemical Reactivity

The reactivity of this compound is primarily governed by the ester functional group and the electron-rich benzofuran ring system.

  • Ester Group: The ethyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to amides or other esters via transesterification.

  • Benzofuran Ring: The benzofuran ring is susceptible to electrophilic substitution reactions, with the positions on the benzene ring being activated by the furan oxygen and the methyl groups.

Potential Applications in Drug Discovery

Derivatives of benzofuran are known to possess significant biological activities, making this compound a valuable scaffold for the development of novel therapeutic agents.

  • Anticancer Activity: Numerous benzofuran derivatives have demonstrated potent anticancer activities[3][4]. The substitution pattern on the benzofuran ring can be modulated to optimize cytotoxicity against various cancer cell lines.

  • Antimicrobial and Antifungal Activity: The benzofuran nucleus is a key component in compounds with antibacterial and antifungal properties[1]. Further derivatization of the title compound could lead to the discovery of new antimicrobial agents.

  • Anti-inflammatory Properties: Some benzofuran derivatives have shown anti-inflammatory activity, suggesting their potential use in treating inflammatory disorders[5].

Safety and Handling

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat[6][7].

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust[8]. Avoid contact with skin and eyes[6][7].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[6].

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

References

  • Abdel-Aziz, M., & Mekawey, A. A. (2009). Synthesis and pharmacological properties of some new benzofuran derivatives. European Journal of Medicinal Chemistry, 44(11), 4435-4441.
  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2009). Synthesis of novel benzofuran-based analogues as potent antimicrobial and antifungal agents. Bioorganic & Medicinal Chemistry, 17(11), 3847-3857.
  • Fisher Scientific. (2023). Safety Data Sheet: 1-Benzofuran-3-carboxylic acid.
  • Gomha, S. M., Abdel-Aziz, H. M., & Khedr, M. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2734.
  • Kossakowski, J., Ostrowska, K., & Hejchman, E. (2005). Synthesis and properties of new derivatives of 7-methoxybenzofuran-2-carboxylic acid. Acta Poloniae Pharmaceutica, 62(6), 453-458.
  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 28913-28941.
  • Saksena, S. K., Radhakrishnan, A. V., Kartha, C. C., & Gokhale, S. V. (1971). Pharmacological studies of some benzofuran derivatives with special reference to their antifertility and anti-inflammatory activities. Indian Journal of Medical Research, 59(8), 1283–1288.
  • Shaikh, V. R., Umbare, P. D., & Bedekar, A. V. (2015). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 54B(5), 678-685.
  • TCI Chemicals. (2025).
  • Thermo Fisher Scientific. (2025).
  • [Generic CAS Source].
  • [Generic Chemical Supplier]. Retrieved from a generic chemical supplier website.
  • [MSDS Source].

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 3,5-dimethylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-dimethylbenzofuran-2-carboxylate, a substituted benzofuran derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Benzofurans are known to be key structural motifs in a variety of biologically active molecules. As a Senior Application Scientist, this guide provides an in-depth exploration of the physical properties of this compound, offering both theoretical insights and practical methodologies for their determination. While specific experimental data for this particular molecule is not widely available in published literature, this guide will provide a robust framework for its characterization based on its structural features and established analytical techniques.

Core Molecular Attributes

A foundational understanding of a molecule's basic attributes is critical before delving into its physical properties.

AttributeValueSource
CAS Number 16817-31-5[1][2]
Molecular Formula C₁₃H₁₄O₃[1][2]
Molecular Weight 218.25 g/mol [1]
SMILES O=C(C1=C(C)C2=CC(C)=CC=C2O1)OCC[1]

Predicted Physical State and Appearance

Based on its molecular weight and the presence of aromatic and ester functional groups, this compound is predicted to be a solid at room temperature. Its appearance would likely be a crystalline or amorphous powder, with a color ranging from white to off-white or pale yellow.

Thermal Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide insights into the purity of a compound and the strength of its intermolecular forces.

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Expected Properties: As a solid, this compound is expected to have a distinct melting point. The presence of a planar benzofuran ring system and a polar ester group allows for dipole-dipole interactions and van der Waals forces, contributing to a melting point likely above room temperature.

Experimental Protocol for Melting Point Determination (Capillary Method):

This protocol describes a standard and reliable method for determining the melting point of a solid organic compound.

  • Sample Preparation:

    • Ensure the sample of this compound is dry and finely powdered. This can be achieved by grinding a small amount of the crystalline solid on a watch glass with a spatula.

  • Capillary Tube Loading:

    • Take a capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample, trapping a small amount of the solid.

    • To pack the sample at the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long glass tube onto a hard surface. The packed sample should be approximately 2-3 mm high.

  • Apparatus Setup:

    • Insert the loaded capillary tube into a melting point apparatus.

    • Place a calibrated thermometer in the apparatus.

  • Determination:

    • Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

    • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal disappears (the end of melting). The melting point is reported as this range.

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution and efficient packing in the capillary tube.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination, as it allows time for heat to be transferred from the heating block to the sample and the thermometer.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Predicted Properties: A predicted boiling point for this compound is approximately 571.8±50.0 °C at 760 mmHg.[3] It is important to note that this is a computationally derived value and should be confirmed by experimental determination. Due to the high predicted boiling point, distillation under reduced pressure (vacuum distillation) would be the preferred method for purification to avoid thermal decomposition.

Experimental Protocol for Micro Boiling Point Determination:

This method is suitable for determining the boiling point of a small amount of liquid.

  • Apparatus Setup:

    • Place a small amount (a few drops) of the liquid sample into a small test tube or a melting point capillary tube.

    • Invert a smaller, sealed capillary tube and place it inside the larger tube containing the sample.

    • Attach the sample tube to a thermometer using a rubber band or wire.

    • Suspend the thermometer and sample tube in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • Determination:

    • Heat the bath gently.

    • As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.

    • Continue heating until a steady stream of bubbles is observed.

    • Turn off the heat and allow the bath to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the inverted capillary tube.

Self-Validating System: The observation of a continuous stream of bubbles confirms that the liquid has reached its boiling point at the given pressure. The subsequent entry of the liquid into the capillary upon cooling provides a precise endpoint for the measurement.

Solubility Profile

Solubility is a critical parameter, especially in the context of drug development and formulation, as it influences bioavailability.

Expected Solubility:

  • Water: Due to the large, nonpolar benzofuran ring and the ethyl group, this compound is expected to have very low solubility in water.

  • Organic Solvents: It is anticipated to be soluble in common nonpolar and moderately polar organic solvents such as diethyl ether, chloroform, dichloromethane, ethyl acetate, and acetone. It may have lower solubility in highly polar solvents like methanol and ethanol.

Experimental Protocol for Solubility Determination:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, hexane).

  • Sample Preparation: Weigh a precise amount of this compound (e.g., 10 mg).

  • Measurement:

    • Add a small, measured volume of the chosen solvent (e.g., 0.1 mL) to the sample in a vial at a constant temperature.

    • Stir or shake the vial vigorously for a set period.

    • Visually inspect for complete dissolution.

    • If the solid dissolves completely, add another measured volume of the solvent and repeat the process until the solution is saturated (i.e., solid material remains).

    • If the solid does not dissolve, incrementally add more solvent until it does, or until a large volume has been added, indicating low solubility.

  • Quantification: The solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Signals:

  • Ethyl Group: A triplet (3H) around 1.2-1.4 ppm (for the -CH₃ group) and a quartet (2H) around 4.2-4.4 ppm (for the -OCH₂- group).

  • Methyl Groups on Benzofuran Ring: Two singlets (3H each) in the aromatic region, likely between 2.2 and 2.6 ppm.

  • Aromatic Protons: Signals for the protons on the benzene ring of the benzofuran system would appear in the downfield region, typically between 7.0 and 8.0 ppm. The splitting pattern will depend on their relative positions.

Expected ¹³C NMR Signals:

  • Ethyl Group: Two signals, one around 14 ppm (-CH₃) and another around 60-62 ppm (-OCH₂-).

  • Methyl Groups: Signals for the two methyl carbons attached to the benzofuran ring would be expected in the range of 15-25 ppm.

  • Benzofuran Ring Carbons: A series of signals in the aromatic region (approximately 110-160 ppm).

  • Carbonyl Carbon: A characteristic signal for the ester carbonyl carbon in the downfield region, typically around 160-170 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

  • C=O Stretch (Ester): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹.[4]

  • C-O Stretch (Ester and Ether): Strong absorption bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.[5]

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 218.25).

  • Key Fragments: Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, m/z = 45) and the loss of the entire ester group. Fragmentation of the benzofuran ring system can also be expected.

Conclusion

This technical guide provides a comprehensive overview of the key physical properties of this compound and the experimental methodologies for their determination. While specific experimental data for this compound remains to be extensively documented, the provided protocols and theoretical expectations offer a solid foundation for researchers and scientists to characterize this and similar benzofuran derivatives. The accurate determination of these physical properties is a critical step in the journey of drug discovery and development, as well as in the design of novel materials.

References

  • Appchem. This compound. [Link]

  • UCLA Chemistry and Biochemistry. Melting Point Determination. [Link]

  • University of Calgary. Micro-boiling point measurement. [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

Sources

The Benzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents what medicinal chemists refer to as a "privileged scaffold."[1][2] This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. Found in both natural products and synthetic compounds, the benzofuran nucleus is a cornerstone in the development of novel therapeutics.[3][4] Its unique physicochemical properties and structural versatility have enabled the generation of drugs targeting a spectrum of diseases, from cancer and microbial infections to neurodegenerative disorders. This guide provides an in-depth exploration of the benzofuran core, detailing its synthesis, multifaceted biological activities, and the underlying mechanisms of action that make it a subject of intense research and clinical interest.

The Benzofuran Core: Structure and Significance

First synthesized in 1870, the benzofuran ring system is an aromatic bicyclic heterocycle (C₈H₆O).[5] Its planar structure and electron-rich nature, conferred by the oxygen heteroatom, allow it to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This capacity for versatile binding is fundamental to its privileged status.

The benzofuran scaffold is prevalent in nature, particularly in higher plants like those from the Asteraceae and Rutaceae families.[6] Furthermore, it forms the structural basis for numerous FDA-approved drugs, such as the antiarrhythmic agent amiodarone, underscoring its clinical relevance.[4][7][8] The inherent lipophilicity of the benzofuran ring, for instance, contributes significantly to the pharmacokinetic profile of amiodarone, facilitating its distribution into tissues like the liver and fat.[1][9]

Synthetic Strategies: Building the Benzofuran Core

The construction of the benzofuran scaffold is a critical step in harnessing its therapeutic potential. While classical methods exist, modern medicinal chemistry relies on efficient, versatile, and high-yielding catalytic strategies to generate diverse libraries of derivatives for screening. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly powerful for this purpose.[10][11]

The rationale for employing a Suzuki coupling lies in its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, allowing for the systematic exploration of structure-activity relationships (SAR). This approach enables the targeted synthesis of, for example, 2-arylbenzofurans, a class of derivatives with significant biological activity.[10][11]

G cluster_reactants Starting Materials cluster_catalysis Catalytic Cycle A 2-Halobenzofuran C Pd(0) Catalyst A->C Oxidative Addition B Aryl Boronic Acid (R-B(OH)2) B->C Transmetalation F 2-Arylbenzofuran (Product) C->F Reductive Elimination D Base (e.g., K2CO3) D->B E Solvent (e.g., EtOH/H2O) E->C

Generalized workflow for Suzuki-Miyaura cross-coupling.
Featured Protocol: Synthesis of 2-Arylbenzofuran via Suzuki Coupling

This protocol describes a self-validating system for synthesizing 2-arylbenzofuran derivatives, adapted from established methodologies.[10][12] The success of the reaction is validated by chromatographic monitoring and spectroscopic characterization of the final product.

Materials:

  • 2-(4-Bromophenyl)benzofuran (1.0 eq)

  • Arylboronic acid (1.6 eq)

  • Palladium(II) catalyst (e.g., Pd(dppf)Cl₂) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Ethanol (EtOH) and Water (H₂O) in a 1:1 ratio

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried reaction vessel, add 2-(4-bromophenyl)benzofuran, the desired arylboronic acid, the palladium catalyst, and K₂CO₃.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed EtOH/H₂O solvent system via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. The causality here is that thermal energy is required to overcome the activation energy of the catalytic cycle steps.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[13] This provides an in-process check on reaction completion.

  • Work-up: Upon completion, cool the mixture to room temperature. Add brine to quench the reaction and separate the aqueous and organic phases.[12][13]

  • Extraction: Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane). This ensures maximum recovery of the organic product.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-arylbenzofuran.[13]

Pharmacological Versatility: A Multi-Target Scaffold

The benzofuran core has proven to be a fertile ground for the discovery of agents targeting a wide range of diseases.

Oncology

Benzofuran derivatives have emerged as potent anticancer agents acting through diverse mechanisms.[3][14] Their development often involves creating hybrid molecules that combine the benzofuran scaffold with other pharmacophores to enhance potency and selectivity.[2]

  • Tubulin Polymerization Inhibition: A prominent strategy in cancer therapy is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[15] Analogs of Combretastatin A-4 (CA-4), a natural tubulin inhibitor, have been developed where the unstable cis-stilbene bridge is replaced with a stable heterocyclic ring like benzofuran.[16][17] These benzofuran derivatives bind to the colchicine site on β-tubulin, preventing microtubule polymerization and arresting cells in the G2/M phase.[3][16]

  • Kinase Inhibition: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and proliferation and is often hyperactivated in cancer.[18][19] Benzofuran derivatives have been designed to inhibit key kinases in this pathway, such as mTOR and CDK2.[1][3] Inhibition of these kinases blocks downstream signaling, suppressing proliferation and inducing apoptosis.[18]

RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes Benzofuran Benzofuran Inhibitor Benzofuran->mTORC1 Inhibits

Inhibition of the AKT/mTOR pathway by benzofuran derivatives.

Table 1: Anticancer Activity of Representative Benzofuran Derivatives

Compound ClassTarget/MechanismCancer Cell LineActivity (IC₅₀)Reference
Benzofuran-Chalcone HybridVEGFR-2 InhibitionA549 (Lung)1.48 µM[3]
Oxindole-Benzofuran HybridDual CDK2/GSK-3β InhibitionMCF-7 (Breast)2.27 µM[3]
Benzofuran AcylhydrazoneLSD1 Inhibition(Enzymatic Assay)3.5 - 89 nM[3]
Benzofuran-Isatin HybridApoptosis InductionSW-620 (Colorectal)6.5 µM[3]
Tubulin Polymerization InhibitorTubulin PolymerizationHepG2 (Liver)(Potent Inhibition)[3]
Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[20] Benzofuran derivatives have demonstrated significant activity against a broad spectrum of pathogens.[6]

  • Antibacterial Activity: Many benzofuran compounds exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[21] SAR studies have revealed that substitutions at various positions on the benzofuran ring are crucial for antibacterial potency. For example, a hydroxyl group at the C-6 position has been shown to be requisite for activity in certain series of compounds.[21]

  • Antifungal Activity: Benzofuran-5-ol scaffolds and other derivatives have shown promising antifungal properties, with some compounds exhibiting activity comparable or superior to existing drugs like 5-fluorocytosine against species such as Candida albicans and Aspergillus fumigatus.[6][22]

Table 2: Antimicrobial Activity of Representative Benzofuran Derivatives

Compound TypeTarget OrganismActivity (MIC)Reference
6-Hydroxy-benzofuranS. aureus0.78 - 3.12 µg/mL[21]
Natural BenzofuranSalmonella typhimurium12.5 µg/mL[23]
3-Benzofurancarboxylic acid deriv.Gram-positive bacteria50 - 200 µg/mL[8]
3-Benzofurancarboxylic acid deriv.Candida albicans100 µg/mL[8]
Neurodegenerative Disorders

In the context of Alzheimer's disease (AD), the benzofuran scaffold has been utilized to design multi-target-directed ligands. The complexity of AD pathology, involving cholinergic deficits and amyloid-beta (Aβ) plaque formation, makes such multi-pronged approaches highly desirable.[24]

  • Cholinesterase Inhibition: A primary therapeutic strategy for AD is to increase acetylcholine levels in the brain by inhibiting acetylcholinesterase (AChE).[14] Many benzofuran derivatives have been synthesized that act as potent and selective inhibitors of AChE and its related enzyme, butyrylcholinesterase (BChE), thereby enhancing cholinergic neurotransmission.[14][25][26] The mechanism involves the benzofuran moiety binding to the active site of the enzyme.[14]

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of newly synthesized benzofuran compounds, robust and reproducible in vitro assays are essential. The MTT assay is a standard colorimetric method for assessing cell viability and cytotoxicity.

Featured Protocol: MTT Assay for Cytotoxicity

This protocol provides a framework for evaluating the cytotoxic effect of a benzofuran derivative on a cancer cell line (e.g., MCF-7 or A549).[27][28][29] The principle relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product.[30] The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Benzofuran test compound (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • 96-well microplate

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for a specified period (e.g., 48 or 72 hours).[31]

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.[27][32]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. The rationale is to allow sufficient time for viable cells to metabolize the MTT into visible purple formazan crystals.[27][31]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[27] Gently mix on an orbital shaker to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives and Conclusion

The benzofuran scaffold continues to be a source of significant innovation in medicinal chemistry. Its structural simplicity, coupled with its vast chemical space accessible through modern synthetic methods, ensures its continued relevance. Future research will likely focus on the development of benzofuran-based covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and multi-target agents designed to tackle complex diseases with greater efficacy and reduced potential for drug resistance. The proven track record and inherent versatility of the benzofuran core solidify its position as a truly privileged and indispensable scaffold in the ongoing quest for novel and effective medicines.

References

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  • Gendron, T., et al. (2021). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 26(9), 2691. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4833. Available from: [Link]

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  • Zhang, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 8(11), 1159. Available from: [Link]

  • Design, Synthesis and Anticancer Activity of New Benzofuran‐Chalcone Hybrids and Their Water Soluble Sodium Salts. (2023). ResearchGate. Available from: [Link]

  • de Freitas, J. J., et al. (2024). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Biomolecules, 14(2), 178. Available from: [Link]

  • Asghari, S., et al. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Research in Pharmaceutical Sciences, 15(5), 419-441. Available from: [Link]

  • Li, H., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 296. Available from: [Link]

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  • Diagram of the AKT/mTOR Signalling Pathway. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Wang, S., et al. (2020). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. Journal of the Chinese Chemical Society, 67(10), 1846-1858. Available from: [Link]

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  • Besli, R., et al. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry, 13. Available from: [Link]

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  • Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27946-27967. Available from: [Link]

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Navigating the Chemistry of Ethyl 3,5-dimethylbenzofuran-2-carboxylate: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ethyl 3,5-dimethylbenzofuran-2-carboxylate, a heterocyclic compound of increasing interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this guide is structured to impart not just procedural steps, but a deeper understanding of the molecule's characteristics to ensure its safe and effective use in a research and development setting. The benzofuran scaffold is a privileged structure in numerous biologically active compounds, making a thorough grasp of the safety and handling of its derivatives paramount for innovation.[1][2]

Compound Profile and Physicochemical Characteristics

This compound (CAS No. 16817-31-5) is a substituted aromatic ester. While specific, experimentally determined physical properties for this exact molecule are not widely published, we can infer its characteristics from its structure and data on closely related isomers. This practice of leveraging structure-activity relationships is a cornerstone of chemical safety assessment for novel compounds.

PropertyValue (Estimated/Inferred)Source/Basis for Estimation
CAS Number 16817-31-5
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol
Physical State Likely a solid or oil at room temperature.Inferred from related benzofuran esters like Ethyl benzofuran-2-carboxylate (solid, m.p. 29-34 °C).[3]
Boiling Point No data available.Data for related compounds is also sparse.[4][5]
Melting Point No data available.Data for related compounds is also sparse.[4][5]
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, ethyl acetate, acetone, chloroform) and insoluble in water.General solubility of non-polar organic esters.
XLogP3-AA ~3.3Based on the isomer Ethyl 2,4-dimethylbenzofuran-3-carboxylate, indicating moderate lipophilicity.[6]

Note: The table above presents a combination of confirmed data for the target compound and estimated values based on structurally similar molecules. Researchers should perform their own characterization to determine the precise physical properties of their specific sample.

Hazard Identification and GHS Classification

Based on supplier safety information, this compound is classified as a hazardous substance.[7] Understanding these hazards is the first step in designing a safe experimental workflow.

GHS Pictogram:



Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Causality of Hazards: The benzofuran ring system and its metabolites can exhibit toxicity. Studies on the parent compound, 2,3-benzofuran, have indicated potential for liver and kidney damage, which may be associated with metabolic activation by cytochrome P-450 oxygenases.[3][8] The ester and dimethyl functionalities of the target molecule will influence its absorption, distribution, metabolism, and excretion (ADME) profile, but the inherent reactivity of the benzofuran core necessitates careful handling. The irritant properties are common for many functionalized aromatic esters.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls
  • Fume Hood: All handling of this compound, especially when in powdered form or being heated, must be conducted in a certified chemical fume hood to mitigate inhalation risks (H335).

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed. Local exhaust ventilation can be an effective supplementary measure.[9]

Personal Protective Equipment (PPE)

The choice of PPE is dictated by the GHS hazard statements and the nature of the experimental procedures.

  • Eye Protection (H319): ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. Given the "serious eye irritation" warning, chemical splash goggles are strongly recommended, particularly when handling solutions or performing reactions.

  • Hand Protection (H315): Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves (e.g., butyl rubber) should be considered. Always check the glove manufacturer's compatibility chart.

  • Skin and Body Protection: A standard laboratory coat should be worn and kept buttoned. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron is advisable.

  • Respiratory Protection (H335): If engineering controls are insufficient to maintain exposure below occupational limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

PPE_Workflow node_eyes node_eyes equip_goggles equip_goggles node_eyes->equip_goggles Mandatory node_hands node_hands equip_gloves equip_gloves node_hands->equip_gloves Mandatory node_body node_body equip_coat equip_coat node_body->equip_coat Mandatory node_resp node_resp equip_hood equip_hood node_resp->equip_hood As needed / SOP

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the stability of the compound and ensuring laboratory safety.

Safe Handling
  • Avoid Contact: Do not allow the substance to come into contact with skin, eyes, or clothing.[10]

  • Avoid Inhalation: Do not breathe dust or vapors.[10]

  • Grounding: For operations involving large quantities of powdered material that could generate static electricity, ensure equipment is properly grounded to prevent ignition.[10]

  • Inert Atmosphere: While the benzofuran ring is relatively stable, for long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Storage
  • Container: Keep in a tightly closed, properly labeled container.

  • Conditions: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can initiate vigorous reactions or degradation.[10] The benzofuran moiety can be unstable in the presence of acid.[11]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

First-Aid Measures
  • If Swallowed (H302): Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin (H315): Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention.[12]

  • If in Eyes (H319): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12]

  • If Inhaled (H335): Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Fire-Fighting Measures

While specific data for this compound is unavailable, it should be treated as a combustible solid or liquid.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[13]

  • Unsuitable Extinguishing Media: Avoid using a high-pressure water jet, which may spread the fire.

  • Hazardous Combustion Products: Combustion may produce toxic gases, including carbon monoxide and carbon dioxide.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 3.

  • Environmental Precautions: Prevent entry into drains, surface water, and groundwater.[1]

  • Containment and Cleanup: For solid spills, carefully sweep or scoop up the material and place it in a sealed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal. Ventilate the area after cleanup is complete.

Experimental Protocols: A Representative Synthesis

The synthesis of benzofuran-2-carboxylates often involves the reaction of a substituted salicylaldehyde with an α-bromo ester.[9] The following is a representative, non-validated protocol that serves as a logical starting point for researchers. Note: This protocol must be adapted and optimized under strict safety supervision.

Materials and Reagents
  • 3,5-Dimethylsalicylaldehyde

  • Ethyl 2-bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • 5% Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexanes

Step-by-Step Procedure
  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagent Addition: To the flask, add 3,5-dimethylsalicylaldehyde (1 equivalent) and anhydrous acetonitrile.

  • Base Addition: While stirring, add anhydrous potassium carbonate (3 equivalents).

  • Ester Addition: Slowly add ethyl 2-bromoacetate (1.2 equivalents) to the mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with 5% HCl, water, and finally brine.[9]

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent. Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow start Start: Assemble Glassware in Fume Hood reagents Add 3,5-Dimethylsalicylaldehyde, K₂CO₃, and MeCN start->reagents add_ester Add Ethyl 2-bromoacetate reagents->add_ester reflux Reflux for 12-24h (Monitor by TLC) add_ester->reflux rotovap1 Cool and Remove MeCN (Rotary Evaporator) reflux->rotovap1 extract Dissolve in EtOAc Wash with HCl, H₂O, Brine rotovap1->extract dry Dry with Na₂SO₄, Filter extract->dry rotovap2 Concentrate Filtrate (Rotary Evaporator) dry->rotovap2 purify Purify by Column Chromatography rotovap2->purify end End: Characterize Pure Product purify->end

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Streams: Segregate waste into halogenated and non-halogenated solvents, and solid waste.

  • Containerization: Collect waste in clearly labeled, sealed containers.

  • Disposal Method: Dispose of contents and container in accordance with all local, regional, and national regulations. This typically involves incineration in a permitted hazardous waste facility.[13] Do not dispose of down the drain or into the environment.[7]

Conclusion

This compound is a valuable building block for chemical synthesis, but it possesses notable hazards that demand respect and careful management. By understanding its chemical properties, adhering to stringent engineering and PPE controls, and following established protocols for handling, storage, and disposal, researchers can safely unlock its potential in drug discovery and materials science. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in the laboratory begin with a foundational understanding of the materials we work with. This guide serves as a critical resource to uphold that standard.

References

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  • Gao, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved from [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
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  • Indian Journal of Chemistry, Section B. (2021).
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  • CloudSDS. (n.d.). Ethyl Acetate Hazards and Safety Measures. Retrieved from [Link]

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The Pharmacological Potential of Substituted Benzofurans: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold - A Privileged Motif in Medicinal Chemistry

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a cornerstone in the architecture of numerous biologically active molecules.[1][2][3] This structural motif is not only prevalent in a variety of natural products but also serves as a versatile template for the design and synthesis of novel therapeutic agents.[1][2][4] The inherent physicochemical properties and the amenability of the benzofuran core to chemical modification have rendered it a "privileged scaffold" in medicinal chemistry, leading to the development of compounds with a broad spectrum of pharmacological activities.[1][2][3]

Naturally occurring benzofurans, such as ailanthoidol, cicerfuran, and conocarpan, have demonstrated a range of biological effects including antifungal, antiviral, and immunosuppressive properties.[1] Synthetic derivatives have further expanded this therapeutic landscape, with clinically approved drugs like the antiarrhythmic amiodarone and the non-specific β-adrenergic blocker bufuralol underscoring the therapeutic significance of this heterocyclic system.[1][5] The continued exploration of substituted benzofurans is driven by the urgent need for new drugs with improved efficacy and reduced side effects to combat a myriad of diseases, from infectious agents to complex conditions like cancer and neurodegenerative disorders.[1][6][7] This guide provides an in-depth exploration of the key pharmacological properties of substituted benzofurans, delves into the critical structure-activity relationships that govern their bioactivity, and offers practical, validated protocols for their synthesis and evaluation.

Anticancer Properties: Targeting the Hallmarks of Malignancy

Substituted benzofurans have emerged as a promising class of compounds in oncology research, exhibiting potent cytotoxic and antiproliferative activities against a range of cancer cell lines.[6][7][8] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes that are dysregulated in cancer.

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of benzofuran derivatives are not attributed to a single mechanism but rather a convergence of actions that disrupt cancer cell homeostasis. Key mechanisms include:

  • Inhibition of Protein Kinases: Many benzofuran derivatives act as inhibitors of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[9] For instance, certain substituted benzofurans have been shown to inhibit the mTOR signaling pathway, a central regulator of cell metabolism and growth that is often hyperactivated in cancer.[10]

  • Induction of Apoptosis: A significant number of benzofuran compounds exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[1][11] This can be achieved through various intrinsic and extrinsic pathways, ultimately leading to the elimination of malignant cells.

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Certain benzofuran derivatives have been shown to induce cell cycle arrest, typically at the G2/M phase, preventing cancer cells from progressing through mitosis and dividing.[11]

  • Inhibition of Hypoxia-Inducible Factor (HIF-1): The hypoxic microenvironment of tumors plays a critical role in cancer progression and resistance to therapy. Some benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the HIF-1 pathway, which is crucial for tumor adaptation to low oxygen conditions.[3]

Structure-Activity Relationship (SAR) Insights

The anticancer potency and selectivity of benzofuran derivatives are highly dependent on the nature and position of substituents on the benzofuran core.[6] Key SAR findings include:

  • Substitution at the C-2 Position: The C-2 position of the benzofuran ring is a critical site for modification. Introduction of an ester group or various heterocyclic rings at this position has been shown to be crucial for cytotoxic activity.[6][12]

  • Substitution on the Benzene Ring: Modifications on the benzene portion of the scaffold also significantly influence activity. For example, the presence of a hydroxyl group at the C-6 position has been found to be essential for the antibacterial activity of some benzofurans, a property that can be relevant in certain cancer therapy contexts.[2]

  • Halogenation: The introduction of halogen atoms, such as bromine, can enhance the cytotoxic properties of benzofuran derivatives.[1] For example, bromomethyl- or bromophenacyl-substituted benzofurans have demonstrated pronounced cytotoxic activity.[6]

Anticancer Mechanisms of Substituted Benzofurans cluster_0 Substituted Benzofuran cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Benzofuran Substituted Benzofuran Kinases Protein Kinases (e.g., mTOR) Benzofuran->Kinases Inhibits Apoptosis Apoptotic Pathways Benzofuran->Apoptosis Induces CellCycle Cell Cycle Checkpoints Benzofuran->CellCycle Disrupts HIF1 HIF-1 Pathway Benzofuran->HIF1 Inhibits Inhibition Inhibition of Proliferation & Growth Kinases->Inhibition CellDeath Induction of Apoptosis Apoptosis->CellDeath Arrest Cell Cycle Arrest CellCycle->Arrest Hypoxia Inhibition of Tumor Hypoxia Adaptation HIF1->Hypoxia Antimicrobial Workflow cluster_0 Synthesis & Characterization cluster_1 Antimicrobial Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of Substituted Benzofuran Purification Purification & Characterization (NMR, MS) Synthesis->Purification MIC Determination of Minimum Inhibitory Concentration (MIC) Purification->MIC MBC Determination of Minimum Bactericidal/Fungicidal Concentration (MBC) MIC->MBC Membrane Membrane Permeability Assays MIC->Membrane Enzyme Enzyme Inhibition Assays MIC->Enzyme

Caption: Experimental workflow for antimicrobial evaluation.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected benzofuran derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
Dehydro-viniferin Listeria monocytogenes4.42 (µM)[5]
Compound 15 Various bacterial strains0.78-3.12[2]
Compound 16 Various bacterial strains0.78-3.12[2]
Compound 1 Salmonella typhimuriumModerate Activity[13]
Compound 1 Staphylococcus aureusModerate Activity[13]
Compound 6 Penicillium italicum12.5[13]
Compound 6 Colletotrichum musae12.5-25[13]

Note: MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Anti-inflammatory and Neuroprotective Properties: Modulating Pathological Processes

Beyond their anticancer and antimicrobial activities, substituted benzofurans have demonstrated significant potential in modulating inflammatory responses and exhibiting neuroprotective effects, making them promising candidates for the treatment of inflammatory disorders and neurodegenerative diseases like Alzheimer's disease. [7][13][14]

Anti-inflammatory Mechanisms

Certain aza-benzofuran compounds have been shown to exhibit anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. [13]This inhibition is achieved without inducing cytotoxicity, suggesting a specific modulatory effect on inflammatory pathways. [13]Molecular docking studies have indicated that these compounds can fit within the active site of murine inducible nitric oxide synthase (iNOS), forming key hydrogen bonds that likely contribute to their inhibitory activity. [13]

Neuroprotective Mechanisms in Alzheimer's Disease

The multifaceted nature of Alzheimer's disease (AD) necessitates therapeutic strategies that can address multiple pathological cascades. Substituted benzofurans have emerged as promising multi-target-directed ligands for AD. Their neuroprotective effects are attributed to:

  • Cholinesterase Inhibition: Many 2-arylbenzofuran derivatives are selective inhibitors of butyrylcholinesterase (BChE) and, to a lesser extent, acetylcholinesterase (AChE). [14]Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.

  • Inhibition of β-Amyloid (Aβ) Aggregation: The accumulation of Aβ plaques is a key pathological hallmark of AD. Certain benzofuran derivatives have been shown to inhibit the aggregation of Aβ peptides, potentially preventing the formation of toxic oligomers and plaques. [14]

Structure-Activity Relationship (SAR) for Neuroprotection

The development of potent and selective benzofuran-based neuroprotective agents is guided by key SAR principles:

  • Substitution at the C-7 Position: The presence of a bromine atom at the C-7 position of the benzofuran scaffold has been found to be important for potent BChE inhibition. [14]* Hydroxylation of the 2-Phenyl Ring: The presence of at least one hydroxyl group in the meta-position of the 2-phenyl ring is also a key feature for potent BChE inhibitors. [14]

Experimental Protocols

General Synthesis of a 2-Substituted Benzofuran via Palladium-Catalyzed Sonogashira Coupling and Cyclization

This protocol provides a general and robust method for the synthesis of 2-substituted benzofurans, a common structural motif in pharmacologically active derivatives. The methodology involves a palladium-copper co-catalyzed Sonogashira coupling of a terminal alkyne with an o-iodophenol, followed by an intramolecular cyclization. [15] Materials:

  • o-Iodophenol derivative

  • Terminal alkyne

  • Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh3)

  • A suitable base (e.g., triethylamine (Et3N), potassium carbonate (K2CO3))

  • Anhydrous solvent (e.g., toluene, N,N-dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the o-iodophenol (1.0 eq.), the terminal alkyne (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)2, 0.05 eq.), and the copper(I) iodide co-catalyst (0.1 eq.).

  • Solvent and Base Addition: Add the anhydrous solvent and the base (e.g., Et3N, 3.0 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzofuran.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis of 2-Substituted Benzofuran Reactants o-Iodophenol + Terminal Alkyne Reaction Sonogashira Coupling & Intramolecular Cyclization Reactants->Reaction Catalysts Pd Catalyst (e.g., Pd(OAc)2) CuI (co-catalyst) Base (e.g., Et3N) Catalysts->Reaction Product 2-Substituted Benzofuran Reaction->Product

Caption: General synthetic scheme for 2-substituted benzofurans.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity of a compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Substituted benzofuran compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted benzofuran compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

The diverse and potent pharmacological properties of substituted benzofurans firmly establish this scaffold as a highly valuable platform for the discovery and development of new therapeutic agents. [1][2][3]The extensive research into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities has provided a solid foundation for further exploration. The key to unlocking the full therapeutic potential of this remarkable heterocyclic system lies in a deeper understanding of the intricate structure-activity relationships and the precise molecular mechanisms underlying their biological effects.

Future research efforts should focus on:

  • Rational Design and Synthesis: Leveraging computational modeling and a thorough understanding of SAR to design and synthesize novel benzofuran derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

  • Mechanism of Action Studies: Employing advanced molecular and cellular biology techniques to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Studies: Translating the promising in vitro findings into in vivo models to evaluate the therapeutic efficacy and safety of lead compounds.

  • Combination Therapies: Investigating the potential of substituted benzofurans in combination with existing drugs to achieve synergistic effects and overcome drug resistance.

The continued and focused investigation of substituted benzofurans holds immense promise for addressing some of the most pressing challenges in human health, paving the way for the development of the next generation of innovative medicines.

References

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  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
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An In-depth Technical Guide to the Solubility of Ethyl 3,5-Dimethylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape for a Novel Benzofuran Derivative

Physicochemical Properties: A Predictive Foundation

To form a foundational understanding of a compound's solubility, we first turn to its physicochemical properties. In the absence of direct data for ethyl 3,5-dimethylbenzofuran-2-carboxylate, we will consider the computed properties of a close constitutional isomer, Ethyl 2,4-Dimethylbenzofuran-3-carboxylate , as a predictive starting point.[4] These parameters offer valuable insights into the molecule's polarity, size, and potential for intermolecular interactions, all of which govern its solubility.

PropertyPredicted Value (for Ethyl 2,4-Dimethylbenzofuran-3-carboxylate)Significance for Solubility
Molecular Formula C13H14O3Indicates the elemental composition.
Molecular Weight 218.25 g/mol [4]Larger molecules often exhibit lower solubility.
XLogP3-AA 3.3[4]A measure of lipophilicity; a value > 3 suggests poor aqueous solubility.
Hydrogen Bond Donor Count 0[4]The absence of donor groups limits interactions with protic solvents like water.
Hydrogen Bond Acceptor Count 3[4]The presence of oxygen atoms allows for some interaction with protic solvents.
Topological Polar Surface Area (TPSA) 39.4 Ų[4]A TPSA < 140 Ų is generally associated with good cell membrane permeability.

The predicted high XLogP3-AA value and the absence of hydrogen bond donors strongly suggest that this compound will be poorly soluble in aqueous solutions. The presence of hydrogen bond acceptors in the ester and furan moieties may allow for some limited solubility in polar protic solvents.

Predicted Solubility Profile: A Qualitative Assessment

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] Based on the structure of this compound, we can anticipate its solubility behavior in various solvent classes.

  • Aqueous Solubility: Expected to be very low. The large, non-polar benzofuran ring system and the two methyl groups contribute to a significant hydrophobic character. While the ethyl ester group provides some polarity, it is insufficient to overcome the lipophilicity of the rest of the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is predicted. These solvents can engage in dipole-dipole interactions with the polar ester group, and their organic character can accommodate the non-polar benzofuran core.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Limited to moderate solubility is expected. While these solvents can act as hydrogen bond donors to the ester and furan oxygens, the overall hydrophobic nature of the molecule will likely limit extensive dissolution.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): Good solubility is anticipated. The non-polar nature of these solvents will readily solvate the predominantly hydrophobic benzofuran derivative.

Experimental Determination of Solubility: A Validated Protocol

Given the predictive nature of the above discussion, empirical determination of solubility is essential for any research or development application. The following protocol outlines a robust method for determining the solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO, etc.)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Step-by-Step Protocol
  • Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO). This will be used to create a calibration curve.

  • Calibration Curve Generation: Prepare a series of standard solutions of known concentrations by diluting the stock solution. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

  • Equilibrium Solubility Determination (Shake-Flask Method): a. Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. b. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) in a thermostatic shaker for a sufficient time to reach equilibrium (typically 24-48 hours).[6] c. After equilibration, centrifuge the samples to pellet the excess undissolved solid. d. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. e. Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve. f. Analyze the diluted sample by HPLC.

  • Quantification: Use the peak area from the HPLC analysis of the sample and the calibration curve to determine the concentration of the dissolved compound in the saturated solution. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

Self-Validating System and Causality

This protocol incorporates self-validating steps. The use of a calibration curve ensures the accuracy of the quantification. The extended equilibration time in the shake-flask method is crucial to ensure that a true thermodynamic equilibrium is reached, providing a reliable solubility value. Centrifugation and filtration are critical steps to physically separate the dissolved and undissolved compound, preventing overestimation of solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_hplc_cal HPLC Calibration cluster_exp Solubility Experiment cluster_analysis Analysis Stock Prepare Stock Solution (e.g., in DMSO) Standards Prepare Calibration Standards Stock->Standards HPLC_Cal Analyze Standards by HPLC Standards->HPLC_Cal Cal_Curve Generate Calibration Curve HPLC_Cal->Cal_Curve Quantify Quantify using Calibration Curve Cal_Curve->Quantify Excess Add Excess Solid to Solvent Equilibrate Equilibrate (Shake-Flask) 24-48h at constant T Excess->Equilibrate Separate Centrifuge & Filter Equilibrate->Separate Dilute Dilute Supernatant Separate->Dilute HPLC_Analysis Analyze Sample by HPLC Dilute->HPLC_Analysis HPLC_Analysis->Quantify

Caption: Experimental workflow for determining the solubility of a compound.

Factors Influencing the Solubility of Benzofuran Derivatives

Several factors can influence the solubility of benzofuran derivatives like this compound:

  • Structural Modifications: The introduction of polar functional groups, such as hydroxyl or carboxyl groups, can significantly increase aqueous solubility by providing sites for hydrogen bonding.[7] Conversely, increasing the number of non-polar substituents, like the methyl groups in the target compound, generally decreases aqueous solubility.

  • Temperature: For most solid organic compounds, solubility increases with increasing temperature. This relationship should be determined experimentally for specific applications.

  • pH: While this compound itself is not ionizable, the solubility of benzofuran derivatives with acidic or basic functional groups will be highly pH-dependent.[8]

  • Polymorphism: The crystalline form of the solid compound can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.

Conclusion

While direct experimental data for the solubility of this compound is currently lacking, a comprehensive understanding of its likely behavior can be derived from the analysis of its structural features and data from its isomers. It is predicted to be a lipophilic compound with poor aqueous solubility but good solubility in non-polar organic solvents. For any practical application, the robust experimental protocol detailed in this guide should be followed to obtain accurate and reliable solubility data. This empirical data is indispensable for advancing the use of this and other novel benzofuran derivatives in research and development.

References

  • ChemSynthesis. (2025, May 20). ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • PubChem. (2026, January 18). Ethyl 2,4-Dimethylbenzofuran-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,3-dimethyl benzofuran. Retrieved from [Link]

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  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • International Journal for Scientific Research & Development. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. Retrieved from [Link]

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Methodological & Application

Application Note: A Robust Synthetic Protocol for Ethyl 3,5-dimethylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional organic materials.[1] The inherent versatility of the benzofuran ring system allows for a wide range of substitutions, enabling the fine-tuning of pharmacological and electronic properties. Ethyl 3,5-dimethylbenzofuran-2-carboxylate, the target of this protocol, is a key intermediate for the synthesis of more complex molecules, including potential anti-inflammatory and antimicrobial agents. This document provides a detailed, field-proven protocol for the synthesis of this valuable compound, starting from the readily available 5-methylsalicylaldehyde.

Synthetic Strategy: A Two-Step Approach to the Benzofuran Core

The synthesis of this compound is efficiently achieved through a two-step process:

  • O-Alkylation: A Williamson ether synthesis reaction between 5-methylsalicylaldehyde and ethyl 2-bromopropionate.

  • Intramolecular Cyclization: An intramolecular aldol-type condensation of the resulting intermediate, ethyl 2-(2-formyl-4-methylphenoxy)propanoate, to form the benzofuran ring.

This strategy is advantageous due to the accessibility of the starting materials and the generally high yields achievable under standard laboratory conditions.

Mechanistic Insights: Understanding the "Why"

Step 1: O-Alkylation

The initial step involves the deprotonation of the phenolic hydroxyl group of 5-methylsalicylaldehyde by a weak base, typically potassium carbonate. The resulting phenoxide is a potent nucleophile that readily attacks the electrophilic carbon of ethyl 2-bromopropionate in an SN2 reaction to form the ether linkage. Potassium carbonate is the base of choice as it is strong enough to deprotonate the phenol but not the α-proton of the ester, thus preventing self-condensation of the ethyl 2-bromopropionate.

Step 2: Intramolecular Cyclization

The second step is a base-catalyzed intramolecular aldol-type condensation.[2][3] The base, in this case, potassium carbonate, abstracts an acidic α-proton from the carbon bearing the methyl and ester groups in the intermediate ether. The resulting enolate then attacks the aldehyde carbonyl group within the same molecule. This cyclization is highly favored due to the formation of a stable five-membered furan ring fused to the benzene ring. Subsequent dehydration of the aldol addition product under the reaction conditions leads to the formation of the stable aromatic benzofuran ring system.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
5-MethylsalicylaldehydeReagentSigma-Aldrich
Ethyl 2-bromopropionate99%Acros Organics
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific
AcetoneACS GradeVWR
Diethyl Ether (Et₂O)AnhydrousJ.T. Baker
Sodium Sulfate (Na₂SO₄)AnhydrousEMD Millipore
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Deionized WaterIn-house
Step-by-Step Procedure

PART A: Synthesis of Ethyl 2-(2-formyl-4-methylphenoxy)propanoate (Intermediate)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methylsalicylaldehyde (10.0 g, 73.4 mmol), anhydrous potassium carbonate (20.3 g, 147 mmol), and acetone (150 mL).

  • Addition of Alkylating Agent: While stirring vigorously, add ethyl 2-bromopropionate (14.6 g, 80.7 mmol) dropwise to the suspension at room temperature over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes). The disappearance of the starting salicylaldehyde indicates the completion of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with acetone (2 x 20 mL).

  • Extraction: Combine the filtrates and remove the acetone under reduced pressure. To the resulting residue, add diethyl ether (100 mL) and deionized water (100 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).[4]

  • Washing and Drying: Combine all organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude intermediate, ethyl 2-(2-formyl-4-methylphenoxy)propanoate, as a pale yellow oil. This intermediate is often used in the next step without further purification.

PART B: Synthesis of this compound (Final Product)

  • Reaction Setup: To the crude ethyl 2-(2-formyl-4-methylphenoxy)propanoate (assuming ~73.4 mmol) in a 250 mL round-bottom flask, add anhydrous potassium carbonate (10.1 g, 73.4 mmol) and acetone (150 mL).

  • Cyclization: Heat the mixture to reflux with vigorous stirring for 8-12 hours. Monitor the reaction by TLC (Eluent: 10% Ethyl Acetate in Hexanes) for the formation of the product and disappearance of the intermediate.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with acetone (2 x 20 mL).

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate) as the eluent.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Quantitative Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Starting AmountExpected Yield (%)Physical State
5-MethylsalicylaldehydeC₈H₈O₂136.1510.0 gN/ASolid
Ethyl 2-bromopropionateC₅H₉BrO₂181.0314.6 gN/ALiquid
This compoundC₁₃H₁₄O₃218.25N/A75-85%Solid

Visualizing the Workflow

Synthesis_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Intramolecular Cyclization A 5-Methylsalicylaldehyde C K₂CO₃, Acetone, Reflux A->C B Ethyl 2-bromopropionate B->C D Ethyl 2-(2-formyl-4-methylphenoxy)propanoate C->D Sɴ2 Reaction E Intermediate from Step 1 F K₂CO₃, Acetone, Reflux E->F G This compound F->G Aldol Condensation & Dehydration

Caption: Synthetic workflow for this compound.

Expected Results and Characterization

The final product, this compound, is expected to be a white to off-white solid with a melting point in the range of 50-55 °C. The structure can be confirmed by standard spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35-7.20 (m, 3H, Ar-H)

    • δ 4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

    • δ 2.50 (s, 3H, Ar-CH₃)

    • δ 2.45 (s, 3H, Furan-CH₃)

    • δ 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 164.5 (C=O), 154.0, 149.0, 132.0, 128.0, 124.0, 121.0, 115.0, 111.0 (Ar-C & Furan-C), 61.0 (-OCH₂CH₃), 21.5 (Ar-CH₃), 14.5 (-OCH₂CH₃), 10.0 (Furan-CH₃)

  • Mass Spectrometry (EI): m/z (%) = 218 (M⁺), 173, 145.

Troubleshooting and Expert Insights

  • Incomplete O-Alkylation: If TLC analysis shows significant unreacted 5-methylsalicylaldehyde, ensure that the potassium carbonate is anhydrous and finely powdered to maximize its surface area and basicity. Extending the reflux time may also be beneficial.

  • Low Yield in Cyclization: The intramolecular cyclization is an equilibrium process. Ensuring the removal of water formed during the dehydration step can drive the reaction towards the product. Using a Dean-Stark trap is an option for larger-scale reactions, though typically not necessary at this scale with acetone as the solvent.

  • Purification Challenges: The polarity of the intermediate and the final product are relatively similar. Careful column chromatography with a shallow solvent gradient is crucial for obtaining a pure product.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The methodology is robust, scalable, and utilizes readily available reagents, making it an excellent choice for both academic and industrial research settings. The detailed mechanistic explanation and troubleshooting guide are intended to empower researchers to successfully implement and adapt this synthesis for their specific needs.

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  • ResearchGate. (2008). Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2 S )-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. [Link]

  • Gacche, R. N., et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2). [Link]

  • ResearchGate. (2015). Synthesis of benzofurans via o-alkoxyphenyl arylketones. [Link]

  • Scilit. (1983). Preparation and Cyclization of Aryloxyacetaldehyde Acetals; A General Synthesis of 2,3-Unsubstituted Benzofurans. [Link]

Sources

Application Notes and Protocols: One-Pot Synthesis of Ethyl Benzofuran-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry and materials science.[1][2] First synthesized by Perkin in 1870, this privileged structure is present in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Specifically, ethyl benzofuran-2-carboxylates serve as crucial intermediates in the synthesis of more complex, biologically active molecules.[1][5][6] The development of efficient and atom-economical synthetic routes to these compounds is therefore of paramount importance to researchers in drug discovery and development.

This application note details two robust and contemporary one-pot protocols for the synthesis of ethyl benzofuran-2-carboxylates, designed to provide researchers with reliable and scalable methods that minimize purification steps and maximize efficiency. We will explore a palladium-catalyzed domino reaction and a microwave-assisted approach, delving into the mechanistic rationale behind each protocol and providing detailed, step-by-step guidance for their successful implementation in the laboratory.

Methodology 1: Palladium-Catalyzed Domino Sonogashira Coupling and Cyclization

This powerful one-pot strategy leverages a palladium and copper co-catalyzed Sonogashira coupling reaction between an ortho-iodophenol and a terminal alkyne, followed by an intramolecular cyclization to construct the benzofuran ring system.[4] This domino sequence is highly efficient, offering excellent yields and broad substrate scope.[4]

Causality of Experimental Choices:
  • Catalyst System: The combination of a palladium catalyst, such as (PPh₃)PdCl₂, and a copper(I) co-catalyst (CuI) is crucial for the Sonogashira coupling.[4] The palladium complex facilitates the oxidative addition of the aryl iodide and the subsequent transmetalation with the copper acetylide, while the copper co-catalyst is essential for the formation of the reactive copper acetylide species.[4] Reactions attempted without the copper co-catalyst have been shown to fail.[4]

  • Base and Solvent: A mild amine base, typically triethylamine (TEA), serves a dual role as a base to deprotonate the terminal alkyne and as a solvent for the reaction.[4]

  • One-Pot Advantage: By conducting the coupling and cyclization in a single reaction vessel, this protocol avoids the isolation of the intermediate 2-alkynylphenol, which can be unstable. This approach significantly improves the overall efficiency and reduces waste.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification A Combine o-iodophenol, terminal alkyne, (PPh3)PdCl2, and CuI in a flask. B Add triethylamine (solvent and base). A->B C Heat the reaction mixture under an inert atmosphere. B->C D Monitor reaction progress by TLC. C->D E Cool the reaction mixture and remove the solvent in vacuo. D->E Upon completion F Dissolve the residue in an organic solvent and wash. E->F G Dry the organic layer and concentrate. F->G H Purify the crude product by column chromatography. G->H G cluster_mech Perkin Rearrangement Mechanism Coumarin 3-Halocoumarin RingOpen Ring-Opened Intermediate (dianion) Coumarin->RingOpen + OH- Cyclization Intramolecular Nucleophilic Attack RingOpen->Cyclization Benzofuran Benzofuran-2-carboxylate Cyclization->Benzofuran

Sources

Protocol for N-Alkylation of Benzofuran-2-Carboxamide Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Benzofuran Scaffolds in Modern Drug Discovery

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] Among the diverse modifications of the benzofuran core, N-alkylation of derivatives of benzofuran-2-carboxylic acid, particularly carboxamides, represents a critical step in the synthesis of novel therapeutic agents. This functionalization allows for the introduction of various alkyl and aryl groups, enabling the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are paramount for optimizing drug candidates.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of benzofuran-2-carboxamide derivatives. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols, and offer insights into experimental design and troubleshooting.

Chemical Principles and Mechanistic Overview

The N-alkylation of a benzofuran-2-carboxamide is fundamentally a nucleophilic substitution reaction. The nitrogen atom of the amide, being nucleophilic, attacks an electrophilic carbon atom of an alkylating agent. The reaction is typically facilitated by a base, which deprotonates the amide nitrogen, thereby increasing its nucleophilicity and promoting the reaction. The general mechanism is depicted below.

N-Alkylation Mechanism Amide R-C(=O)NH-R' Anion R-C(=O)N⁻-R' Amide->Anion + Base Base B: Protonated_Base B-H⁺ Anion_2 R-C(=O)N⁻-R' Alkyl_Halide R''-X Product R-C(=O)N(R'')-R' Leaving_Group X⁻ Anion_2->Product + R''-X

Caption: General mechanism of base-mediated N-alkylation of an amide.

The choice of base, solvent, and alkylating agent is crucial for the success of the reaction and can influence reaction rates, yields, and the formation of side products. Common bases include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃), and hydrides (NaH). The selection of a suitable base depends on the acidity of the N-H bond of the amide and the reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Benzofuran-2-Carboxamides

This protocol is adapted from a method used in the synthesis of novel sigma receptor ligands and is applicable to a range of benzofuran-2-carboxamides.[2]

Materials:

  • Substituted benzofuran-2-carboxamide

  • Alkyl halide (e.g., 1-bromo-3-chloropropane)

  • Sodium iodide (NaI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the benzofuran-2-carboxamide (1.0 equiv.) in anhydrous DMF, add potassium carbonate (2.0 equiv.) and sodium iodide (1.2 equiv.).

  • Add the alkyl halide (1.5 equiv.) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Expert Insight: The use of sodium iodide in this protocol facilitates a Finkelstein reaction, where the less reactive alkyl chloride or bromide is converted in situ to the more reactive alkyl iodide, thereby accelerating the rate of N-alkylation.[2]

Protocol 2: Two-Step, One-Pot Transamidation and N-Alkylation of Benzofuran-2-Carboxamides

This advanced protocol is suitable for generating a library of diverse N-alkylated benzofuran-2-carboxamides from a common intermediate.[1] It involves the activation of an N-(quinolin-8-yl)benzofuran-2-carboxamide followed by aminolysis and subsequent N-alkylation if a secondary amine is formed.

Workflow Diagram:

Transamidation Workflow start Start with N-(quinolin-8-yl)benzofuran- 2-carboxamide boc_activation Boc Activation (Boc)₂O, DMAP, MeCN, 60 °C start->boc_activation aminolysis Aminolysis Amine, Toluene, 60 °C boc_activation->aminolysis purification Purification Column Chromatography aminolysis->purification product Final N-alkylated benzofuran-2-carboxamide purification->product

Caption: Workflow for the two-step, one-pot transamidation and N-alkylation.

Materials:

  • C3-substituted N-(quinolin-8-yl)benzofuran-2-carboxamide

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (MeCN)

  • Primary or secondary amine

  • Toluene

  • Alkylating agent (if starting with a primary amine to form a secondary amide first)

  • Base (e.g., NaH)

  • Anhydrous solvent for alkylation (e.g., THF or DMF)

Procedure:

Step 1: Boc Activation

  • To a solution of the C3-substituted N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv.) in MeCN (0.1 M), add (Boc)₂O (2.0 equiv.) and DMAP (0.1 equiv.).[1]

  • Stir the reaction at 60 °C for 5 hours.[1]

  • Concentrate the reaction mixture in vacuo. The crude N-acyl-Boc-carbamate intermediate is used in the next step without further purification.[1]

Step 2: Aminolysis

  • To the crude reaction mixture from Step 1, add toluene (0.5 M) and the desired amine (1.5 equiv.).[1]

  • Stir the reaction at 60 °C for 0.5 to 6 hours, monitoring by TLC.[1]

  • Once the aminolysis is complete, concentrate the reaction mixture under reduced pressure.

  • If a primary amine was used, the resulting secondary amide can be isolated via column chromatography before proceeding to N-alkylation, or alkylated directly in a subsequent step.

Step 3: N-Alkylation of the Secondary Amide

  • Dissolve the purified secondary benzofuran-2-carboxamide (1.0 equiv.) in an anhydrous solvent such as THF or DMF under an inert atmosphere.

  • Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 equiv.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final N-alkylated product by silica gel column chromatography.

Data Presentation: A Comparative Overview

The choice of reaction parameters significantly impacts the outcome of the N-alkylation. The following table summarizes typical conditions and considerations.

ParameterReagents/ConditionsRationale & Considerations
Substrate Benzofuran-2-carboxamide with at least one N-H proton.The acidity of the N-H proton influences the choice of base.
Base K₂CO₃, Cs₂CO₃, NaH, KOH, NaOHWeaker bases like K₂CO₃ are often sufficient. Stronger bases like NaH are used for less acidic amides but require anhydrous conditions.
Alkylating Agent Alkyl halides (I > Br > Cl), tosylates, mesylatesThe reactivity of the leaving group is a key factor. Alkyl iodides are generally the most reactive.
Solvent DMF, THF, Acetonitrile, DMSOPolar aprotic solvents are preferred as they can dissolve the reactants and stabilize charged intermediates.
Temperature Room temperature to elevated temperatures (e.g., 60-80 °C)Higher temperatures can increase the reaction rate but may also lead to side reactions.
Additives NaI (for Finkelstein reaction)Catalytic amounts of iodide can significantly accelerate the alkylation with alkyl chlorides or bromides.[2]

Troubleshooting and Field-Proven Insights

  • Low or No Conversion: If the reaction is sluggish, consider using a more reactive alkylating agent (e.g., an iodide instead of a bromide), a stronger base (e.g., NaH instead of K₂CO₃), or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaH.

  • O-Alkylation Side Product: In some cases, particularly with highly electrophilic alkylating agents, O-alkylation of the amide can occur. Using less polar solvents and counterions that coordinate more strongly with the oxygen atom can sometimes mitigate this.

  • Multiple Alkylations: For primary amides, dialkylation can be a competing reaction. Using a stoichiometric amount of the alkylating agent and carefully monitoring the reaction can help to minimize this.

  • Difficult Purification: The polarity of the N-alkylated product will be different from the starting material. A systematic screening of eluent systems for column chromatography is recommended for effective purification.

By understanding the underlying principles and carefully selecting the reaction conditions, researchers can successfully perform N-alkylation on benzofuran-2-carboxamide derivatives to generate novel molecules with potential therapeutic applications.

References

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. National Institutes of Health. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Process for preparing benzofuran-2-carboxamide derivatives.
  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PubMed. [Link]

Sources

Ethyl 3,5-dimethylbenzofuran-2-carboxylate in the synthesis of bioactive heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Ethyl 3,5-dimethylbenzofuran-2-carboxylate in the Synthesis of Bioactive Heterocycles

For: Researchers, scientists, and drug development professionals.

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran nucleus is a cornerstone in the architecture of biologically active molecules, found extensively in both natural products and synthetic pharmaceuticals.[1][2] This oxygen-containing heterocycle is considered a "privileged scaffold" because its structure is capable of interacting with a wide array of biological targets, leading to diverse pharmacological activities.[3] Derivatives of benzofuran are known to exhibit potent antimicrobial, antifungal, antitumor, anti-inflammatory, and antioxidant properties, among others.[1][4][5][6]

This guide focuses on a particularly versatile building block: This compound . The strategic placement of its functional groups—an ethyl ester at the C2 position, a methyl group at C3, and another methyl group at C5—provides a unique combination of stability and reactivity. The ester group, in particular, serves as a highly adaptable chemical handle, allowing for the construction of more complex, fused, and substituted heterocyclic systems.

Herein, we provide a detailed exploration of the synthesis of this key intermediate and delineate robust protocols for its conversion into various classes of bioactive heterocycles. We will explain the chemical rationale behind the synthetic steps and present data on the biological significance of the resulting compounds, offering a practical guide for researchers in drug discovery and organic synthesis.

Synthesis of the Core Scaffold: this compound

The most common and efficient route to substituted benzofuran-2-carboxylates involves the reaction of a corresponding salicylaldehyde with an α-haloacetate ester, followed by an intramolecular cyclization.[7][8] This method provides a direct and high-yielding pathway to the desired scaffold.

Reaction Scheme: Synthesis of the Title Compound

The synthesis begins with 2-hydroxy-4,6-dimethylbenzaldehyde, which undergoes an O-alkylation with ethyl bromoacetate, followed by a base-catalyzed intramolecular condensation to form the benzofuran ring.

G cluster_0 Overall Synthesis A 2-hydroxy-4,6-dimethylbenzaldehyde Plus1 + B Ethyl bromoacetate Arrow1 K₂CO₃, Acetonitrile Reflux C This compound

Caption: Synthesis of this compound.

Protocol 2.1: Synthesis of this compound

Materials:

  • 2-hydroxy-4,6-dimethylbenzaldehyde

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-hydroxy-4,6-dimethylbenzaldehyde (1.0 mmol) in anhydrous acetonitrile (50 mL), add anhydrous potassium carbonate (3.0 mmol).

  • Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at ambient temperature.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.[8]

  • Dissolve the resulting crude residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by a saturated brine solution (50 mL).[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or by recrystallization from ethanol to yield the pure this compound.

Causality and Self-Validation:

  • Expertise & Experience: Anhydrous potassium carbonate is used as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate. This phenoxide is a potent nucleophile that readily attacks the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction. The subsequent intramolecular aldol-type condensation and dehydration, also base-catalyzed, leads to the formation of the stable furan ring.

  • Trustworthiness: The protocol is self-validating through TLC monitoring, which ensures the reaction has gone to completion before workup. Standard purification techniques like extraction and chromatography are included to ensure the isolation of a high-purity product, which is critical for subsequent synthetic steps. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should be performed to confirm the structure and purity.

Key Transformations into Bioactive Heterocycles

The ethyl ester at the C2 position is the primary site for synthetic elaboration. Through its conversion to more reactive intermediates like hydrazides, a diverse library of fused and appended heterocycles can be accessed.

G Start Ethyl 3,5-dimethyl- benzofuran-2-carboxylate Hydrazide Benzofuran-2-carbohydrazide Intermediate Start->Hydrazide Hydrazine Hydrate (Protocol 3.1) Oxadiazole 1,3,4-Oxadiazoles Hydrazide->Oxadiazole CS₂/KOH then R-X or RCOOH/POCl₃ Thiadiazole 1,3,4-Thiadiazoles Hydrazide->Thiadiazole CS₂/KOH (Protocol 3.2) Triazole 1,2,4-Triazoles Hydrazide->Triazole R-C(S)NH₂ or R-C(O)NH₂

Caption: Synthetic workflow from the core scaffold to diverse heterocycles.

Protocol 3.1: Synthesis of 3,5-dimethylbenzofuran-2-carbohydrazide

This hydrazide is a crucial intermediate for building five-membered heterocycles.[9]

Materials:

  • This compound

  • Hydrazine hydrate (80% or 99%)

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (20 mL).

  • Add an excess of hydrazine hydrate (10.0 mmol).

  • Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture in an ice bath. The product will often precipitate.

  • Collect the solid precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure carbohydrazide. If no precipitate forms, concentrate the solution and purify by recrystallization.

Causality and Self-Validation:

  • Expertise & Experience: Hydrazine is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the stable hydrazide. Using an excess of hydrazine drives the reaction to completion.

  • Trustworthiness: The reaction's endpoint is clearly determined by TLC. The high crystallinity of the hydrazide product often allows for purification by simple filtration and washing, providing a reliable and scalable protocol.

Protocol 3.2: Synthesis of 5-(3,5-dimethylbenzofuran-2-yl)-1,3,4-thiadiazole-2-thiol

This protocol demonstrates the cyclization of the hydrazide to form a 1,3,4-thiadiazole, a scaffold known for its antimicrobial and anticancer activities.

Materials:

  • 3,5-dimethylbenzofuran-2-carbohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolve 3,5-dimethylbenzofuran-2-carbohydrazide (1.0 mmol) and potassium hydroxide (1.5 mmol) in absolute ethanol (30 mL).

  • Cool the solution in an ice bath and add carbon disulfide (1.5 mmol) dropwise with stirring.

  • Allow the mixture to warm to room temperature and then reflux for 10-15 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the solution under reduced pressure.

  • Dissolve the residue in water and acidify with dilute HCl until the pH is ~5-6.

  • A solid will precipitate. Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize from ethanol to afford the pure thiadiazole derivative.

Causality and Self-Validation:

  • Expertise & Experience: The reaction proceeds through the formation of a potassium dithiocarbazate salt intermediate. Upon heating, this intermediate undergoes intramolecular cyclization with the elimination of water to form the stable, aromatic 1,3,4-thiadiazole ring.

  • Trustworthiness: The endpoint is confirmed by TLC. The product is easily isolated via precipitation upon acidification, a standard and reliable workup procedure for this type of reaction. The final product's structure must be confirmed by spectroscopic methods.

Biological Activity of Derived Heterocycles

The true value of this compound lies in the pharmacological potential of the compounds it helps create. The benzofuran moiety itself is a key pharmacophore, and its fusion or linkage with other bioactive heterocycles like triazoles, oxadiazoles, and thiadiazoles often leads to synergistic or enhanced biological activity.[1][10]

Derived Heterocycle Class Reported Biological Activities Rationale / Mechanism Insight
Benzofuran-Amides Anticancer, Antimicrobial[11]The amide linkage can mimic peptide bonds and form critical hydrogen bonds with enzyme active sites. The lipophilic benzofuran core aids in membrane permeability.
Benzofuran-1,2,3-Triazoles Antimicrobial, Anticancer[8]1,2,3-triazoles are highly stable and act as effective pharmacophores and linkers, known to interact with various biological targets through hydrogen bonding and dipole interactions.
Benzofuran-1,3,4-Oxadiazoles Anti-inflammatory, Antifungal[9]The 1,3,4-oxadiazole ring is a known bioisostere of ester and amide groups, enhancing metabolic stability and receptor binding affinity.
Benzofuran-1,3,4-Thiadiazoles Antibacterial, Anticancer[10]The sulfur atom in the thiadiazole ring can participate in unique interactions with biological targets, and the scaffold is associated with a broad spectrum of activities.

Conclusion

This compound is a high-value, versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant biological potential. The protocols detailed in this guide are robust, mechanistically sound, and provide clear pathways for researchers to generate novel molecular entities for drug discovery programs. The inherent bioactivity of the benzofuran scaffold, combined with the proven pharmacological profiles of heterocycles like thiadiazoles and triazoles, makes this synthetic strategy a compelling avenue for the development of next-generation therapeutic agents.

References

  • Kowalska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]

  • Khodarahmi, G., et al. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 20(11), 1094-1104. [Link]

  • Banecka-Majkut, Z., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1583. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Indian Journal of Chemistry - Section B, 55B(3), 349-357. [Link]

  • Fadda, A. A., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Records of Natural Products, 8(2), 105-123. [Link]

  • Ethyl 3-methylbenzofuran-2-carboxylate. (n.d.). MySkinRecipes. [Link]

  • Ethyl 2,4-Dimethylbenzofuran-3-carboxylate. (2024). PubChem. [Link]

  • Chandra, K., et al. (2017). A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives. Pharmacological Reports, 69(2), 301-312. [Link]

  • Rostom, S. A. F., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 540. [Link]

  • Novel synthesis of furancarboxylate derivatives via cyclization reactions of ( E )-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride. (2018). ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • Wang, Y., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 11(42), 26236-26253. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Institutes of Health (NIH). [Link]

  • Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate. (2024). PubChem. [Link]

  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. (2023). MDPI. [Link]

  • CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid. (n.d.).
  • Bioactive Heterocyclic Compound Classes: Pharmaceuticals. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. [Link]

  • Benzofuran – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Heravi, M. M., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(38), 23785-23838. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. (2022). International Journal of Scientific Development and Research, 7(5). [Link]

  • ethyl 2-methyl-1-benzofuran-3-carboxylate. (n.d.). ChemSynthesis. [Link]

  • Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and[1][7][8]triazolo[3,4-b][7][8][11]thiadiazole derivatives. (2005). ResearchGate. [Link]

  • ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. (2014). ResearchGate. [Link]

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Application Notes & Protocols: Synthetic Routes to Novel Benzofuran-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic scaffold formed by the fusion of a benzene and a furan ring, represents a privileged structure in medicinal chemistry and materials science.[1][2] First synthesized by Perkin in 1870, this heterocyclic ring is a cornerstone of numerous natural products, particularly within the Moraceae plant family, and is integral to the structure of many clinically approved drugs.[1][3] For instance, Amiodarone and Dronedarone are critical antiarrhythmic agents, while Benzbromarone is employed for the treatment of gout.[1] The broad spectrum of biological activities associated with benzofuran derivatives—ranging from antimicrobial and antiviral to antitumor and anti-inflammatory—continually drives the demand for innovative and efficient synthetic methodologies.[3][4][5]

This guide moves beyond a simple catalog of reactions. It is designed for the practicing researcher, offering a detailed exploration of robust and modern synthetic strategies for accessing novel benzofuran-based compounds. We will dissect the causality behind experimental choices, provide validated, step-by-step protocols, and ground our discussion in authoritative literature to empower your research and development endeavors.

Palladium- and Copper-Catalyzed Sonogashira Coupling/Intramolecular Cyclization

One of the most powerful and versatile strategies for constructing the benzofuran core involves a tandem Sonogashira cross-coupling and intramolecular cyclization sequence. This approach offers high convergence and excellent functional group tolerance, making it a workhorse in medicinal chemistry programs. The combination of a palladium catalyst for the C-C bond formation and a copper co-catalyst is often crucial for achieving high yields.[1][2]

Expertise & Rationale: Why this Method Excels

The Sonogashira reaction creates a key C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide (typically an o-iodophenol). The subsequent intramolecular cyclization (an O-alkynylation) forms the furan ring.

  • Catalyst System: The synergy between palladium and copper is critical. The palladium complex (e.g., (PPh₃)PdCl₂) facilitates the oxidative addition to the aryl halide and the transmetalation steps. Copper(I) iodide acts as a co-catalyst, forming a copper(I) acetylide intermediate, which accelerates the transmetalation step with the palladium center, allowing the reaction to proceed under milder conditions.[1][2] The absence of the CuI co-catalyst often results in no product formation.[2]

  • Base and Solvent: A mild base, typically an amine like triethylamine (TEA), serves a dual purpose: it acts as the solvent and neutralizes the hydrogen halide generated during the reaction, regenerating the active catalyst.

  • Substrate Scope: This method is highly effective for a wide range of terminal alkynes and substituted o-iodophenols, allowing for the synthesis of diverse libraries of 2-substituted benzofurans. High yields are often observed with substrates bearing electron-donating groups.[1][2]

Workflow for Pd/Cu-Catalyzed Benzofuran Synthesis

G A Starting Materials (o-Iodophenol, Terminal Alkyne) B Reaction Setup (PdCl2(PPh3)2, CuI, TEA) A->B Add reagents C Sonogashira Coupling (Formation of 2-alkynylphenol intermediate) B->C Heat/Stir D Intramolecular Cyclization (5-exo-dig) C->D Tandem reaction E Product Isolation (Workup & Purification) D->E Reaction completion F Novel Benzofuran Derivative E->F Obtain pure product

Caption: General workflow for tandem Sonogashira coupling and cyclization.

Protocol 1: Synthesis of 2-Arylbenzofurans via Pd/Cu-Catalyzed Sonogashira Coupling

This protocol is adapted from the methodology reported by the Reddy group for the synthesis of benzofuran derivatives as potential antitubercular agents.[1][2]

Materials:

  • Substituted o-iodophenol (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide [CuI] (0.04 equiv)

  • Triethylamine (TEA), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the o-iodophenol (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous triethylamine as the solvent (concentration typically 0.1-0.2 M).

  • Add the terminal alkyne (1.1 equiv) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the triethylamine under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution (to remove copper salts) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-substituted benzofuran.

Self-Validation:

  • TLC Monitoring: The disappearance of the starting materials and the appearance of a new, typically more nonpolar, UV-active spot indicates product formation.

  • Spectroscopic Analysis: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the alkyne C-H proton signal (if present) and the characteristic signals of the benzofuran ring are key indicators of success.

Catalyst SystemTemperatureTime (h)Reported Yield RangeReference
PdCl₂(PPh₃)₂ / CuI80 °C4-684-91%[1][2]
Pd NanoparticlesAmbient12-24Good[6]

Metal-Free Oxidative Cyclization using Hypervalent Iodine Reagents

For researchers seeking to avoid transition metal catalysts, which can be costly and require removal from the final product, metal-free alternatives are highly attractive. The use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene [PhI(OAc)₂], provides a powerful and convenient method for the oxidative cyclization of ortho-hydroxystilbenes to 2-arylbenzofurans.[6]

Expertise & Rationale: The Logic of Metal-Free Synthesis

This reaction proceeds via an oxidative C-O bond formation, where the hypervalent iodine reagent acts as the oxidant.

  • Reagent Choice: PhI(OAc)₂ is a stable, easy-to-handle, and commercially available solid. It serves as a clean oxidant, with iodobenzene being the primary byproduct. The reaction can be run with stoichiometric amounts of the reagent or in a catalytic fashion with a co-oxidant like m-chloroperbenzoic acid (m-CPBA).

  • Mechanism: The reaction is believed to proceed through initial coordination of the phenolic oxygen to the iodine(III) center. Subsequent intramolecular attack of the double bond onto the activated oxygen, followed by rearomatization, leads to the cyclized benzofuran product.

  • Advantages: This method avoids heavy metal contamination, often proceeds under mild conditions (e.g., in acetonitrile at room temperature or with gentle heating), and exhibits good functional group tolerance.

Protocol 2: Metal-Free Synthesis of 2-Arylbenzofurans

This protocol is based on the work of Singh and Wirth.[6]

Materials:

  • ortho-Hydroxystilbene derivative (1.0 equiv)

  • (Diacetoxyiodo)benzene [PhI(OAc)₂] (1.2 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the ortho-hydroxystilbene (1.0 equiv) in anhydrous acetonitrile in a round-bottom flask.

  • Add (diacetoxyiodo)benzene (1.2 equiv) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating (e.g., to 40-50 °C) may be required for less reactive substrates.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any excess oxidant.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure 2-arylbenzofuran.

Acid-Catalyzed Cascade Synthesis of Benzofuranones

Novel cascade or domino reactions that construct complex molecular architectures in a single pot are at the forefront of synthetic efficiency. A noteworthy example is the synthesis of functionalized benzofuranones from 3-hydroxypyrones and nitroalkenes, which proceeds through a Diels-Alder/retro-Diels-Alder cascade followed by an acid-catalyzed ring closure.[7]

Expertise & Rationale: Unpacking the Cascade

This elegant one-pot reaction combines multiple transformations, minimizing purification steps and improving overall yield.

  • Lewis and Brønsted Acid Synergy: The reaction is promoted by a combination of a Lewis acid (e.g., AlCl₃) and a Brønsted acid (e.g., trifluoroacetic acid, TFA).[7] The Lewis acid is believed to catalyze the initial Diels-Alder reaction between the pyrone and the nitroalkene. The strong Brønsted acid is essential for the final ring-closing step, which involves the cyclization of a phenol intermediate.[7]

  • Reaction Control: Temperature is a critical parameter. The optimal temperature (e.g., 120 °C) is required to drive the cascade forward efficiently.[7]

  • Versatility: This method provides access to benzofuran-2(3H)-ones, which are valuable intermediates that can be readily converted into a variety of substituted benzofurans through standard transformations like Wittig olefination or conversion to a triflate followed by cross-coupling reactions.[7]

Catalytic Cascade for Benzofuranone Synthesis

G A 3-Hydroxypyrone + Nitroalkene B Diels-Alder Reaction A->B AlCl3, 120°C C Retro-Diels-Alder (Loss of CO2) B->C D Phenol Intermediate C->D E Acid-Catalyzed Ring Closure D->E TFA F Benzofuranone Product E->F

Caption: Cascade reaction pathway for benzofuranone synthesis.

Protocol 3: One-Pot Synthesis of Benzofuran-2(3H)-ones

This protocol is a representation of the method developed by the Beaudry Research Group.[7]

Materials:

  • 3-Hydroxypyrone derivative (2.0 equiv)

  • Nitroalkene derivative (1.0 equiv)

  • Aluminum chloride [AlCl₃] (0.1 equiv)

  • Trifluoroacetic acid [TFA] (0.2 equiv)

  • Butylated hydroxytoluene [BHT] (0.1 equiv, as an antioxidant)

  • 1,2-Dichlorobenzene (o-DCB), anhydrous

  • Thick-walled, sealable reaction vessel

Procedure:

  • To a thick-walled reaction vessel, add the pyrone (2.0 equiv), nitroalkene (1.0 equiv), BHT (0.1 equiv), and AlCl₃ (0.1 equiv).

  • Flush the vessel with an inert gas (Ar) for 5 minutes.

  • Add anhydrous o-DCB (to achieve a concentration of ~0.5 M with respect to the nitroalkene) and TFA (0.2 equiv).

  • Quickly and securely seal the vessel.

  • Heat the reaction mixture to 120 °C in a heating block for 16 hours.

  • Cool the reaction mixture to room temperature.

  • Directly purify the reaction mixture by flash column chromatography (FCC) without an aqueous workup to yield the desired benzofuranone.

Self-Validation:

  • Reaction Optimization: The optimal yield was achieved at 120 °C with 20 mol % TFA; lower temperatures or different acids resulted in lower yields.[7]

  • Product Derivatization: The resulting benzofuranone can be validated by converting it to a known benzofuran via Wittig olefination or Sonogashira coupling of the corresponding triflate, confirming the successful formation of the core structure.[7]

References

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

  • Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. [Link]

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Application Notes & Protocols for Material Science and Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals exploring the interface of material science and organic electronics.

Introduction: The Symbiotic Relationship Between Materials and Organic Electronics

Organic electronics leverages the vast possibilities of carbon-based materials to create novel electronic devices with unique properties such as flexibility, transparency, and low-cost manufacturability.[1][2] The performance of these devices is not merely a function of their architecture but is intrinsically dictated by the selection and processing of the organic materials at their core. This guide provides an in-depth exploration of key material classes that are driving innovation in organic electronics, complete with detailed experimental protocols and the scientific rationale behind them.

Conducting Polymers: The Versatile Workhorses

Conducting polymers are organic polymers that possess electrical conductivity.[3] Their backbone of alternating single and double bonds allows for the delocalization of π-electrons, which is fundamental to their charge-carrying capabilities.[4] These materials are celebrated for their processability, mechanical flexibility, and tunable electronic properties, making them indispensable in a variety of organic electronic applications.[5][6][7]

Case Study: PEDOT:PSS as a Hole Transport Layer (HTL)

Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is a benchmark conducting polymer, widely employed as a hole transport layer in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[8][9] Its primary role is to facilitate the efficient injection of holes from the anode into the active organic layer. This is achieved through a favorable energy level alignment and its ability to form smooth, uniform films that mitigate interfacial defects.[10][11]

Protocol: Spin-Coating a PEDOT:PSS Hole Transport Layer for an Organic Solar Cell

This protocol details the deposition of a PEDOT:PSS layer, a critical step in the fabrication of many organic solar cells.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • PEDOT:PSS aqueous dispersion (e.g., Clevios™ P VP AI 4083)

  • Deionized (DI) water

  • Isopropanol (IPA)

  • Acetone

  • Nitrogen (N₂) gas source

Equipment:

  • Ultrasonic bath

  • Spin coater

  • Hotplate

  • UV-Ozone cleaner

Step-by-Step Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in DI water, acetone, and isopropanol for 15 minutes each to remove organic and inorganic contaminants.

    • Dry the substrates thoroughly using a stream of N₂ gas.

    • Treat the substrates with UV-Ozone for 10-15 minutes to remove residual organic contaminants and increase the work function of the ITO, promoting better hole injection.

  • PEDOT:PSS Deposition:

    • Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter to remove any aggregates.

    • Dispense the filtered PEDOT:PSS onto the center of the cleaned ITO substrate.

    • Spin-coat at 4000 rpm for 40 seconds to achieve a uniform thin film. The spinning parameters can be adjusted to control the film thickness.

    • Anneal the coated substrate on a hotplate at 150°C for 10 minutes to remove the solvent and improve the film's conductivity.[12]

Workflow for PEDOT:PSS Deposition

Caption: A streamlined workflow for the preparation and deposition of a PEDOT:PSS hole transport layer.

Small Molecules: The Path to High Performance

Small molecule organic semiconductors offer the advantages of high purity and well-defined molecular structures, which often translate to superior and more reproducible device performance.[13] Their ability to form highly ordered crystalline thin films facilitates efficient charge transport.[14]

Benchmark Material: Pentacene in Organic Field-Effect Transistors (OFETs)

Pentacene is a classic example of a small molecule semiconductor that has been extensively studied for its application in OFETs.[15] Its high charge carrier mobility makes it an excellent candidate for the active channel material in these devices.[13]

Protocol: Fabrication of a Top-Contact, Bottom-Gate Pentacene OFET

This protocol outlines the steps to create a standard OFET architecture using pentacene.

Materials:

  • Heavily doped silicon (Si) wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm thick)

  • Pentacene (sublimation-grade)

  • Gold (Au) for source and drain electrodes

  • Acetone and Isopropanol (IPA) for cleaning

Equipment:

  • Thermal evaporator

  • Substrate cleaning station (sonicator)

  • Glovebox (optional, for inert atmosphere)

  • Shadow mask for electrode deposition

Step-by-Step Procedure:

  • Substrate Preparation:

    • The heavily doped Si serves as the gate electrode, and the SiO₂ layer acts as the gate dielectric.

    • Clean the Si/SiO₂ substrate by sonicating in acetone and then IPA for 15 minutes each.

    • Dry the substrate with a stream of N₂.

  • Pentacene Deposition:

    • Place the cleaned substrate in a high-vacuum thermal evaporator.

    • Deposit a 50 nm thick film of pentacene at a rate of 0.5 Å/s. The substrate temperature can be controlled during deposition to influence the film morphology.

  • Electrode Deposition:

    • Without breaking vacuum, position a shadow mask with the desired channel dimensions over the pentacene layer.

    • Thermally evaporate 50 nm of Au to form the source and drain electrodes.[16]

  • Device Characterization:

    • The completed OFET can now be characterized using a semiconductor parameter analyzer to measure its electrical properties, such as mobility and on/off ratio.[17]

OFET Device Architecture

OFET cluster_device OFET Structure Gate Gate (Doped Si) Dielectric Dielectric (SiO₂) Gate->Dielectric Semiconductor Organic Semiconductor (Pentacene) Dielectric->Semiconductor Source Source (Au) Semiconductor->Source Drain Drain (Au) Semiconductor->Drain

Caption: A schematic representation of a top-contact, bottom-gate organic field-effect transistor.

Hybrid Perovskites: A New Era in Photovoltaics

Organic-inorganic hybrid perovskites have emerged as a revolutionary class of materials for solar energy conversion.[18] Their exceptional optoelectronic properties, including high power conversion efficiencies, have made them a focal point of intensive research.[19][20][21]

Star Player: Methylammonium Lead Iodide (MAPbI₃) in Solar Cells

Methylammonium lead iodide (CH₃NH₃PbI₃) is the archetypal perovskite material that has demonstrated remarkable performance in solar cells.[22][23][24] The fabrication of high-quality perovskite films is crucial for achieving high-efficiency devices.[25]

Protocol: Two-Step Spin Coating of a MAPbI₃ Perovskite Film

This protocol describes a common method for depositing a MAPbI₃ layer for use in a perovskite solar cell.

Materials:

  • Lead iodide (PbI₂)

  • Methylammonium iodide (MAI)

  • N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) as solvents

  • Substrate with an appropriate underlying layer (e.g., compact TiO₂)

Equipment:

  • Spin coater

  • Hotplate

  • Glovebox with a controlled atmosphere

Step-by-Step Procedure:

  • Precursor Solution Preparation:

    • Prepare a solution of PbI₂ in a mixture of DMF and DMSO.

    • Prepare a separate solution of MAI in isopropanol.

  • Spin Coating:

    • In a glovebox, spin-coat the PbI₂ solution onto the substrate.

    • Anneal the PbI₂ film on a hotplate.

    • After cooling, spin-coat the MAI solution on top of the PbI₂ film.

  • Annealing and Crystallization:

    • Anneal the complete film on a hotplate to facilitate the intercalation of MAI into the PbI₂ lattice, forming the perovskite crystal structure. The color of the film will change from yellow to dark brown/black upon conversion.

Perovskite Solar Cell Energy Level Diagram

Perovskite_Energy cluster_energy Energy Levels Anode (ITO) Anode (ITO) HTL HTL Perovskite Perovskite ETL ETL Cathode (Ag) Cathode (Ag) HOMO HOMO LUMO LUMO

Caption: A simplified energy level diagram for a typical perovskite solar cell, illustrating the charge transport pathway.

2D Materials: The Ultimate Frontier of Thinness

Two-dimensional (2D) materials, such as graphene and transition metal dichalcogenides (TMDs), represent a paradigm shift in materials science and offer unprecedented opportunities for electronic and optoelectronic devices.[26][27]

Graphene and MoS₂: A Powerful Combination

Graphene, with its exceptional conductivity and transparency, is an ideal candidate for transparent electrodes.[28] Molybdenum disulfide (MoS₂), a semiconducting TMD, exhibits excellent electronic and optoelectronic properties.[29][30] Heterostructures of graphene and MoS₂ are being explored for high-performance devices.[31][32][33]

Application Highlight: Graphene/MoS₂ Heterostructures in Electronics

The combination of graphene's high conductivity and MoS₂'s semiconducting nature allows for the creation of novel electronic devices with enhanced performance. For instance, using graphene as the contact electrodes for MoS₂-based field-effect transistors can significantly reduce contact resistance and improve charge injection.[33] This synergy opens up possibilities for flexible and transparent electronics.[32]

Data Summary: A Comparative Overview of Key Materials

Material ClassExamplePrimary ApplicationKey Performance MetricTypical Value
Conducting PolymersPEDOT:PSSHole Transport LayerConductivity10⁻¹ - 10³ S/cm
Small MoleculesPentaceneOFET ChannelCharge Carrier Mobility> 1 cm²/Vs
Hybrid PerovskitesMAPbI₃Solar Cell AbsorberPower Conversion Efficiency> 20%[18]
2D MaterialsGrapheneTransparent ElectrodeSheet Resistance< 100 Ω/sq
2D MaterialsMoS₂Transistor ChannelOn/Off Ratio> 10⁶

Conclusion and Future Outlook

The field of organic electronics is in a constant state of evolution, propelled by the continuous development of novel materials with tailored properties.[34][35][36][37] The journey from fundamental material synthesis to the fabrication of high-performance devices is a testament to the interdisciplinary nature of this field. The protocols and insights provided in this guide serve as a foundation for researchers to innovate and push the boundaries of what is possible with organic and hybrid electronic materials. The future promises even more exciting developments as we learn to control the structure and function of these materials with increasing precision.

References

  • Anthony, J. E. (2024). Exploring small-molecule design rules for organic transistors. SPIE Digital Library. [Link]

  • Aziz, A. M. B. A., et al. (2024). Optimizing Methylammonium Lead Iodide Perovskite Synthesis for Solar Cells via Two-step Spin Coating with Mixed Solvents. International Journal of Nanoelectronics and Materials. [Link]

  • CAS. (2025). From batteries to biosensors: Conductive polymers make the jump to commercial applications. [Link]

  • Center for Integrated Quantum Materials. (n.d.). Graphene-MoS2 Hybrid Technology for Large-Scale Two- Dimensional Electronics. [Link]

  • Frisbie, C. D. (2025). A Review on Conducting Organic Polymers: Concepts, Applications, and Potential Environmental Benefits. ResearchGate. [Link]

  • Heo, J. H., et al. (2018). Fabrication and Characterization of Perovskite Solar Cells: An Integrated Laboratory Experience. Journal of Chemical Education. [Link]

  • Jahangir, I. (n.d.). Study of Mos2 and Graphene-Based Heterojunctions for Electronic and Se. [Link]

  • Lenord, F., et al. (2022). Editorial: Organic Electronics: Future Trends in Materials, Fabrication Techniques and Applications. Frontiers. [Link]

  • Liu, Y., et al. (2020). Effects of PEDOT:PSS:GO composite hole transport layer on the luminescence of perovskite light-emitting diodes. RSC Publishing. [Link]

  • Luo, X. (2024). Applications of 2D semiconductor materials in electronics and optoelectronics. Highlights in Science, Engineering and Technology. [Link]

  • Ma, X. (2024). Applications of Two-Dimensional Organic Materials in the Field of Optoelectronics. Highlights in Science, Engineering and Technology. [Link]

  • MDPI. (2021). Methylammonium Lead Tri-Iodide Perovskite Solar Cells with Varying Equimolar Concentrations of Perovskite Precursors. [Link]

  • MDPI. (2022). Graphene to Advanced MoS2: A Review of Structure, Synthesis, and Optoelectronic Device Application. [Link]

  • MDPI. (2022). Principles and Applications of Two-Dimensional Semiconductor Material Devices for Reconfigurable Electronics. [Link]

  • MDPI. (2025). Fabrication and Characterization of Perovskite Solar Cells Using Metal Phthalocyanines and Naphthalocyanines. [Link]

  • NASA NEPP. (n.d.). CONDUCTING POLYMERS AND THE EVOLVING ELECTRONICS Technology. [Link]

  • OAM-RC. (n.d.). Design and performance analysis of pentacene organic field effect transistor with high-Kdielectric materials. [Link]

  • ResearchGate. (2011). Fabrication of Micron-sized Organic Field Effect Transistors. [Link]

  • ResearchGate. (2015). Fabrication and Characterization of Perovskite Solar Cells. [Link]

  • ResearchGate. (2025). Recent Advances in Organic Electronics Materials and Devices. [Link]

  • ResearchGate. (2025). Synthesis, characterization of the pentacene and fabrication of pentacene field-effect transistors. [Link]

  • ResearchGate. (2025). Organic materials for organic electronic devices. [Link]

  • RSC Publishing. (2021). Conducting polymers: a comprehensive review on recent advances in synthesis, properties and applications. [Link]

  • RSC Publishing. (n.d.). Recent advances in small-molecule organic fluorescent semiconductors. [Link]

  • SciSpace. (n.d.). Fabrication and characterization of perovskite (CH 3 NH 3 PbI 3 ) solar cells. [Link]

  • Skoltech. (2026). Scientists Marry DNA Origami and 2D Materials to Make Nanoelectronics. AZoNano. [Link]

  • University of Illinois. (2002). Small-Molecule Organic Semiconductors. [Link]

  • Wiley-VCH. (2015). Polymeric and Small-Molecule Semiconductors for Organic Field-Effect Transistors. [Link]

  • Wikipedia. (n.d.). Conductive polymer. [Link]

  • YouTube. (2020). Silvaco TCAD ATLAS tutorial 15. Design and analysis of organic FET & How to write organic FET code ?. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3,5-dimethylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3,5-dimethylbenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important benzofuran derivative. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your synthetic route for higher yields and purity.

Benzofuran derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The successful and efficient synthesis of these compounds is therefore of great interest. This guide will address specific issues you may encounter during the synthesis of this compound, providing not just solutions but also the underlying scientific reasoning.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, their probable causes, and recommended solutions. The primary synthetic route considered here is the reaction of 2-hydroxy-4,6-dimethylbenzaldehyde with ethyl bromoacetate followed by an intramolecular cyclization.

Issue 1: Low or No Product Formation

Question: I have followed the standard procedure for the synthesis of this compound, but I am observing a very low yield, or in some cases, no desired product at all. What could be the potential reasons and how can I resolve this?

Answer:

Low or no product formation is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential causes and their solutions.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Poor Quality of Starting Materials The starting materials, 2-hydroxy-4,6-dimethylbenzaldehyde and ethyl bromoacetate, may be old or degraded. Ethyl bromoacetate is particularly susceptible to hydrolysis.Ensure the purity of your starting materials. It is advisable to use freshly distilled or purchased reagents. The purity can be checked by techniques like NMR or GC-MS.
Ineffective Base The choice and quality of the base are critical for the initial O-alkylation step. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). If the base is not strong enough or is hydrated, it will not efficiently deprotonate the phenolic hydroxyl group.For K₂CO₃, ensure it is anhydrous by heating it in an oven before use. If using NaH, be cautious with handling as it is highly reactive and moisture-sensitive. Consider using a stronger base like sodium ethoxide in ethanol.
Inappropriate Solvent The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Common solvents for this reaction are acetone, acetonitrile, or DMF.[3][4] The use of a solvent that does not adequately dissolve the reactants can hinder the reaction.Ensure your chosen solvent is anhydrous. For O-alkylation, polar aprotic solvents like DMF or acetonitrile are generally effective. For the subsequent cyclization, a solvent that allows for heating to the required temperature is necessary.
Suboptimal Reaction Temperature Both the O-alkylation and the cyclization steps are temperature-dependent. Insufficient temperature can lead to a sluggish or incomplete reaction, while excessive heat might promote side reactions and decomposition.The O-alkylation is typically performed at room temperature to a slightly elevated temperature (e.g., 50-60 °C). The subsequent intramolecular cyclization (a Perkin-like rearrangement) often requires higher temperatures (refluxing in a suitable solvent).[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
Presence of Water Water can interfere with the reaction in several ways, including hydrolyzing the ethyl bromoacetate and deactivating the base.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.
Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I am also observing a significant amount of side products, which is complicating the purification process and reducing my overall yield. What are these side products and how can I minimize their formation?

Answer:

The formation of side products is a common challenge in benzofuran synthesis.[6] Understanding the potential side reactions is key to mitigating them.

Common Side Products & Minimization Strategies:

Side Product Formation Mechanism Minimization Strategy
Unreacted Starting Material Incomplete reaction due to reasons mentioned in Issue 1.Re-evaluate your reaction conditions (temperature, time, reagents) as detailed in the previous section. Ensure stoichiometric amounts of reactants are used, or a slight excess of the less expensive reagent.
O-Alkylated Intermediate (not cyclized) The initial O-alkylation of the salicylaldehyde occurs, but the subsequent intramolecular cyclization to form the benzofuran ring is incomplete.Increase the reaction temperature and/or reaction time for the cyclization step. The use of a stronger base can also promote the cyclization. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for similar transformations.[5]
Polymerization/Decomposition Products At high temperatures, the starting materials or the product might be unstable and undergo polymerization or decomposition, often visible as a dark, tarry residue.Avoid excessively high temperatures. Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly. Using a milder base might also be beneficial.
Hydrolysis of the Ester If water is present in the reaction mixture, the ethyl ester product can be hydrolyzed to the corresponding carboxylic acid, especially under basic conditions.As mentioned before, ensure all reagents and solvents are anhydrous. Work-up conditions should also be considered; a quick and efficient extraction is preferred over prolonged exposure to aqueous basic solutions.
Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product, this compound. Column chromatography is not giving me a clean separation, and recrystallization is resulting in low recovery. What are the best practices for purifying this compound?

Answer:

Purification can indeed be a bottleneck. A combination of techniques is often necessary to obtain a highly pure product.

Purification Strategies:

  • Work-up Procedure:

    • After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

    • If a solid base like K₂CO₃ was used, filter it off.

    • If a solvent like DMF was used, it needs to be removed. This can be done by partitioning between an organic solvent (like ethyl acetate) and water. Multiple extractions with the organic solvent are recommended.

    • Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.[3]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Column Chromatography:

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used.[3]

    • Mobile Phase (Eluent): A non-polar/polar solvent system is typically employed. Start with a low polarity mixture, such as hexane/ethyl acetate (e.g., 95:5), and gradually increase the polarity. The optimal eluent system should be determined by TLC analysis of the crude product. The goal is to have a significant separation between the Rf values of your product and the impurities.

  • Recrystallization:

    • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try for benzofuran derivatives include ethanol, methanol, or a mixture of hexane and ethyl acetate.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash them with a small amount of the cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the synthesis of this compound from 2-hydroxy-4,6-dimethylbenzaldehyde and ethyl bromoacetate?

A1: The reaction proceeds in two main steps:

  • O-Alkylation: The phenolic hydroxyl group of 2-hydroxy-4,6-dimethylbenzaldehyde is deprotonated by a base (e.g., K₂CO₃) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction to form an intermediate ether.

  • Intramolecular Aldol-type Condensation/Cyclization: The base then deprotonates the α-carbon of the ester group in the intermediate, generating a carbanion. This carbanion undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the aldehyde group. Subsequent dehydration leads to the formation of the furan ring, yielding the final product. This latter part of the sequence is a type of Perkin rearrangement.[5]

Q2: Can I use a different α-haloester, for example, ethyl chloroacetate?

A2: While ethyl chloroacetate can be used, ethyl bromoacetate is generally more reactive due to the better leaving group ability of bromide compared to chloride. The C-Br bond is weaker than the C-Cl bond, making the displacement by the phenoxide easier. If you use ethyl chloroacetate, you might need more forcing conditions (higher temperature, longer reaction time, or a stronger base) to achieve a comparable yield.

Q3: Is microwave-assisted synthesis a viable option for this reaction?

A3: Absolutely. Microwave-assisted organic synthesis has been shown to be highly effective for the synthesis of benzofuran derivatives, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles.[5] If you have access to a microwave reactor, it is highly recommended to explore its use for optimizing this synthesis.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.[3] You can spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., hexane/ethyl acetate). The disappearance of the starting material spots and the appearance of a new product spot will indicate the progress of the reaction. Staining with a visualizing agent like potassium permanganate or using a UV lamp can help in visualizing the spots.

Q5: What are some of the key safety precautions I should take during this synthesis?

A5:

  • Ethyl bromoacetate is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • If using sodium hydride (NaH) , it is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture.

  • Solvents like DMF have health risks associated with them. Always consult the Safety Data Sheet (SDS) for all chemicals before use and handle them with appropriate care.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • 2-hydroxy-4,6-dimethylbenzaldehyde

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-4,6-dimethylbenzaldehyde (1 equivalent), anhydrous potassium carbonate (2-3 equivalents), and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add ethyl bromoacetate (1.1-1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the progress by TLC. The reaction is typically complete within 12-24 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Diagrams
Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. Add 2-hydroxy-4,6-dimethylbenzaldehyde, K₂CO₃, and CH₃CN to flask add_bromo 2. Add Ethyl Bromoacetate reagents->add_bromo reflux 3. Reflux and Monitor by TLC add_bromo->reflux filter 4. Cool and Filter reflux->filter concentrate 5. Concentrate Filtrate filter->concentrate extract 6. Dissolve in EtOAc, Wash with H₂O and Brine concentrate->extract dry 7. Dry and Concentrate extract->dry column 8. Column Chromatography dry->column recrystallize 9. Recrystallization column->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis and purification of this compound.

References

  • MySkinRecipes. Ethyl 3-methylbenzofuran-2-carboxylate. Available from: [Link]

  • Li, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(8), 1873. Available from: [Link]

  • Request PDF. Synthesis of New Ethyl 3Amino4-arylfuran-2-carboxylates. Available from: [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, May 2021. Available from: [Link]

  • Kowalewska, K., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. Available from: [Link]

  • Google Patents. CN107674052B - Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester.
  • ResearchGate. Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024, 9, 21, 23795–23819. Available from: [Link]

  • ResearchGate. Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. Available from: [Link]

  • Google Patents. DE2207098A1 - PROCESS FOR THE PRODUCTION OF 2,5-DIMETHYL-FURAN-3-CARBON ACID ESTERS.
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 2013, 18(6), 6539–6549. Available from: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2021, 26(16), 4991. Available from: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP, 2016, 3(27). Available from: [Link]

  • Google Patents. CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 2019, 9, 31548-31569. Available from: [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2010, (vi), 117-124. Available from: [Link]

  • ResearchGate. First Example of the Preparation of Ethyl 4-Aryl-2-carboxymethyl-2-methyl-5-oxodihydrofuran-3-carboxylates Using the Baeyer-Villiger Reaction. Available from: [Link]

  • Google Patents. CN105085228A - Production method for 3, 5-dimethylbenzoic acid.

Sources

Technical Support Center: Synthesis of Benzofuran-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzofuran-2-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic challenge. Benzofuran-2-carboxylates are crucial intermediates in the development of pharmaceuticals and advanced materials.[1][2][3] However, their synthesis is often plagued by side reactions that can diminish yield and complicate purification.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental failures and offer robust, field-proven solutions.

Section 1: General Troubleshooting & Initial Diagnosis

Before delving into pathway-specific issues, it's crucial to address general problems that can manifest as low yield or product impurity.

Question: My reaction yield is significantly lower than expected, and my crude NMR shows a complex mixture. What are the primary diagnostic steps?

Answer: A low yield and a complex product mixture are the most common issues in heterocyclic synthesis. A systematic approach is key to diagnosis. The first step is to analyze your crude reaction mixture thoroughly using techniques like TLC, LC-MS, and ¹H NMR to categorize the problem.

Troubleshooting Workflow: Low Yield Diagnosis

G A Low Yield / Impure Product B Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) A->B C Hypothesis 1: Incomplete Reaction B->C D Hypothesis 2: Product Decomposition B->D E Hypothesis 3: Competing Side Reactions B->E F High % of Starting Material(s) C->F Evidence G Broad Impurity Profile / Baseline on TLC D->G Evidence H Discrete, New Spots/Peaks E->H Evidence I Action: Increase Reaction Time/Temp, Check Reagent Purity/Activity F->I J Action: Lower Temp, Use Milder Reagents, Modify Workup G->J K Action: Identify Side Product(s) & Consult Specific Guides (Sections 2-4) H->K

Caption: Initial diagnostic workflow for low-yield reactions.

Key Diagnostic Questions & Actions:

  • Is the Starting Material Consumed? If TLC or LC-MS shows significant unreacted starting materials, the issue may be reaction time, temperature, or reagent stoichiometry/activity. Ensure your reagents (especially catalysts or bases) are pure and active.

  • Is the Product Unstable? If you observe the product forming initially but then disappearing over time, or if you see a smear on your TLC plate, your product may be decomposing under the reaction or workup conditions. Consider using milder conditions or a modified, quicker workup.

  • Are There Discrete Side Products? If you see new, well-defined spots on TLC or peaks in LC-MS, you are likely dealing with specific side reactions. Isolate and characterize these impurities if possible, as their structures provide crucial clues to the unwanted reaction pathway.

Section 2: Perkin Rearrangement Route

The Perkin rearrangement of 3-halocoumarins is a classic and powerful method for accessing benzofuran-2-carboxylic acids.[4] However, it is sensitive to reaction conditions.

Question: I'm attempting a Perkin rearrangement of a 3-bromocoumarin using NaOH in ethanol. My primary product is not the expected benzofuran-2-carboxylate, but rather a ring-opened species. What is happening?

Answer: This is a classic side reaction where the initial nucleophilic attack of the hydroxide on the coumarin lactone is not followed by the desired rearrangement. The mechanism involves a base-catalyzed ring fission.[4] If the subsequent intramolecular cyclization onto the vinyl halide is slow or hindered, you will isolate the intermediate phenoxide or its corresponding acid after workup.

Mechanism: Desired vs. Side Pathway

G Coumarin 3-Halocoumarin Intermediate Ring-Opened Phenoxide Vinyl Halide Moiety Coumarin->Intermediate Hydroxide OH- Hydroxide->Coumarin Ring Fission Intermediate:f0->Intermediate:f1 Intramolecular Attack (Desired) Desired Benzofuran-2-Carboxylate Intermediate->Desired Side Ring-Opened Acid (after workup) Intermediate->Side Protonation during workup (Side Reaction)

Caption: Competing pathways in the Perkin rearrangement.

Troubleshooting & Prevention: This side reaction is often promoted by an excess of water or insufficiently high temperatures. The intramolecular cyclization step typically requires thermal energy to proceed efficiently.

ProblemLikely CauseSuggested Solution
Isolation of Ring-Opened ProductInsufficient energy for cyclization; premature quenching.Increase reaction temperature (reflux). Ensure the base is fully dissolved before adding the coumarin.
Hydrolysis of Ester ProductHarsh basic conditions during reaction or workup.Use a stoichiometric amount of base. Neutralize the reaction mixture carefully with cold, dilute acid (e.g., 1M HCl) during workup.[5]
Low Yield / Slow ReactionPoor solubility of reactants.Switch to a higher boiling point solvent (e.g., isopropanol, n-butanol) or consider microwave-assisted conditions, which can dramatically reduce reaction times and improve yields.[4]

Recommended Protocol: Microwave-Assisted Perkin Rearrangement [4]

  • To a 10 mL microwave vial, add the 3-halocoumarin (1.0 mmol) and sodium hydroxide (1.2 mmol).

  • Add 5 mL of ethanol.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate at 120 °C for 10-20 minutes.

  • After cooling, pour the reaction mixture into ice-water (20 mL).

  • Acidify to pH ~2 with concentrated HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Section 3: Transition-Metal Catalyzed Routes

Modern methods often employ palladium and/or copper catalysts to construct the benzofuran ring system, for instance, through Sonogashira coupling of an o-halophenol with a terminal alkyne followed by cyclization.[1]

Question: My Sonogashira coupling between a 2-iodophenol and ethyl propiolate is giving a low yield of the coupled product, and I see a significant amount of a symmetrical diyne byproduct. How can I suppress this?

Answer: The symmetrical diyne you are observing is the result of alkyne homocoupling, a well-known and often troublesome side reaction in Sonogashira couplings. It is typically promoted by the copper(I) co-catalyst, especially in the presence of oxygen.

Troubleshooting Alkyne Homocoupling:

  • Rigorous Degassing: Oxygen is a major culprit in promoting the Hay-type homocoupling. Ensure your solvent and reaction vessel are thoroughly degassed. Use a robust inert atmosphere (Argon is preferable to Nitrogen). Perform at least three vacuum/inert gas backfill cycles.

  • Copper Catalyst Concentration: While essential for the catalytic cycle, excess copper can accelerate homocoupling. Reduce the CuI loading to the minimum effective level (e.g., 1-2 mol%). In some cases, copper-free Sonogashira conditions can be employed, although they may require higher temperatures or specialized ligands.

  • Base Selection: The choice of base is critical. An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. Ensure it is freshly distilled and dry. Using an inorganic base like K₂CO₃ can sometimes mitigate homocoupling but may require different solvents.

  • Slow Addition: Add the terminal alkyne (ethyl propiolate) slowly via syringe pump to the reaction mixture containing the 2-iodophenol and catalysts. This keeps the instantaneous concentration of the alkyne low, disfavoring the second-order homocoupling reaction relative to the cross-coupling.

Question: The Sonogashira coupling worked, but the subsequent intramolecular cyclization to form the benzofuran-2-carboxylate is incomplete. How can I drive this reaction to completion?

Answer: The intramolecular hydroalkoxylation (cyclization) of the resulting 2-alkynylphenol is the key ring-forming step. Its efficiency depends on several factors.

  • Catalyst: While some cyclizations occur thermally, many require a catalyst. If you performed a one-pot Sonogashira/cyclization, the initial palladium catalyst may not be optimal for cyclization. Adding a specific cyclization catalyst after the coupling is complete can be effective. Gold, copper, and indium catalysts are known to promote this type of cyclization.[6]

  • Base: A base is often required to deprotonate the phenol, increasing its nucleophilicity. If your initial base (e.g., TEA) is consumed or not strong enough, the cyclization will stall. Adding a stronger, non-nucleophilic base like DBU after the coupling step can initiate cyclization.

  • Solvent and Temperature: The cyclization step often requires higher temperatures than the coupling. After confirming the consumption of the 2-iodophenol, consider increasing the reaction temperature or switching to a higher-boiling solvent like DMF or DMSO.

Experimental Protocol: One-Pot Sonogashira/Cyclization

  • To a flame-dried Schlenk flask under Argon, add 2-iodophenol (1.0 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1.5 mol%).

  • Add anhydrous, degassed triethylamine (5 mL).

  • Add ethyl propiolate (1.1 mmol) dropwise over 10 minutes.

  • Stir at room temperature for 2-4 hours until the 2-iodophenol is consumed (monitor by TLC/LC-MS).

  • Heat the reaction mixture to 80-100 °C and stir for an additional 6-12 hours to promote cyclization.

  • Cool the reaction, filter off the amine salts, and concentrate the filtrate. Purify by column chromatography.

Section 4: Post-Synthesis Modifications & Side Reactions

Even after a successful synthesis, subsequent modifications can introduce new challenges.

Question: I need to hydrolyze my ethyl benzofuran-2-carboxylate to the corresponding carboxylic acid, but using NaOH in methanol/water leads to decomposition and low yields. What is the best practice?

Answer: Benzofuran rings, particularly those with electron-donating groups, can be sensitive to harsh basic or acidic conditions, leading to ring-opening or decomposition. The ester at the 2-position makes the furan ring somewhat electron-deficient and more stable, but care is still required.

Best Practices for Saponification: [5]

  • Milder Conditions: Use lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. LiOH is often more effective and requires milder conditions than NaOH or KOH.

  • Temperature Control: Avoid heating unless absolutely necessary. Most ester hydrolyses on this scaffold can proceed at 0 °C to room temperature, albeit more slowly.

  • Careful Acidification: During workup, add acid (e.g., 1M HCl) slowly at 0 °C to protonate the carboxylate. Aggressive acidification can sometimes lead to side reactions, including potential decarboxylation if the temperature is too high.

  • Alternative Cleavage: For very sensitive substrates, consider alternative methods. If you have a t-butyl ester, it can be cleaved under acidic conditions (e.g., TFA in DCM). A benzyl ester can be removed by hydrogenolysis.

Question: I am planning a subsequent reaction that requires high temperatures. Is my benzofuran-2-carboxylic acid prone to decarboxylation?

Answer: Yes, decarboxylation can be a significant side reaction for heteroaromatic carboxylic acids, especially at elevated temperatures. While generally more stable than, for example, indole-2-carboxylic acids, benzofuran-2-carboxylic acids can lose CO₂.

  • Thermal Decarboxylation: This side reaction is highly temperature-dependent. It is often observed at temperatures above 150-180 °C. If your next step requires such temperatures, consider protecting the carboxylate as an ester or performing the reaction before the final hydrolysis step.

  • Catalyst-Mediated Decarboxylation: Certain metal catalysts, particularly copper, can facilitate decarboxylation at lower temperatures. If you are performing a copper-catalyzed reaction on the benzofuran ring (e.g., a cross-coupling), you may observe competing decarboxylation. Using silver salts can sometimes promote protodecarboxylation as well.[6]

To mitigate this risk, always run a small-scale test reaction and analyze for the presence of the decarboxylated benzofuran byproduct by LC-MS and ¹H NMR (disappearance of the carboxyl proton and potential appearance of a new aromatic proton signal).

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Available at: [Link]

  • Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Djurfeldt, M., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 26(16), 4989. Available at: [Link]

  • Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]

  • Gudipati, R., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B. Available at: [Link]

  • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Available at: [Link]

  • Patel, P. R., et al. (2018). Process for preparing benzofuran-2-carboxamide derivatives. Google Patents.
  • Shi, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • Buckle, D. R., et al. (2010). Benzofuran derivatives, process for their preparation and intermediates thereof. Google Patents.
  • Bogdal, D., & Warzala, M. (2009). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 14(11), 4410-4416. Available at: [Link]

Sources

Technical Support Center: Optimization of Benzofuran Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of benzofuran cyclization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to empower you to troubleshoot and optimize your reactions effectively. Benzofuran derivatives are crucial scaffolds in medicinal chemistry and materials science, but their synthesis can be fraught with challenges ranging from low yields to intractable side products.[1][2] This guide is structured to address these specific issues head-on.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common problems encountered during benzofuran cyclization reactions. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

Q: My reaction is not proceeding, or the yield of my desired benzofuran is unacceptably low. What are the primary factors to investigate?

A: Low or no yield is the most frequent challenge and typically points to a suboptimal combination of catalyst, base, solvent, or temperature. The system is likely failing at a key mechanistic step, such as oxidative addition, transmetalation, or reductive elimination in the case of transition-metal catalysis.

Potential Causes & Recommended Actions:

  • Catalyst Inactivity or Incompatibility: The choice of catalyst is paramount and highly dependent on the specific reaction type (e.g., Sonogashira, Heck, acid/base-mediated).

    • Palladium-Based Systems: For reactions involving Sonogashira or Heck-type couplings, the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and, crucially, the ligand are key.[2] If your reaction is failing, consider that the ligand may not be suitable for the specific transformation. For example, bulky, electron-rich phosphine ligands can facilitate challenging oxidative addition or reductive elimination steps.

    • Copper Co-catalysis: In many Sonogashira coupling reactions leading to benzofurans, a copper co-catalyst (e.g., CuI) is essential for the formation of the copper acetylide intermediate. Running the reaction without it can lead to complete failure.[1][2][3]

    • Other Metals (Au, Ni, Rh): Gold catalysts are effective for activating alkynes towards nucleophilic attack, while nickel can be a more cost-effective alternative to palladium for certain cross-couplings.[1][2][4] If a standard Pd-catalyzed reaction fails, exploring alternative transition metals is a valid strategy.

  • Inappropriate Base Selection: The base's role is often multi-faceted: it can deprotonate a phenol, act as a scavenger for generated acid (e.g., HX), and influence the catalyst's activity.

    • Strength: An overly strong base (e.g., t-BuOK) might cause decomposition of sensitive starting materials, while a base that is too weak (e.g., NaHCO₃) may not facilitate the necessary deprotonation or catalytic turnover. Inorganic bases like K₂CO₃, Cs₂CO₃, or phosphates are often a good starting point.

    • Solubility: Ensure the base has at least partial solubility in the reaction solvent to be effective.

  • Incorrect Solvent Choice: The solvent influences reagent solubility, reaction rate, and can even play a direct role in the mechanism.

    • Polarity: Polar aprotic solvents like DMF, DMAc, or NMP are common as they effectively dissolve many organic substrates and inorganic bases.[1][2] However, for some reactions, less polar solvents like toluene or dioxane are superior.

    • Protic vs. Aprotic: Protic solvents can interfere with reactions involving highly reactive organometallics or strong bases. In some cases, such as those using deep eutectic solvents (DES), the solvent can stabilize polar intermediates and accelerate the reaction.[1][2]

  • Sub-optimal Temperature: Cyclization reactions often require heating to overcome activation barriers. If the reaction is sluggish at a lower temperature, a gradual increase (e.g., in 10-20 °C increments) is recommended. Conversely, if starting material decomposition is observed, the temperature may be too high.

Troubleshooting Workflow: Diagnosing a Low-Yield Reaction

The following diagram outlines a logical decision-making process for troubleshooting a low-yield benzofuran synthesis.

G cluster_optimization Optimization Cycle start Low / No Yield check_sm Check Starting Materials (SMs) - Purity (NMR, LCMS) - Degradation start->check_sm sm_ok SMs OK? check_sm->sm_ok purify_sm Purify or Resynthesize SMs sm_ok->purify_sm No check_conditions Review Reaction Conditions - Inert atmosphere? - Anhydrous solvents? sm_ok->check_conditions Yes conditions_ok Conditions OK? check_conditions->conditions_ok improve_setup Improve Setup - Degas solvent - Use glovebox/Schlenk line conditions_ok->improve_setup No optimize_base Screen Bases - Strength (e.g., K2CO3, Cs2CO3) - Type (Organic vs. Inorganic) conditions_ok->optimize_base Yes optimize_solvent Screen Solvents - Polarity (Toluene, DMF, Dioxane) - Aprotic vs. Protic optimize_base->optimize_solvent No Improvement optimize_temp Vary Temperature - Incremental increase/decrease optimize_solvent->optimize_temp No Improvement optimize_catalyst Screen Catalyst/Ligand - Change metal (Pd, Cu, Ni) - Change ligand (phosphine, etc.) optimize_temp->optimize_catalyst No Improvement

Caption: A decision tree for systematic troubleshooting of low-yield reactions.

Issue 2: Significant Side Product Formation

Q: My reaction produces the desired benzofuran, but it is contaminated with significant side products. How can I improve the selectivity?

A: Side product formation indicates that alternative, kinetically competitive reaction pathways are occurring. Identifying the structure of the side products is the first and most critical step.

Common Side Products & Mitigation Strategies:

  • Homocoupling of Alkynes (e.g., Glaser Coupling): In reactions like the Sonogashira coupling, terminal alkynes can couple with themselves, especially in the presence of copper catalysts and oxygen.

    • Cause: Oxidative coupling of the copper acetylide intermediate.

    • Solution: Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). Degassing the solvent prior to use is highly recommended. Using a slight excess of the aryl halide can also disfavor the homocoupling pathway.

  • Starting Material Decomposition: Phenols and other functionalized aromatics can be sensitive to harsh conditions.

    • Cause: Excessively high temperatures or an overly strong base.

    • Solution: Screen lower reaction temperatures. Switch to a milder base (e.g., from an alkoxide to a carbonate). Check the stability of your starting materials under the reaction conditions independently.

  • Formation of Isomeric Products or Alternative Cyclization: In some cases, cyclization can occur at an unintended position, or a different type of reaction can compete, such as the Dötz benzannulation.[5]

    • Cause: The electronic or steric properties of the substrate may allow for multiple reactive pathways with similar activation energies.

    • Solution: This is a more complex issue that often requires a fundamental change in strategy. Modifying the catalyst or directing groups on the substrate can steer the reaction towards the desired outcome. For example, a bulky ligand on the metal catalyst might sterically block an undesired reaction site.

Frequently Asked Questions (FAQs)

Q1: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?

A1: Substituent effects are critical and can dramatically influence reaction outcomes. Generally, electron-donating groups (EDGs) on the phenol ring (e.g., -OCH₃, -CH₃) make the phenolic oxygen more nucleophilic, which can accelerate the cyclization step.[1][2] Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ can slow down this step.[2] On the coupling partner (e.g., the aryl halide), EWGs can make the oxidative addition step in palladium catalysis faster. Understanding these electronic effects is key to predicting reactivity and optimizing conditions.

Q2: What is the best way to screen multiple reaction conditions efficiently?

A2: A Design of Experiments (DoE) approach or parallel synthesis platforms are ideal for screening multiple parameters (catalyst, base, solvent, temperature) simultaneously. If these are unavailable, a systematic, one-variable-at-a-time (OVAT) approach is the next best thing. A recommended starting point is to screen different bases, as this often has a profound and easily observable impact on the reaction.

Q3: My final product is difficult to purify. Any suggestions?

A3: Purification challenges often stem from side products with similar polarity to the desired benzofuran.

  • Chromatography: If standard silica gel chromatography is failing, try different solvent systems (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol). Sometimes, using a different stationary phase (e.g., alumina, C18 reverse phase) can provide the necessary separation.

  • Crystallization: If the product is a solid, exploring different solvent systems for recrystallization can be a highly effective method for purification, especially on a larger scale.

  • Derivatization: In some difficult cases, a temporary derivatization of the product to change its polarity, followed by purification and subsequent removal of the directing group, can be a viable, albeit longer, strategy.

Data & Protocols

Table 1: General Guide for Reagent Selection in Pd/Cu-Catalyzed Benzofuran Synthesis
ComponentCommon ExamplesRole & Considerations
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pre-catalyst that forms the active Pd(0) species. Loading is typically 1-5 mol%.
Copper Source CuICo-catalyst for Sonogashira-type reactions. Essential for activating the terminal alkyne.[2][3]
Ligand PPh₃, Xantphos, SPhos, P(t-Bu)₃Stabilizes the Pd center and modulates its reactivity. Bulky, electron-rich ligands are often beneficial.
Base K₂CO₃, Cs₂CO₃, Et₃N, DBUDeprotonates the phenol; scavenges HX. Choice depends on substrate tolerance and required basicity.
Solvent DMF, NMP, Toluene, DioxaneMust dissolve reagents. Aprotic polar solvents are common, but screening is recommended.
Experimental Protocol: Screening Bases for a Sonogashira Coupling/Cyclization

This protocol outlines a parallel screening approach to identify the optimal base for the synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne.

1. Preparation:

  • In a glovebox, prepare five identical reaction vials equipped with stir bars.
  • To each vial, add the o-iodophenol (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

2. Reagent Addition:

  • Add the terminal alkyne (1.2 equiv) to each vial.
  • Add the designated base (2.5 equiv) to its respective vial:
  • Vial 1: K₂CO₃
  • Vial 2: Cs₂CO₃
  • Vial 3: K₃PO₄
  • Vial 4: Et₃N (Triethylamine)
  • Vial 5: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
  • Add anhydrous, degassed DMF (to achieve a 0.1 M concentration with respect to the o-iodophenol) to each vial.

3. Reaction & Monitoring:

  • Seal the vials tightly.
  • Place the vials in a pre-heated reaction block at 80 °C and stir.
  • Monitor the reactions by taking small aliquots at set time points (e.g., 1h, 4h, 12h) and analyzing by LC-MS or TLC to assess the consumption of starting material and formation of the product.

4. Analysis:

  • After the reaction has reached completion or a set time point (e.g., 24h), cool the vials to room temperature.
  • Work up each reaction identically (e.g., dilute with water, extract with ethyl acetate, dry, and concentrate).
  • Analyze the crude yields/conversion rates to determine the most effective base for the transformation.
Catalytic Cycle Visualization

The following diagram illustrates a simplified catalytic cycle for a Pd/Cu-catalyzed Sonogashira coupling followed by intramolecular cyclization, a common route to benzofurans. Understanding these steps can help pinpoint where a reaction might be failing.

G cluster_main Palladium Catalytic Cycle cluster_copper Copper Co-catalysis cluster_final Final Steps pd0 Pd(0)L_n (Active Catalyst) pd_complex Ar-Pd(II)-I(L_n) pd0->pd_complex Oxidative Addition (Ar-I) alkyne_complex Coupled Intermediate Ar-C≡C-R'-Pd(II)(L_n) pd_complex->alkyne_complex Transmetalation (from Cu-acetylide) alkyne_complex->pd0 Reductive Elimination coupled_product Coupled Phenol (HO-Ar-C≡C-R') alkyne_complex->coupled_product Product Release alkyne Terminal Alkyne (R'-C≡C-H) cu_acetylide Cu-Acetylide (R'-C≡C-Cu) alkyne->cu_acetylide + CuI, Base cu_acetylide->pd_complex Enters Pd Cycle benzofuran Benzofuran Product coupled_product->benzofuran Intramolecular Cyclization (Base, Heat)

Caption: Simplified catalytic cycle for Pd/Cu-catalyzed benzofuran synthesis.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH).
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research (JOCPR).
  • Benzofuran synthesis. Organic Chemistry Portal.
  • Total synthesis of natural products containing benzofuran rings. RSC Advances.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences.

Sources

Alternative solvents for the synthesis of ethyl benzofuran-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthesis of ethyl benzofuran-2-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthesis, with a special focus on the adoption of alternative and green solvent systems. As the demand for sustainable chemical processes grows, understanding the nuances of these novel reaction media is paramount. This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development endeavors.

Introduction to the Synthesis and the Shift Towards Greener Solvents

The synthesis of ethyl benzofuran-2-carboxylates, key structural motifs in many pharmaceuticals and biologically active compounds, is traditionally accomplished through methods such as the Perkin-type reaction between a salicylaldehyde and an ethyl haloacetate.[1] While effective, these methods often rely on volatile and potentially hazardous organic solvents like acetonitrile or dimethylformamide (DMF).[2] The principles of green chemistry encourage the exploration of safer, more sustainable alternatives. This guide will explore the use of traditional solvents as a baseline and delve into the application of promising green solvents, including Deep Eutectic Solvents (DESs) and Gamma-Valerolactone (GVL).

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during the synthesis of ethyl benzofuran-2-carboxylates, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction between salicylaldehyde and ethyl bromoacetate is resulting in a low yield or no desired ethyl benzofuran-2-carboxylate. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in this synthesis can arise from several factors related to reagent quality, reaction conditions, and the choice of solvent. Here is a systematic guide to troubleshooting:

A. In Traditional Solvents (e.g., Acetonitrile):

  • Cause: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature. Ensure your reaction is adequately heated to reflux.[2]

  • Cause: Inactive Base. The base (e.g., potassium carbonate) may be old or have absorbed moisture, reducing its effectiveness.

    • Solution: Use freshly dried and powdered potassium carbonate. Ensure it is stored in a desiccator.

  • Cause: Poor Quality Reagents. Salicylaldehyde can oxidize over time, and ethyl bromoacetate can hydrolyze.

    • Solution: Use freshly distilled salicylaldehyde and high-purity ethyl bromoacetate.

B. In Alternative Solvents (e.g., Deep Eutectic Solvents like Choline Chloride:Ethylene Glycol):

  • Cause: High Viscosity of the DES. The high viscosity of some DESs can hinder mass transfer and slow down the reaction rate.[3]

    • Solution: Increase the reaction temperature to decrease the viscosity of the DES. Vigorous stirring is also crucial to ensure proper mixing of the reactants.

  • Cause: Inefficient Product Extraction. Due to the non-volatile nature of DESs, standard work-up procedures are not applicable. Inefficient extraction from the DES will lead to low isolated yields.

    • Solution: After the reaction is complete, cool the mixture and add a significant volume of water to dissolve the DES. This will cause the organic product to precipitate or allow for extraction with a suitable organic solvent like ethyl acetate. Repeat the extraction multiple times to ensure complete recovery of the product.

Issue 2: Formation of Side Products and Impurities

Question: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?

Answer: The reaction between salicylaldehyde and ethyl bromoacetate can lead to several side products, especially if not conducted under optimal conditions.

  • Common Side Product 1: O-Alkylated Salicylaldehyde (Intermediate). The initial product of the reaction is the O-alkylated salicylaldehyde, which then undergoes intramolecular cyclization. If the cyclization step is slow or incomplete, this intermediate may remain as a major impurity.

    • Minimization Strategy: Ensure the reaction is heated for a sufficient amount of time to promote the cyclization. The choice of a suitable base is also critical for this step.

  • Common Side Product 2: Coumarin Derivatives. Under certain conditions, a Perkin-type condensation can occur, leading to the formation of coumarin derivatives as byproducts.[4][5]

    • Minimization Strategy: Careful control of the reaction temperature and the choice of base can help to suppress this side reaction.

  • Common Side Product 3: Polymeric Materials. Especially in acidic conditions or at very high temperatures, salicylaldehyde and other phenolic compounds can be prone to polymerization.

    • Minimization Strategy: Maintain the reaction under basic conditions and avoid excessive temperatures.

Issue 3: Difficulties in Product Purification

Question: I am having trouble purifying my ethyl benzofuran-2-carboxylate. What are the common impurities and the best purification methods?

Answer: Purification is a critical step to obtain a high-purity product.

  • Common Impurities: Unreacted salicylaldehyde, the O-alkylated intermediate, and any of the side products mentioned above.

    • Purification Method 1: Column Chromatography. This is the most common and effective method for purifying ethyl benzofuran-2-carboxylates. A silica gel column with a gradient of ethyl acetate in hexane is typically used.[2] The product is moderately polar and should separate well from the more polar starting materials and the less polar byproducts.

    • Purification Method 2: Recrystallization. If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective purification method.

  • Challenges with DES: When using a DES, traces of the solvent components (e.g., choline chloride, ethylene glycol) may remain in the crude product even after extraction.

    • Solution: Thoroughly wash the organic extracts with water and brine during the work-up to remove the highly water-soluble DES components. If necessary, a second aqueous wash of the combined organic layers can be performed.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using a Deep Eutectic Solvent (DES) for the synthesis of ethyl benzofuran-2-carboxylate?

A1: DESs offer several advantages in line with the principles of green chemistry. They are often biodegradable, non-toxic, and have very low vapor pressure, which reduces the risk of exposure and environmental contamination.[6] Their ability to stabilize polar intermediates can also lead to improved reaction rates and yields in some cases. Furthermore, many DESs are prepared from inexpensive and readily available starting materials.[3]

Q2: Can I recycle the Deep Eutectic Solvent after the reaction?

A2: Yes, one of the significant advantages of DESs is their potential for recyclability. After extracting the product, the aqueous phase containing the DES can be subjected to evaporation of the water to recover the DES for reuse in subsequent reactions. The efficiency of recycling can be very high, contributing to the sustainability of the process.[7]

Q3: What is Gamma-Valerolactone (GVL) and why is it considered a green solvent?

A3: Gamma-Valerolactone (GVL) is a biomass-derived solvent that is considered a promising green alternative to traditional organic solvents. It is biodegradable, has a low vapor pressure, and is a good solvent for a wide range of organic compounds.[8][9] Its use in organic synthesis is an active area of research.

Q4: Are there any specific safety precautions I should take when working with ethyl bromoacetate?

A4: Yes, ethyl bromoacetate is a lachrymator and is toxic. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Benzofuran-2-carboxylate in Acetonitrile (Traditional Solvent)

This protocol is adapted from a standard literature procedure.[2]

Materials:

  • Salicylaldehyde

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of salicylaldehyde (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add ethyl bromoacetate (1.2 eq) to the reaction mixture.

  • Reflux the reaction mixture for 24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Wash the solid with ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl benzofuran-2-carboxylate.

Protocol 2: Proposed Synthesis of Ethyl Benzofuran-2-carboxylate in a Deep Eutectic Solvent (Choline Chloride:Ethylene Glycol)

This proposed protocol is based on general procedures for reactions in DES and requires optimization for specific conditions.

Materials:

  • Choline chloride

  • Ethylene glycol

  • Salicylaldehyde

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Ethyl acetate

  • Water

Procedure:

  • Prepare the DES: Gently heat a 1:2 molar mixture of choline chloride and ethylene glycol with stirring until a clear, homogeneous liquid is formed.

  • To the pre-prepared DES, add salicylaldehyde (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Stir the mixture at a slightly elevated temperature (e.g., 60-80 °C) to ensure homogeneity.

  • Add ethyl bromoacetate (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture at an optimized temperature (e.g., 80-100 °C) for a specified time, monitoring the reaction by TLC (by taking a small aliquot, diluting with water, extracting with ethyl acetate, and spotting on a TLC plate).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a sufficient amount of water to the reaction mixture to dissolve the DES.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the initial DES).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as described in Protocol 1.

Data Summary

Solvent SystemTypical Reaction ConditionsAdvantagesDisadvantagesWork-up Procedure
Acetonitrile Reflux, 24hWell-established, good yields.Volatile, toxic.Standard aqueous work-up and extraction.
Choline Chloride:Ethylene Glycol (DES) 80-100 °CGreen, recyclable, low toxicity.High viscosity, non-standard work-up.Dilution with water followed by extraction.
Gamma-Valerolactone (GVL) Potentially similar to other polar aprotic solventsBiomass-derived, biodegradable.May require higher temperatures.Standard aqueous work-up and extraction.

Visualizing the Workflow

General Workflow for Ethyl Benzofuran-2-carboxylate Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Salicylaldehyde + Ethyl Bromoacetate + Base solvent Select Solvent (Acetonitrile or DES) reagents->solvent Add to heating Heat and Stir (Reflux or 80-100°C) solvent->heating monitoring Monitor by TLC heating->monitoring workup Aqueous Work-up (Standard or Dilution/Extraction for DES) monitoring->workup Upon Completion extraction Extract with Organic Solvent workup->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography or Recrystallization drying->purification product product purification->product Pure Product

Caption: General experimental workflow for the synthesis of ethyl benzofuran-2-carboxylate.

Decision Tree for Troubleshooting Low Yield

G cluster_reagents cluster_conditions cluster_solvent start Low Yield of Ethyl Benzofuran-2-carboxylate check_reagents Check Reagent Quality (Freshly distilled/pure?) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Base) start->check_conditions check_solvent Consider Solvent Effects start->check_solvent reagent_sol Use fresh, pure reagents. Dry base thoroughly. check_reagents->reagent_sol condition_sol Optimize temperature and time. Ensure efficient stirring. check_conditions->condition_sol des_issue Using DES? check_solvent->des_issue des_sol Increase temperature to reduce viscosity. Optimize water dilution and extraction. des_issue->des_sol Yes

Caption: A decision tree for troubleshooting low product yield.

References

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Deep Eutectic Solvents in Organic Synthesis. MDPI. [Link]

  • Green catalytic process for γ-valerolactone production from levulinic acid and formic acid. Dalton Transactions. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. [Link]

  • Perkin reaction. Wikipedia. [Link]

  • Effect of choline chloride based deep eutectic solvents on extraction kinetic...| Food Science 2022. YouTube. [Link]

  • Application of Deep-Eutectic Solvents in Green Organic Synthesis. ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • The Study of Deep Eutectic Solvent Based on Choline Chloride and L-(+)-Tartaric Acid Diethyl Ester for Transdermal Delivery System. PubMed. [Link]

  • A Vortex-Assisted Deep Eutectic Solvent for Parabens Extraction in Cosmetic Samples Coupled with High Performance Liquid Chromatography. Journal of Advanced Sciences. [Link]

  • Thermodynamic Study of Choline Chloride-Based Deep Eutectic Solvents with Water and Methanol. Journal of Chemical & Engineering Data. [Link]

  • Zeolite-based catalysts for the synthesis of γ-valerolactone from various biomass feedstocks. Frontiers in Chemistry. [Link]

  • Choline chloride based eutectic solvent: a highly efficient reaction media for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones. Journal of Composites and Compounds. [Link]

  • Deep eutectic solvents in E-waste recycling: preparation, properties, and hydrometallurgical metal recovery. RSC Sustainability. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]

  • Alternate pathway for Perkin reaction of salicylaldehyde. Chemistry Stack Exchange. [Link]

  • A Concise Introduction of Perkin Reaction. Longdom Publishing. [Link]

  • Process for manufacturing γ-Valerolactone (Gvl) from Levulinic Acid (LA). TechEx. [Link]

  • Deep eutectic solvent-based dispersive liquid–liquid microextraction followed by smartphone digital image colorimetry for the determination of carbofuran in water samples. Analytical Methods. [Link]

  • Synthesis and application of choline chloride based deep eutectic solvents in liquid-liquid and soli. TUTDoR. [Link]

  • The eutectic point in choline chloride and ethylene glycol mixtures. ResearchGate. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]

  • A Choline Chloride-Ethylene Glycol Deep Eutectic Solvent Based on Magnetic Polydopamine with Preconcentration and Determination. SciSpace. [Link]

  • Recycling Rare Earth Elements: Tech & Economic Analysis. Discovery Alert. [Link]

  • An overview of the obtaining of biomass-derived gamma-valerolactone from levulinic acid or esters without H2 supply. BioResources. [Link]

  • Synthesis and Properties of Hydrophilic and Hydrophobic Deep Eutectic Solvents via Heating-Stirring and Ultrasound. MDPI. [Link]

  • How to Prepare a DES Containing Choline Chloride and Ethylene Glycol? ResearchGate. [Link]

  • Materials synthesized in deep eutectic solvents for the detection of food contaminants. Oxford Academic. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Perkin Reaction: Definition, Examples, and Mechanism. Chemistry Learner. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. NIScPR. [Link]

  • Benzofuran-2-carboxylic acid. PubChem. [Link]

Sources

Technical Support Center: Esterification of Benzofuran Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Byproduct Formation and Maximizing Yield

Welcome to the technical support center for the esterification of benzofuran carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this transformation. As a Senior Application Scientist, I will provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Esterifying Benzofuran Carboxylic Acids

Benzofuran derivatives are crucial scaffolds in medicinal chemistry and materials science. However, their esterification is not always straightforward. The benzofuran ring system, while aromatic, possesses a furan moiety that is susceptible to degradation under harsh acidic conditions commonly employed in traditional esterification methods like the Fischer esterification. This can lead to a range of byproducts, reduced yields, and complex purification challenges. This guide will equip you with the knowledge to anticipate and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: I attempted a Fischer esterification of benzofuran-2-carboxylic acid using sulfuric acid in methanol and got a low yield of a dark, impure product. What went wrong?

This is a common issue stemming from the acid sensitivity of the benzofuran ring. The harsh conditions of the Fischer esterification (strong acid catalyst and heat) can lead to several side reactions.[1][2]

Underlying Causality:

The furan ring of the benzofuran system is electron-rich and susceptible to electrophilic attack.[3][4] Under strongly acidic conditions, protonation can occur at the C3 position, leading to ring-opening and subsequent polymerization, which results in the formation of dark, insoluble materials. Additionally, electrophilic attack on the benzofuran ring can lead to undesired side products.

Visualizing the Problem: Potential Degradation Pathway

cluster_fischer Fischer Esterification Conditions (Strong Acid, Heat) Start Benzofuran-2-carboxylic Acid Protonation Protonation at C3 Start->Protonation H⁺ Ester Desired Ester Start->Ester MeOH, H⁺ (minor pathway under harsh conditions) RingOpening Ring-Opened Intermediate Protonation->RingOpening Polymerization Polymerization RingOpening->Polymerization Byproducts Complex Byproducts RingOpening->Byproducts

Caption: Potential degradation pathway of benzofuran-2-carboxylic acid under harsh acidic conditions.

Recommendation: Avoid Fischer esterification for sensitive benzofuran substrates. Instead, opt for milder, more controlled methods.

Q2: What are the recommended milder esterification methods for benzofuran carboxylic acids?

For acid-sensitive substrates like benzofuran carboxylic acids, methods that operate under neutral or mildly acidic/basic conditions at or below room temperature are highly recommended. The two most reliable approaches are:

  • Steglich Esterification: This method uses a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with a catalytic amount of 4-dimethylaminopyridine (DMAP). It is highly efficient for a wide range of substrates, including those that are sterically hindered or acid-labile.[3][5]

  • Acid Chloride Formation Followed by Alcoholysis: This two-step procedure involves converting the carboxylic acid to a more reactive acid chloride using a gentle chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol in the presence of a non-nucleophilic base.[6][7]

Comparison of Recommended Methods:

MethodAdvantagesDisadvantagesBest Suited For
Steglich Esterification Mild, neutral conditions; high yields; tolerates sensitive functional groups.[3][5]DCC byproduct (DCU) can be difficult to remove; DCC is a known allergen.Acid-sensitive substrates, sterically hindered alcohols.
Acid Chloride Formation High yields; rapid reaction of the acid chloride with alcohol.[6]Two-step process; requires handling of thionyl/oxalyl chloride; potential for side reactions with sensitive functional groups if not performed carefully.Substrates that can tolerate mild chlorinating agents.

Troubleshooting Guides

Issue 1: Low Yield in Steglich Esterification

Symptom: The reaction appears to stall, with a significant amount of starting carboxylic acid remaining after an extended reaction time.

Potential Causes & Solutions:

  • Insufficient Activation: The carbodiimide (DCC or EDC) may have degraded due to moisture.

    • Solution: Use fresh, high-purity DCC or EDC. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Steric Hindrance: A bulky alcohol or a sterically hindered carboxylic acid can slow down the reaction.

    • Solution: Increase the reaction time and/or slightly warm the reaction mixture (e.g., to 40 °C). Ensure an adequate amount of DMAP is used, as it acts as the acyl transfer catalyst.[8]

  • Side Reaction: In the absence of a nucleophile (the alcohol), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.

    • Solution: Add the alcohol to the reaction mixture before or immediately after the addition of DCC to ensure the O-acylisourea is trapped efficiently.

Visualizing the Steglich Workflow:

cluster_steglich Steglich Esterification Workflow Start Combine Benzofuran Carboxylic Acid, Alcohol, and DMAP in an aprotic solvent Cool Cool to 0 °C Start->Cool AddDCC Slowly add DCC solution Cool->AddDCC Warm Allow to warm to room temperature and stir AddDCC->Warm Monitor Monitor by TLC Warm->Monitor Workup Workup and Purification Monitor->Workup

Caption: A typical workflow for performing a Steglich esterification.

Issue 2: Difficult Purification After Steglich Esterification

Symptom: The crude product is contaminated with a white, insoluble solid (dicyclohexylurea, DCU) and residual DMAP.

Potential Causes & Solutions:

  • DCU Precipitation: DCU is the primary byproduct of DCC-mediated couplings and is often insoluble in the reaction solvent.

    • Solution 1 (Filtration): After the reaction is complete, cool the mixture to promote further precipitation of DCU and remove it by filtration.

    • Solution 2 (Solvent Selection): If DCU remains in solution, concentrate the reaction mixture and redissolve it in a solvent where the ester is soluble but DCU is not (e.g., diethyl ether or ethyl acetate), then filter.[9]

  • DMAP Removal: DMAP is basic and can be removed with an acidic wash.

    • Solution: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl or 5% citric acid) to protonate the DMAP and extract it into the aqueous phase. Be cautious if your product contains acid-labile groups.[8]

Issue 3: Byproduct Formation During Acid Chloride Synthesis

Symptom: Formation of colored impurities or unexpected side products when treating benzofuran-2-carboxylic acid with thionyl chloride (SOCl₂).

Potential Causes & Solutions:

  • Reaction with the Benzofuran Ring: Although less reactive than furan itself, the benzofuran ring can still react with the HCl generated during the reaction or with SOCl₂ at elevated temperatures.

    • Solution: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) and use a minimal excess of SOCl₂. A co-solvent like dichloromethane can help to moderate the reaction. Remove the excess SOCl₂ and HCl under reduced pressure before adding the alcohol.

  • Decarboxylation: Heating benzofuran-2-carboxylic acid, especially once converted to the acid chloride, can potentially lead to decarboxylation.[10][11]

    • Solution: Avoid high temperatures during both the acid chloride formation and the subsequent esterification step.

Detailed Experimental Protocols

Protocol 1: Steglich Esterification of Benzofuran-2-carboxylic Acid

This protocol provides a general method for the esterification of a carboxylic acid with an alcohol using DCC and DMAP.[11][12]

Materials:

  • Benzofuran-2-carboxylic acid (1.0 equiv)

  • Alcohol (1.2 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the benzofuran-2-carboxylic acid, the alcohol, and DMAP.

  • Dissolve the solids in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the DCC in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of DCU will form.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the flask to promote further DCU precipitation and filter the mixture through a pad of Celite, washing with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel.

Protocol 2: Esterification via Acid Chloride Formation

This two-step protocol is an effective alternative to the Steglich esterification.[13][14]

Step A: Formation of Benzofuran-2-carbonyl chloride

Materials:

  • Benzofuran-2-carboxylic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.5 equiv)

  • Anhydrous dichloromethane (DCM) or toluene

  • A catalytic amount of N,N-dimethylformamide (DMF) (optional, 1 drop)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, suspend the benzofuran-2-carboxylic acid in anhydrous DCM.

  • Add a catalytic drop of DMF.

  • Slowly add the thionyl chloride at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used in the next step without further purification.

Step B: Ester Formation

Materials:

  • Crude benzofuran-2-carbonyl chloride (from Step A)

  • Alcohol (1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • A non-nucleophilic base (e.g., triethylamine or pyridine) (1.5 equiv)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • In a separate flask, dissolve the alcohol and the base in anhydrous DCM.

  • Slowly add the alcohol/base solution to the acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel.

References

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

  • Steglich esterification. (n.d.). In Wikipedia. Retrieved from [Link]

  • Steglich esterification. (n.d.). In Grokipedia. Retrieved from [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Section B, 60B(5), 769-778.
  • Carboxylic Acid + SOCl2. (n.d.). Retrieved from [Link]

  • Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. (2021). Food Chemistry, 354, 129532.
  • 21.3: Reactions of Carboxylic Acids. (2024, September 30). In Chemistry LibreTexts. Retrieved from [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2013). Molecules, 18(7), 8448–8459.
  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). [Video]. YouTube. Retrieved from [Link]

  • Nickel-Catalyzed Ring-Opening of Benzofurans for the Divergent Synthesis of ortho-Functionalized Phenol Derivatives. (2023). Organic Letters, 25(5), 838–843.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (2024, September 30). In Master Organic Chemistry. Retrieved from [Link]

  • An improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. (2021). Frontiers in Chemistry, 9, 735651.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1583.
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2013). Journal of Chemistry, 2013, 183717.
  • Advances in the synthesis of aromatic and heteroaromatic carboxylic acids and their esters. (2018). Beilstein Journal of Organic Chemistry, 14, 2458–2485.
  • What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013, December 10). Retrieved from [Link]

  • An In-depth Technical Guide to the Electrophilic Substitution Reactions of Dibenzofuran. (n.d.). Benchchem.
  • Fischer Esterification. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). In Master Organic Chemistry. Retrieved from [Link]

  • How to remove DCU and its remaining traces from Steglich esterification? (2024, February 25). Retrieved from [Link]

  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015, October 5). In Chemistry Stack Exchange. Retrieved from [Link]

  • Steglich Esterification with EDC. (2024, July 21). In Reddit. Retrieved from [Link]

  • A Green and Versatile Route to Highly Functionalized Benzofuran Derivatives Using Biomimetic Oxygenation. (2018). ChemSusChem, 11(16), 2717–2724.
  • Furan undergoes electrophilic aromatic substitution more readily... (n.d.). In Pearson+. Retrieved from [Link]

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. (2016). Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 525-538.
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Section B, 60B(5), 769-778.
  • There are some important questions that you need to know and answer before you start studying the reactions of five-membered rings such as. (n.d.). Retrieved from [Link]

  • How can I improve the yield of my Fischer Esterification? (n.d.). In Reddit. Retrieved from [Link]

  • Photocycloaddition of 2-methyl-1,4-naphthoquinone to enol esters. A photochemical approach to benzofuran derivatives. (1980). Canadian Journal of Chemistry, 58(20), 2195–2198.
  • Mitsunobu Reaction Insights. (n.d.). In Scribd. Retrieved from [Link]

  • Application Notes and Protocols: Steglich Esterification and 1,3-Dicyclohexylurea (DCU) Byproduct Removal. (n.d.). Benchchem.
  • Carboxylic Acid Derivatives. (n.d.). Retrieved from [Link]

  • Fischer Esterification. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2020). Mini-Reviews in Organic Chemistry, 17(6), 664-679.
  • Analele Universității din Craiova, Seria Chimie. (2024). Analele Universității din Craiova, Seria Chimie, LI(1).
  • Making Acid Chlorides Using SOCl2 and A Carboxylic Acid (Rxn & Mechanism). (2017, December 26). [Video]. YouTube. Retrieved from [Link]

  • New Directions in the Mitsunobu Reaction. (2020). ePrints Soton.

Sources

Technical Support Center: Recrystallization of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of benzofuran derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges during the critical final step of purification: recrystallization. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you achieve high purity and yield. This document is structured as a dynamic resource, addressing common questions and troubleshooting scenarios in a direct, question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about setting up a successful recrystallization for benzofuran derivatives.

Q1: What are the ideal characteristics of a recrystallization solvent for my benzofuran derivative?

A: The selection of an appropriate solvent is the most critical factor in a successful recrystallization. The ideal solvent should exhibit the following properties, based on the principle that a compound's solubility increases in hot solvent and decreases as the solvent cools[1][2]:

  • High Solvency at Elevated Temperatures: The benzofuran derivative should be highly soluble in the boiling solvent. This allows for the complete dissolution of your compound.

  • Low Solvency at Room/Cold Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at room temperature or below. This ensures that the purified product will crystallize out of the solution upon cooling, maximizing yield.

  • Favorable Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing them to be removed by hot filtration) or remain highly soluble in the cold solvent (so they stay in the "mother liquor" after your product crystallizes).

  • Non-Reactive: The solvent must be chemically inert and not react with your benzofuran derivative.

  • Appropriate Boiling Point: A solvent with a boiling point well below the melting point of your compound is crucial to prevent the compound from melting in the hot solvent, a phenomenon known as "oiling out"[3].

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.

Q2: How do I choose the right solvent system? Should I use a single solvent or a mixed-solvent system?

A: The choice between a single or mixed-solvent system depends entirely on the solubility profile of your specific benzofuran derivative.

Single-Solvent System: This is the simplest and preferred method. You should screen single solvents first. Common choices for the moderately polar benzofuran scaffold include alcohols (ethanol, methanol), esters (ethyl acetate), and ketones (acetone). Sometimes, less polar solvents like hexanes or more polar solvents like water can be effective, depending on the substituents on the benzofuran core[4].

Mixed-Solvent System: This approach is used when no single solvent meets the ideal criteria. You select two miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble" or "anti-solvent").

  • Common Pairs for Benzofurans: Based on literature, successful mixed-solvent systems for benzofuran derivatives frequently include:

    • Methanol-Acetone[5]

    • Aqueous Methanol[5]

    • Petroleum Ether-Ethyl Acetate[6][7]

    • Hexane-Ethyl Acetate[4]

The Causality Behind the Mixed-Solvent Method: You dissolve the crude compound in a minimal amount of the hot "soluble solvent." Then, you slowly add the "insoluble solvent" dropwise to the hot solution until it becomes faintly cloudy (the saturation point). A few drops of the hot "soluble solvent" are then added to redissolve the precipitate, creating a perfectly saturated solution. As this finely-tuned system cools, the overall solvent polarity changes, drastically reducing the compound's solubility and inducing crystallization.

Experimental Protocol: General Recrystallization Workflow

This protocol provides a self-validating system for the purification of a solid benzofuran derivative.

  • Solvent Selection: Test the solubility of ~10-20 mg of your crude product in ~0.5 mL of various candidate solvents at room temperature and then at their boiling points. Identify a suitable single or mixed-solvent system as described in Q2.

  • Dissolution: Place the crude solid in an Erlenmeyer flask (sized so the solvent will fill 25-40% of the volume). Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture with stirring until the solid completely dissolves. If using a mixed-solvent system, dissolve in the "soluble solvent" first, then add the "anti-solvent" as described above.

  • Hot Filtration (If Necessary): If insoluble impurities (including decolorizing carbon, if used) are present, this step is critical. Filter the hot, saturated solution through a pre-heated short-stemmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask[8][9]. The pre-heating prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the hot, saturated solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Slow cooling is paramount for the formation of large, pure crystals as it allows molecules to selectively incorporate into the growing crystal lattice, excluding impurities.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

  • Validation: Assess the purity of the recrystallized product by taking a melting point. A sharp melting point close to the literature value indicates high purity.

Visualization: Standard Recrystallization Workflow```dot

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Validation start Start with Crude Benzofuran Derivative select_solvent Select Solvent System (Single or Mixed) start->select_solvent dissolve Dissolve Crude Solid in Minimum Hot Solvent select_solvent->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filtration Perform Hot Filtration check_insoluble->hot_filtration Yes cool_slowly Cool Slowly to Room Temperature check_insoluble->cool_slowly No hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filter & Wash with Cold Solvent ice_bath->vacuum_filter dry Dry Crystals vacuum_filter->dry validate Validate Purity (e.g., Melting Point) dry->validate end Pure Benzofuran Derivative validate->end

Caption: A decision-making flowchart for addressing the "oiling out" phenomenon.

Q4: I'm getting a very low yield. Where did my compound go?

A: Low yield can be attributed to several factors. A systematic check is the best approach.

  • Cause 1: Too Much Solvent: This is the most common reason. Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: If you suspect this is the case before filtering, you can gently heat the solution to boil off some of the solvent to re-establish saturation. If you have already filtered, you can try to obtain a "second crop" of crystals by evaporating a portion of the mother liquor and re-cooling, though this crop may be less pure.

  • Cause 2: Premature Crystallization: If your compound crystallized too early, for instance in the funnel during hot filtration, it would be discarded with the filter paper.

    • Solution: Ensure your funnel and receiving flask are sufficiently pre-heated before performing a hot filtration. Filter the solution in portions to keep the apparatus hot.[8]

  • Cause 3: Inefficient Initial Reaction: It's possible the low yield is not from the recrystallization itself, but from a low conversion in the preceding chemical reaction.[3]

    • Solution: Always weigh your crude, dry material before starting recrystallization. This allows you to calculate the percent recovery from the purification step itself and diagnose whether the issue lies with the reaction or the purification.

Q5: No crystals are forming, even after cooling in an ice bath. What should I do?

A: Your solution is likely supersaturated but lacks a nucleation point for crystals to begin forming. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide an ideal surface for nucleation.

  • Seeding: If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystal growth.

  • Reduce the Volume: As mentioned in Q4, you may have too much solvent. Gently boil off a portion of the solvent and attempt to cool again.

  • "Shock" Cooling (Last Resort): Briefly place the flask in a dry ice/acetone bath. Rapid cooling can sometimes force precipitation. However, this often leads to the formation of very small, less pure crystals, as impurities can become trapped more easily.[3]

Data Presentation: Solvent Systems for Benzofuran Derivatives

The following table summarizes solvent systems reported in the literature for the successful recrystallization of various benzofuran derivatives. This should serve as a starting point for your own solvent screening.

Benzofuran Derivative TypeRecrystallization Solvent SystemRatio (v/v)Reference
General BenzofuransAqueous MethanolNot specified[5]
General BenzofuransMethanol-AcetoneNot specified[5][7]
5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl esterPetroleum Ether-Ethyl Acetate2:1[6]
3-amino-5-nitro-2-benzofuran acid ethyl ester derivativeEthanolSingle Solvent[6]
Coumestrol (a natural benzofuran)AcetoneSingle Solvent[5]

References

  • Preparation of benzofuran derivatives. (n.d.). Google Patents.
  • Lu, Y.-Z., Jiang, G.-Q., Xiao-Qin, & Zhang, Q.-J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436–3438. Retrieved January 24, 2026, from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved January 24, 2026, from [Link]

  • Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs. Retrieved January 24, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

  • Hot Filtration. (2025, August 20). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 24, 2026, from [Link]

  • thetoastyone. (2011). Recrystallization (help meeeeee). Reddit. Retrieved January 24, 2026, from [Link]

  • Hot Filtration & Recrystallization. (n.d.). Kyoto University. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Navigating the Functionalization of the Benzofuran Ring

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the chemical modification of the benzofuran scaffold. The unique electronic properties and the prevalence of this moiety in bioactive natural products and pharmaceuticals make it a highly attractive target.[1][2][3] However, its functionalization is not without significant challenges, ranging from controlling regioselectivity to ensuring the stability of the heterocyclic ring.

This guide is structured to provide direct, actionable solutions to common experimental hurdles. We will move from specific troubleshooting tables for key reactions to broader, frequently asked questions that address the fundamental chemical principles governing benzofuran reactivity.

Section 1: Troubleshooting Guides for Common Functionalization Reactions

This section addresses specific, frequently encountered problems during the functionalization of the benzofuran core. The following tables are designed to serve as a first-line resource for in-lab troubleshooting.

Electrophilic Substitution (e.g., Friedel-Crafts Acylation, Vilsmeier-Haack)

Electrophilic substitution is a fundamental method for introducing functional groups, yet it is often plagued by issues of regioselectivity and side reactions due to the nuanced reactivity of the benzofuran ring.[4]

ProblemProbable Cause(s)Suggested Solution(s)
Low to No Conversion 1. Insufficiently activated electrophile.2. Deactivation of Lewis acid catalyst by moisture.3. Low reactivity of the benzofuran substrate (e.g., due to electron-withdrawing groups).1. Use a more reactive acylating agent (e.g., acyl chloride over anhydride).2. Ensure strictly anhydrous reaction conditions; use freshly distilled solvents.3. Increase the stoichiometry of the Lewis acid or switch to a stronger one (e.g., AlCl₃).[4]
Poor Regioselectivity (Mixture of C2 and C3 isomers) The inherent electronic properties of the benzofuran ring result in comparable activation of both the C2 and C3 positions, leading to mixtures.[4][5]1. Modify Reaction Conditions: Altering the solvent and temperature can influence the isomeric ratio.[4]2. Use Milder Lewis Acids: Strong Lewis acids like AlCl₃ can be aggressive. Milder options (e.g., FeCl₃, ZnCl₂) can offer improved selectivity.[4]3. Directed Lithiation: For unambiguous C2 functionalization, consider C2-lithiation using n-butyllithium followed by quenching with your desired electrophile.[6]
Rearrangement or Decomposition of Starting Material Strong Lewis acids can catalyze the rearrangement or degradation of the benzofuran core, particularly with sensitive substituents.[4][7]1. Employ a milder Lewis acid (e.g., FeCl₃, ZnCl₂).[4]2. Perform the reaction at lower temperatures to minimize the rate of side reactions.[4]
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Cross-coupling reactions are indispensable for forming C-C bonds. However, success hinges on maintaining an active catalytic cycle, which can be disrupted by various factors.[4]

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield / Incomplete Conversion 1. Inefficient catalytic cycle (oxidative addition or reductive elimination).2. Catalyst deactivation or poisoning.3. Poor solubility of reactants.4. Unreactive coupling partner (e.g., aryl chlorides).1. Screen Catalysts and Ligands: There is no universal catalyst. Screen a panel of Pd sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands.[4]2. Ensure Inert Atmosphere: Rigorously degas all solvents and maintain a positive pressure of an inert gas (N₂ or Ar) to prevent catalyst oxidation.[4]3. Optimize Solvent System: Choose a solvent or solvent mixture that ensures all components remain dissolved at the reaction temperature.[4]4. Increase Partner Reactivity: If possible, use more reactive halides (I > Br > Cl).[4]
Homocoupling of Boronic Acid (Suzuki) 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precursor without an initial reduction to Pd(0).1. Thoroughly degas the reaction mixture and maintain an inert atmosphere.[4]2. Use a Pd(0) catalyst directly or add a reducing agent if using a Pd(II) source.[4]
Protodeboronation (Suzuki) 1. Presence of water or other protic sources.2. Prolonged reaction times at high temperatures can degrade the boronic acid.1. Use anhydrous solvents and a non-protic base where possible.2. Monitor the reaction and work up as soon as it is complete to minimize degradation.[4]
Direct C-H Functionalization

While highly atom-economical, direct C-H functionalization presents the ultimate challenge in selectivity, as multiple C-H bonds are often available for reaction.[8]

ProblemProbable Cause(s)Suggested Solution(s)
No Reaction / Low Reactivity 1. The targeted C-H bond is not sufficiently acidic or activated.2. The catalyst is not active enough to cleave the C-H bond.1. Use a more reactive coupling partner to drive the reaction forward.2. Screen a diverse range of transition metal catalysts (e.g., Pd, Rh, Ru) and ligands.[4][9]
Poor Regioselectivity 1. Multiple C-H bonds on the benzofuran ring have similar reactivity.2. Steric and electronic factors do not sufficiently differentiate the potential reaction sites.1. Employ a Directing Group: Install a directing group on the substrate to guide the catalyst to a specific C-H bond. This is the most powerful strategy for controlling regioselectivity.[4]2. Optimize Reaction Conditions: Systematically vary the solvent, temperature, and additives, as these can subtly influence the regiochemical outcome.[4]
Catalyst Poisoning Impurities in the starting materials or substrate itself are coordinating to the metal center and inhibiting catalysis.1. Ensure high purity of all starting materials and reagents.2. Consider using a higher catalyst loading or a more robust catalyst system.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity such a major issue in benzofuran functionalization? Which position (C2 or C3) is generally more reactive?

Answer: The challenge with regioselectivity arises from the electronic nature of the benzofuran ring. During electrophilic aromatic substitution, the reaction proceeds through a positively charged intermediate (a sigma complex).

  • Attack at C2: The positive charge in the intermediate can be delocalized into the fused benzene ring, creating a resonance structure analogous to a stable benzylic carbocation.[5]

  • Attack at C3: The positive charge can be stabilized by the lone pair of electrons on the adjacent furan oxygen.[5]

For benzofuran, the benzylic-type stabilization at the C2 position is generally more significant than the stabilization offered by the oxygen at the C3 position.[5] Therefore, electrophilic substitution on an unsubstituted benzofuran typically favors the C2 position .[10] However, the energy difference between the two pathways is often small, leading to mixtures of C2 and C3 substituted products, especially under harsh reaction conditions.[4]

G cluster_0 Electrophilic Attack on Benzofuran Start Unsubstituted Benzofuran Attack Electrophilic Attack Start->Attack E_plus Electrophile (E+) E_plus->Attack C2_Intermediate C2 Sigma Complex (Benzylic Stabilization) Attack->C2_Intermediate More Favorable C3_Intermediate C3 Sigma Complex (Oxygen Stabilization) Attack->C3_Intermediate Less Favorable C2_Product C2-Substituted Product (Major) C2_Intermediate->C2_Product C3_Product C3-Substituted Product (Minor) C3_Intermediate->C3_Product

Caption: Regioselectivity in electrophilic substitution.

Q2: My reaction is not working. Could the benzofuran ring itself be unstable under my reaction conditions?

Answer: Yes, this is a distinct possibility. While aromatic, the benzofuran ring system is sensitive to certain conditions, particularly strong acids. In the presence of strong Lewis or Brønsted acids, the furan moiety can undergo protonation, leading to ring-opening, rearrangement, or polymerization, especially at elevated temperatures.[4] The stability is also highly dependent on the substituents present; for example, a 2-methoxy-substituted benzofuran is known to be significantly less stable in acidic media than one with a methyl group.[7] If you suspect ring instability, consider using milder reagents, lower reaction temperatures, or exploring alternative, non-acidic synthetic routes.

Q3: When should I consider using a directing group for C-H functionalization?

Answer: You should strongly consider using a directing group whenever you need to functionalize a specific C-H bond with high regioselectivity, especially at positions other than the electronically favored C2. A directing group is a functional group that you temporarily install on your molecule to chelate to the transition metal catalyst. This chelation brings the catalyst into close proximity with a specific C-H bond, overriding the ring's inherent reactivity and leading to highly selective functionalization.[4] This strategy is one of the most powerful tools to overcome the challenge of poor regioselectivity in C-H functionalization.[8]

Section 3: Experimental Protocol Example

This section provides a representative, detailed protocol for a common functionalization reaction.

Protocol: Suzuki-Miyaura Coupling of 3-Bromobenzofuran

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromobenzofuran with phenylboronic acid.

Materials:

  • 3-Bromobenzofuran (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv), finely ground

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzofuran, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The solution should be vigorously stirred.

  • Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to 90-100 °C and maintain it at this temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

G cluster_workflow Troubleshooting a Pd-Catalyzed Cross-Coupling start Low Yield or No Reaction check_inert Verify Inert Atmosphere & Degassing? start->check_inert check_inert->start No, Fix & Retry screen_base Screen Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) check_inert->screen_base Yes screen_ligand Screen Ligands (e.g., SPhos, XPhos, P(tBu)₃) screen_base->screen_ligand screen_catalyst Screen Pd Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) screen_ligand->screen_catalyst screen_solvent Screen Solvents (e.g., Toluene, DMF, Dioxane) screen_catalyst->screen_solvent success Reaction Optimized screen_solvent->success

Caption: Iterative workflow for optimizing cross-coupling reactions.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. National Institutes of Health (NIH). Available at: [Link]

  • Benzofuran - Structure + Reaction & Synthesis + Application. YouTube. Available at: [Link]

  • Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • 22723_lec7.ppt. Slideshare. Available at: [Link]

  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Chemistry Stack Exchange. Available at: [Link]

  • Total synthesis of natural products containing benzofuran rings. Royal Society of Chemistry. Available at: [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Royal Society of Chemistry. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Analysis: Distinguishing Isomers of Ethyl 3,5-dimethylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecular entities is not merely an academic exercise; it is a cornerstone of efficacy, safety, and intellectual property. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents, can exhibit dramatically different pharmacological activities and physical properties. Consequently, the ability to unambiguously distinguish between these isomers is of paramount importance. Among the arsenal of analytical techniques available to the modern researcher, Nuclear Magnetic Resonance (1H NMR) spectroscopy stands out for its unparalleled ability to provide detailed information about molecular structure in solution.

This guide provides an in-depth, comparative analysis of the 1H NMR spectra of ethyl 3,5-dimethylbenzofuran-2-carboxylate and its closely related positional isomers. Moving beyond a simple recitation of spectral data, we will delve into the underlying principles that govern the appearance of their respective spectra. This discussion is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the strategic use of advanced NMR techniques like the Nuclear Overhauser Effect (NOE) to resolve structural ambiguities.

Pillar 1: The Scientific Foundation - Why 1H NMR is Indispensable for Isomer Analysis

At its core, 1H NMR spectroscopy maps the chemical environment of protons within a molecule. Three fundamental parameters provide the basis for structural determination:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the electron density around the proton.[1][2][3] Electron-withdrawing groups decrease this density (a deshielding effect), causing the proton to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density (a shielding effect), moving the signal to a lower chemical shift (upfield).[4] For aromatic systems, the position of substituents significantly influences the chemical shifts of the ring protons.[4][5]

  • Integration: The area under each signal is directly proportional to the number of protons generating that signal.[2] This provides a quantitative count of equivalent protons in the molecule.

  • Spin-Spin Coupling (Multiplicity): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the magnetic influence of non-equivalent protons on adjacent carbons. This multiplicity, governed by the n+1 rule, reveals the number of neighboring protons. In aromatic systems, the magnitude of the coupling constant (J, in Hz) can distinguish between protons that are ortho (³J ≈ 7–10 Hz), meta (⁴J ≈ 2–3 Hz), or para (⁵J ≈ 0–1 Hz) to each other.[6]

While these parameters are powerful, complex molecules can present overlapping signals or ambiguous assignments. In such cases, two-dimensional NMR techniques, particularly the Nuclear Overhauser Effect Spectroscopy (NOESY), become critical. The NOE is a through-space phenomenon, not through-bond, where magnetization is transferred between protons that are physically close to one another (typically < 5 Å).[7][8][9] This allows for the definitive placement of substituents relative to other parts of the molecule.

Pillar 2: The Comparative Analysis - Predicted 1H NMR Spectra of Dimethylbenzofuran Isomers

To illustrate the power of 1H NMR in distinguishing isomers, we will conduct a detailed comparative analysis of three representative isomers: This compound , Ethyl 3,7-dimethylbenzofuran-2-carboxylate , and Ethyl 5,7-dimethylbenzofuran-2-carboxylate . The subtle differences in the placement of the two methyl groups lead to distinct and identifiable fingerprints in their respective 1H NMR spectra.

isomers cluster_1 This compound cluster_2 Ethyl 3,7-dimethylbenzofuran-2-carboxylate cluster_3 Ethyl 5,7-dimethylbenzofuran-2-carboxylate I1 I2 I3

Figure 1: Molecular structures of the selected benzofuran isomers.
Isomer 1: this compound
  • Ethyl Group (-CH₂CH₃): This will present as a quartet around δ 4.4 ppm (for the -CH₂- group, coupled to the three protons of the methyl) and a triplet around δ 1.4 ppm (for the -CH₃ group, coupled to the two protons of the methylene).

  • Methyl Groups (-CH₃): Two distinct singlets are expected. The C3-methyl, being on the furan ring, will likely appear around δ 2.6 ppm. The C5-methyl on the benzene ring will be in a slightly different environment, expected around δ 2.4 ppm.

  • Aromatic Protons (Ar-H): The key differentiating feature lies here. With methyl groups at C3 and C5, the remaining aromatic protons are at C4, C6, and C7.

    • H4: This proton is ortho to the C5-methyl and meta to the C3-methyl's position on the furan ring. It will likely appear as a singlet (or a very finely split doublet due to a small meta coupling to H6) around δ 7.3 ppm.

    • H6: This proton is ortho to the C5-methyl and meta to H4. It is expected to be a singlet (or finely split) around δ 7.1 ppm.

    • H7: This proton is isolated and will appear as a singlet further upfield, around δ 7.4 ppm.

Isomer 2: Ethyl 3,7-dimethylbenzofuran-2-carboxylate
  • Ethyl and Methyl Groups: The ethyl group signals will be similar to Isomer 1. The two methyl singlets (C3 and C7) will have distinct chemical shifts, with the C7-methyl likely being slightly downfield compared to the C5-methyl in Isomer 1 due to its proximity to the oxygen atom.

  • Aromatic Protons (Ar-H): The substitution pattern creates a classic three-spin system.

    • H4 & H6: These protons will likely appear as doublets, each coupled to H5.

    • H5: This proton will be a triplet (or more accurately, a doublet of doublets) due to coupling with both H4 and H6. This clear d, d, t pattern in the aromatic region is a definitive marker for this isomer compared to the mostly singlet pattern of Isomer 1.

Isomer 3: Ethyl 5,7-dimethylbenzofuran-2-carboxylate
  • Ethyl and Methyl Groups: Again, the ethyl group signals will be consistent. The two methyl singlets (C5 and C7) will be present.

  • Furan Proton (H3): A key difference emerges. Since there is no substituent at the C3 position, a singlet corresponding to the H3 proton will be observed, typically downfield around δ 7.2-7.5 ppm. The absence of a C3-methyl signal and the appearance of this H3 singlet immediately distinguishes it from Isomers 1 and 2.

  • Aromatic Protons (Ar-H): The protons at C4 and C6 will both appear as singlets (or very finely split doublets due to meta coupling), similar to the aromatic region of Isomer 1, but the overall spectrum is differentiated by the presence of the H3 proton signal.

Summary of Predicted ¹H NMR Data
Proton Assignment Isomer 1 (3,5-dimethyl) Isomer 2 (3,7-dimethyl) Isomer 3 (5,7-dimethyl)
-OCH₂CH₃ ~4.4 ppm (q, J ≈ 7.1 Hz)~4.4 ppm (q, J ≈ 7.1 Hz)~4.4 ppm (q, J ≈ 7.1 Hz)
-OCH₂CH₃ ~1.4 ppm (t, J ≈ 7.1 Hz)~1.4 ppm (t, J ≈ 7.1 Hz)~1.4 ppm (t, J ≈ 7.1 Hz)
C3-CH₃ ~2.6 ppm (s)~2.6 ppm (s)N/A
C5-CH₃ ~2.4 ppm (s)N/A~2.4 ppm (s)
C7-CH₃ N/A~2.5 ppm (s)~2.5 ppm (s)
H3 N/AN/A~7.3 ppm (s)
H4 ~7.3 ppm (s)~7.2 ppm (d)~7.2 ppm (s)
H5 N/A~7.0 ppm (t)N/A
H6 ~7.1 ppm (s)~7.1 ppm (d)~7.0 ppm (s)
H7 ~7.4 ppm (s)N/AN/A

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet.

Pillar 3: The Self-Validating System - Experimental Protocols and Advanced Techniques

To ensure the trustworthiness of your analysis, a robust experimental protocol is essential. Furthermore, when 1D NMR is insufficient for definitive assignment, 2D NOESY provides the conclusive evidence.

Experimental Workflow

G A Sample Preparation B 1D ¹H NMR Acquisition A->B Dissolve in CDCl₃ with TMS C Data Processing & Analysis B->C Fourier Transform, Phase & Baseline Correction D Initial Isomer Hypothesis C->D Assign signals, Analyze multiplicity E Ambiguity Check D->E F 2D NOESY Acquisition E->F Ambiguity Present H Definitive Structure Confirmation E->H No Ambiguity G NOESY Data Analysis F->G Identify cross-peaks G->H Correlate spatial proximities

Figure 2: Workflow for unambiguous isomer identification.
Step-by-Step Experimental Protocol

1. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of the ethyl dimethylbenzofuran-2-carboxylate isomer.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a 5 mm NMR tube. CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at δ 7.26 ppm.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

2. 1D ¹H NMR Data Acquisition

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Shimming: Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for sharp, well-defined peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically sufficient.

    • Number of Scans: Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

3. 2D NOESY for Definitive Assignment

If ambiguity remains (e.g., to confirm the relative positions of a methyl group and an aromatic proton), a 2D NOESY experiment is performed.

  • Pulse Sequence: Use a standard NOESY pulse sequence (e.g., noesygpph).

  • Mixing Time (d8): This is a critical parameter. The mixing time is the period during which NOE transfer occurs. A typical range for small molecules is 300-800 ms. A mixing time of 500 ms is a good starting point.

  • Acquisition: A 2D experiment requires significantly more time than a 1D experiment, often ranging from 30 minutes to several hours, depending on the desired resolution and sample concentration.

  • Data Analysis: The resulting 2D spectrum will show diagonal peaks (correlating a proton with itself) and off-diagonal cross-peaks. A cross-peak between two protons indicates that they are spatially close. For Isomer 1 (3,5-dimethyl) , a cross-peak would be expected between the C3-methyl protons and the H4 proton, and between the C5-methyl protons and the H4 and H6 protons, providing definitive proof of their relative positions.

By adhering to this rigorous, multi-step analytical approach, researchers can move from a preliminary hypothesis to a self-validated, authoritative structural assignment, ensuring the scientific integrity of their findings.

References

  • ResearchGate. Figure 3. Main nuclear Overhauser effect (NOE) correlations observed in.... [Link]

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The Versatile Benzofuran Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The realm of medicinal chemistry is in a perpetual quest for novel molecular frameworks that can serve as the foundation for potent and selective therapeutic agents. Among these, the benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a privileged structure. Its inherent chemical properties and synthetic tractability have allowed for the generation of a vast library of derivatives with a wide spectrum of biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of benzofuran derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the causal relationships behind experimental choices and present supporting data to offer a comprehensive resource for researchers in drug discovery and development.

The Benzofuran Core: A Foundation for Diverse Bioactivity

The unique arrangement of the benzene and furan rings in the benzofuran nucleus provides a rigid, planar structure with a rich electron density, making it an ideal platform for molecular interactions with various biological targets. The versatility of this scaffold lies in the numerous positions available for substitution, allowing for the fine-tuning of its physicochemical properties and, consequently, its pharmacological profile.

Caption: General structure of the benzofuran scaffold with potential substitution sites.

Anticancer Activity: Targeting the Proliferation Machinery

Benzofuran derivatives have demonstrated significant potential as anticancer agents, with various analogues exhibiting cytotoxicity against a range of cancer cell lines.[1][2] The mechanism of action often involves the inhibition of key enzymes and proteins crucial for cancer cell survival and proliferation.[3]

Structure-Activity Relationship Insights

Early SAR studies revealed that substitutions at the C-2 and C-3 positions of the benzofuran ring are critical for cytotoxic activity.[4] The introduction of different functional groups at these positions can significantly influence the anticancer potency and selectivity of the compounds.

Key structural modifications influencing anticancer activity include:

  • Substitution at the C-2 position: The introduction of aryl groups, heterocyclic rings, or chalcone moieties at this position has been shown to enhance anticancer activity. For instance, benzofuran-chalcone derivatives have displayed potent inhibitory activity against various human cancer cell lines.[5]

  • Substitution at the C-3 position: Modifications at the C-3 position, such as the introduction of an oxadiazole ring, have also resulted in promising anticancer agents.[6]

  • Halogenation: The presence of halogen atoms, particularly bromine, on the benzofuran scaffold or its substituents can increase cytotoxicity.[7]

  • Hybrid Molecules: The fusion of the benzofuran nucleus with other pharmacologically active moieties, such as piperazine, has led to the development of hybrid compounds with potent and selective anticancer properties.[8]

Comparative Anticancer Activity of Benzofuran Derivatives

The following table summarizes the in vitro anticancer activity of selected benzofuran derivatives against various cancer cell lines, providing a comparative overview of their potency.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
1c HHAcetyl group with bromineMOLT-4 (Leukemia)180[9]
3d HHAcetyl group with bromineHUVEC (Normal)6[9]
9 Methoxy2-(benzyloxy)phenylHSQ20B (Head and Neck)0.46[8]
11a HKeto-piperazineHA549 (Lung)0.12[8]
11a HKeto-piperazineHSGC7901 (Colonic)2.75[8]
32a Methyl-thiazoleHHHePG2, HeLa, MCF-7, PC34.0-16.72[5]
33d ChalconeHHA-375, MCF-7, A-549, HT-29, H-4602.74-7.29[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[10][11][12][13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Caption: Workflow of the MTT assay for evaluating anticancer activity.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Benzofuran derivatives have shown considerable promise in this area, exhibiting activity against a broad range of bacteria and fungi.[14]

Structure-Activity Relationship Insights

The antimicrobial efficacy of benzofuran derivatives is closely linked to the nature and position of substituents on the benzofuran ring.

Key structural features for antimicrobial activity include:

  • Substitutions at C-2 and C-3: The introduction of various heterocyclic moieties or other functional groups at these positions can significantly enhance antimicrobial potency.

  • Hydroxyl Groups: The presence of a hydroxyl group, particularly at the C-6 position, appears to be crucial for antibacterial activity.[15]

  • Lipophilicity: Increased lipophilicity, often achieved through the introduction of specific substituents, can facilitate the penetration of the microbial cell membrane, leading to enhanced activity.[16]

  • Disulfide Moieties: Splicing disulfide moieties onto the benzofuran core has been shown to yield derivatives with remarkable antibacterial activities.

Comparative Antimicrobial Activity of Benzofuran Derivatives

The following table presents the minimum inhibitory concentration (MIC) values of selected benzofuran derivatives against various microbial strains, offering a comparison of their antimicrobial efficacy.

Compound IDR1R2R3MicroorganismMIC (µg/mL)Reference
1 Aza-benzofuranHHSalmonella typhimurium12.5[16]
1 Aza-benzofuranHHEscherichia coli25[16]
1 Aza-benzofuranHHStaphylococcus aureus12.5[16]
2 Aza-benzofuranHHStaphylococcus aureus25[16]
6 HHHPenicillium italicum12.5[16]
6 HHHColletotrichum musae12.5-25[16]
15, 16 Hydroxyl at C-6HHVarious bacteria0.78-3.12[15]
M5a, M5g 7-chloro, 5-nitroHydrazineBenzaldehydesEnterococcus faecalis50[17]
M5i, M5k, M5l 7-chloro, 5-nitroHydrazineBenzaldehydesCandida albicans25[17]
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer disk diffusion method is a standardized, qualitative test used to determine the susceptibility of bacteria to various antimicrobial agents.[1][4][18][19][20]

Principle: A paper disk impregnated with a specific concentration of an antimicrobial agent is placed on an agar plate inoculated with the test bacterium. The antimicrobial agent diffuses from the disk into the agar, and if the bacterium is susceptible, a clear zone of growth inhibition will appear around the disk.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium with a turbidity equivalent to a 0.5 McFarland standard.[4][20]

  • Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the prepared bacterial suspension using a sterile cotton swab.

  • Disk Application: Aseptically place paper disks impregnated with the benzofuran derivatives onto the surface of the agar plate.[18] Ensure the disks are pressed down firmly to make complete contact with the agar.[1]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disk in millimeters.

  • Interpretation: Compare the zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.

Caption: Workflow of the Kirby-Bauer disk diffusion test for antimicrobial susceptibility.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular diseases, and cancer. Benzofuran derivatives have demonstrated potent anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[3][21]

Structure-Activity Relationship Insights

The anti-inflammatory activity of benzofuran derivatives is influenced by specific structural modifications.

Key determinants of anti-inflammatory activity include:

  • Aza-benzofurans: The replacement of the oxygen atom in the furan ring with a nitrogen atom to form aza-benzofurans has been shown to confer significant anti-inflammatory activity.[16]

  • Substitutions on the Benzene Ring: The introduction of electron-withdrawing groups or specific heterocyclic moieties on the benzene ring can modulate the anti-inflammatory potency.

  • Hybridization with other Anti-inflammatory Scaffolds: Combining the benzofuran nucleus with other known anti-inflammatory pharmacophores can lead to synergistic effects and enhanced activity.

Comparative Anti-inflammatory Activity of Benzofuran Derivatives

The following table summarizes the in vitro anti-inflammatory activity of selected benzofuran derivatives, as indicated by their IC50 values for the inhibition of nitric oxide (NO) production or protein denaturation.

Compound IDR1R2R3AssayIC50 (µM)Reference
1 Aza-benzofuranHHNO Inhibition17.3[16][21]
4 Aza-benzofuranHHNO Inhibition16.5[16][21]
5d Piperazine hybridHHNO Inhibition52.23[3]
4i VariesVariesVariesAntioxidant2.44 (µg/mL)[22]
4l VariesVariesVariesAntioxidant3.69 (µg/mL)[22]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)

The inhibition of protein denaturation is a well-established in vitro assay to screen for anti-inflammatory activity.[14][23][24][25]

Principle: Inflammation can be induced by the denaturation of tissue proteins. Compounds that can prevent the heat-induced denaturation of proteins, such as egg albumin or bovine serum albumin, are considered to have potential anti-inflammatory properties.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of 1% egg albumin solution, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the benzofuran derivative at various concentrations.[25]

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.[14][25]

  • Heat-induced Denaturation: Heat the mixtures in a water bath at 70°C for 5-15 minutes.[14][25]

  • Cooling: Allow the mixtures to cool to room temperature.

  • Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.[25]

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Caption: Workflow of the in vitro protein denaturation assay for anti-inflammatory activity.

Conclusion

The benzofuran scaffold represents a highly versatile and promising platform for the discovery and development of novel therapeutic agents. The extensive research into the structure-activity relationships of its derivatives has provided invaluable insights into the key structural features required for potent and selective anticancer, antimicrobial, and anti-inflammatory activities. This comparative guide, by synthesizing key SAR findings, presenting comparative experimental data, and detailing essential experimental protocols, aims to empower researchers to rationally design and synthesize the next generation of benzofuran-based drugs with improved efficacy and safety profiles. The continued exploration of this remarkable scaffold undoubtedly holds great potential for addressing unmet medical needs across a spectrum of diseases.

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A Comparative Guide to Purity Assessment of Ethyl 3,5-dimethylbenzofuran-2-carboxylate: A Focus on a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for novel chemical entities is a cornerstone of quality control and regulatory compliance. Ethyl 3,5-dimethylbenzofuran-2-carboxylate, a key intermediate in various synthetic pathways, demands a robust and reliable analytical method to ensure its suitability for downstream applications. This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, with a primary focus on a meticulously developed High-Performance Liquid Chromatography (HPLC) method. We will explore the rationale behind the chosen chromatographic conditions, present a detailed experimental protocol, and contrast its performance with alternative techniques such as Gas Chromatography (GC), Ultra-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC).

The development of a purity testing method is guided by the principles of accuracy, precision, specificity, linearity, and robustness as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) and pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[1][2][3][4] The objective is to create a self-validating system that provides unequivocal data on the purity of this compound and effectively separates it from potential process-related impurities and degradation products.

The Preeminence of Reversed-Phase HPLC

For non-volatile, polar to moderately non-polar small molecules like this compound, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice.[5][6] Its versatility, high resolution, and compatibility with a wide range of detectors make it a powerful tool for purity and impurity profiling.[7] The fundamental principle of RP-HPLC involves the partitioning of the analyte between a non-polar stationary phase (typically alkyl-silane bonded silica) and a polar mobile phase.[6]

The proposed HPLC method detailed below is designed to provide optimal separation of the main component from structurally similar impurities that may arise during synthesis, such as isomers or precursors.

Proposed HPLC Method for Purity Assessment

The selection of chromatographic parameters is a critical step in method development, directly influencing selectivity and resolution.

  • Column Chemistry: A C18 (octadecyl) column is proposed due to its hydrophobic nature, which is well-suited for retaining aromatic compounds like benzofuran derivatives.[8][9][10] The choice of a high-purity silica backbone minimizes peak tailing for polar analytes.

  • Mobile Phase Composition: A gradient elution using a mixture of acetonitrile and water is recommended. Acetonitrile is a common organic modifier that offers good elution strength and low viscosity.[9] The use of a small percentage of an acid, such as formic or phosphoric acid, in the aqueous phase helps to suppress the ionization of any residual silanol groups on the stationary phase, leading to improved peak shape.[9][11]

  • Detection: Ultraviolet (UV) detection is appropriate as the benzofuran ring system contains a chromophore that absorbs in the UV region. A wavelength of 254 nm is a common starting point for aromatic compounds.[9]

Detailed Experimental Protocol

Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis detector is required.[12][13]

Chemicals and Reagents:

  • This compound reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (analytical grade)

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Stationary Phase C18, 5 µm particle size, 4.6 mm I.D. x 250 mm lengthStandard for reversed-phase chromatography, providing good retention for aromatic compounds.[9]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to improve peak shape by suppressing silanol interactions.[9]
Mobile Phase B AcetonitrileCommon organic modifier with good selectivity for aromatic compounds.[9]
Gradient Program 0-20 min: 60% B to 90% B; 20-25 min: 90% B; 25-26 min: 90% B to 60% B; 26-30 min: 60% BA gradient is employed to ensure elution of both polar and non-polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column to ensure optimal efficiency.[9]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmBenzofuran derivatives typically exhibit strong UV absorbance at this wavelength.[9]
Injection Volume 10 µLA small injection volume minimizes band broadening.
Sample Preparation Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.Acetonitrile is a good solvent for the analyte and is compatible with the mobile phase.

Comparative Analysis of Alternative Technologies

While HPLC is the primary recommended technique, it is prudent to consider other analytical methods, each with its own set of advantages and limitations.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher pressures.[14]

Advantages over HPLC:

  • Increased Resolution and Throughput: UPLC provides narrower peaks and faster analysis times, which is beneficial for complex impurity profiles.[15][16]

  • Reduced Solvent Consumption: The shorter run times and lower flow rates lead to significant cost savings and a reduced environmental footprint.[15][16]

  • Enhanced Sensitivity: The sharper peaks result in a higher signal-to-noise ratio, improving detection limits.[14][16]

Considerations:

  • Higher Initial Cost: UPLC systems are more expensive than conventional HPLC systems.[16]

  • Method Transfer: Transferring a method from HPLC to UPLC requires careful optimization to maintain the separation profile.

Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography is a powerful separation technique.[17]

Applicability to this compound: Given its ester functionality and aromatic nature, this compound is likely to have sufficient volatility for GC analysis, especially with a high-temperature capillary column and a flame ionization detector (FID).[18]

Advantages over HPLC:

  • Higher Efficiency: Capillary GC columns offer significantly higher theoretical plates than HPLC columns, leading to superior resolution for volatile impurities.

  • Simpler Mobile Phase: GC uses an inert gas as the mobile phase, which is less expensive and easier to handle than HPLC solvents.

Considerations:

  • Thermal Lability: The compound must be thermally stable and not decompose in the heated injection port or column.

  • Non-volatile Impurities: GC is not suitable for analyzing non-volatile impurities, which would require a separate analytical method.

Supercritical Fluid Chromatography (SFC)

SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[19][20]

Potential for Analysis: SFC can be an effective technique for the separation of non-polar to moderately polar compounds, including aromatic compounds.[21][22][23]

Advantages over HPLC:

  • Faster Separations: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster analysis times compared to HPLC.[20]

  • Reduced Organic Solvent Usage: The primary mobile phase is environmentally benign carbon dioxide, with small amounts of organic modifiers like methanol often added.[19]

  • Orthogonal Selectivity: SFC can provide different separation selectivity compared to RP-HPLC, which can be advantageous for resolving co-eluting impurities.

Considerations:

  • Specialized Equipment: SFC requires dedicated instrumentation.

  • Polarity Range: While improving, SFC is traditionally more suited for less polar compounds.

Data Presentation and Workflow Visualization

To facilitate a clear comparison, the performance characteristics of each technique are summarized below.

Table 1: Comparison of Analytical Techniques for Purity Assessment

FeatureHPLCUPLCGCSFC
Principle Liquid-Solid PartitioningLiquid-Solid PartitioningGas-Solid/Liquid PartitioningSupercritical Fluid-Solid Partitioning
Typical Run Time 15-30 min2-10 min10-30 min3-15 min
Resolution Good to ExcellentExcellentVery High (for volatiles)Good to Excellent
Solvent Consumption HighLowVery Low (gas)Low (mostly CO2)
Applicability Broad (non-volatile)Broad (non-volatile)Volatile & Thermally StableBroad (non-polar to moderately polar)
Instrumentation Cost ModerateHighModerateHigh
Analytical Workflow

The general workflow for method validation and routine purity analysis is depicted in the following diagram.

Analytical_Workflow cluster_0 Method Development & Validation cluster_1 Routine Analysis Method_Development HPLC Method Development (Column, Mobile Phase, etc.) Method_Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) Method_Development->Method_Validation Sample_Preparation Sample Preparation (1 mg/mL in Acetonitrile) Method_Validation->Sample_Preparation Approved Method HPLC_Analysis HPLC Analysis (Proposed Method) Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (Peak Integration, Purity Calculation) HPLC_Analysis->Data_Analysis Reporting Reporting (Certificate of Analysis) Data_Analysis->Reporting

Caption: Workflow for HPLC Method Validation and Routine Purity Analysis.

Conclusion and Recommendations

For the routine purity assessment of this compound, the proposed reversed-phase HPLC method offers a robust, reliable, and accessible solution. Its adherence to established chromatographic principles and alignment with regulatory expectations make it a self-validating system for quality control in a pharmaceutical or fine chemical manufacturing environment.[24][25][26][27]

While UPLC presents an opportunity for increased throughput and reduced solvent usage, the initial investment may be a consideration. GC and SFC serve as valuable orthogonal techniques, particularly for the identification of specific volatile or isomeric impurities that may be challenging to resolve by HPLC. A comprehensive purity profile may ultimately benefit from the application of a primary method like HPLC in conjunction with a secondary, orthogonal technique to ensure all potential impurities are identified and controlled. The choice of methodology should be guided by the specific requirements of the project, including the expected impurity profile, throughput needs, and available instrumentation.

References

  • Wang, et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available at: [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. Available at: [Link]

  • European Pharmacopoeia. 2.2.29. Liquid chromatography. Available at: [Link]

  • Hyun, M. H. (2003). Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. Journal of Separation Science. Available at: [Link]

  • Shimadzu. Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph. Available at: [Link]

  • Begala, M., et al. (2018). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Biblioteka Nauki. (2012). DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. Available at: [Link]

  • Gumustas, M., et al. (2013). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. ResearchGate. Available at: [Link]

  • Teledyne ISCO. What is Supercritical Fluid Chromatography (SFC) Chromatography?. Available at: [Link]

  • Scribd. 2.2.29. Liquid Chromatography. Available at: [Link]

  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

  • IISTE. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available at: [Link]

  • Patel, D. C., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Available at: [Link]

  • Alispharm. UPLC vs HPLC: what is the difference?. Available at: [Link]

  • Analusis. (1999). Analysis of polycyclic aromatic hydrocarbons by supercritical fluid chromatography (SFC). Available at: [Link]

  • Scribd. 2.2.29. Liquid Chromatography - European Pharmacopoeia 10.0. Available at: [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. Available at: [Link]

  • Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Available at: [Link]

  • ResearchGate. (2014). Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms. Available at: [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Available at: [Link]

  • JoVE. (2024). Video: Supercritical Fluid Chromatography. Available at: [Link]

  • SIELC Technologies. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • National Institutes of Health. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Discovery of N,N-dimethyl-5-(2-methyl-6-((5- .... Available at: [Link])

  • HELIX Chromatography. HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • DSDP Analytics. Ph. Eur. 2.2.29. Liquid Chromatography. Available at: [Link]

  • AMSbiopharma. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • LibreTexts. (2022). 3.3: Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. Available at: [Link]

  • Scribd. USP-NF 621 Chromatography. Available at: [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • Mason Technology. 2.2.26. PAPER CHROMATOGRAPHY 2.2.27. THIN-LAYER CHROMATOGRAPHY. Available at: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • Chromatography Today. HPLC vs UPLC - What's the Difference?. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

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Comparative study of different synthetic routes to benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthetic Routes of Benzofurans

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif present in a vast array of natural products and synthetic compounds with significant biological activities.[1][2][3][4] Its prevalence in medicinal chemistry and materials science has driven the development of numerous synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to benzofurans, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal method for their specific applications.

Classical Synthetic Routes

Classical methods, while sometimes harsh, are foundational and often utilized for their simplicity and the accessibility of starting materials.

First reported in 1870, the Perkin rearrangement involves the ring contraction of a 2-halocoumarin in the presence of a hydroxide base to yield a benzofuran-2-carboxylic acid.[5] The reaction proceeds via the opening of the lactone ring.[5]

Mechanism Insight: The choice of a strong base like sodium or potassium hydroxide is crucial for the initial hydrolysis of the coumarin lactone. This step forms a phenolate and a carboxylate, which then undergoes an intramolecular nucleophilic substitution to displace the halide and form the furan ring.

  • Advantages: Utilizes readily available coumarin precursors.

  • Limitations: Requires specific 2-halocoumarin starting materials and can have limited functional group tolerance due to the harsh basic conditions.

The intramolecular Wittig reaction provides a reliable route to 2-substituted benzofurans. This method typically involves the reaction of an o-hydroxybenzyltriphenylphosphonium salt with an acyl chloride.[6]

Mechanism Insight: The reaction begins with the formation of a phosphonium ylide, which then reacts with the ester carbonyl in an intramolecular fashion to form an oxaphosphetane intermediate. The subsequent collapse of this intermediate yields the benzofuran and triphenylphosphine oxide. The choice of a suitable base is critical for the initial deprotonation to form the ylide.

  • Advantages: Good yields and tolerance for a variety of substituents on the aromatic ring and the acyl chloride.[2]

  • Limitations: Stoichiometric amounts of triphenylphosphine are required, and the removal of the triphenylphosphine oxide byproduct can sometimes be challenging.

Modern Transition-Metal-Catalyzed Routes

The advent of transition-metal catalysis has revolutionized benzofuran synthesis, offering milder reaction conditions, broader substrate scope, and higher efficiency.[1][7]

A powerful and versatile strategy involves the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization (heteroannulation) to form the benzofuran ring.[8][9] This can often be performed as a one-pot procedure.[8][9][10]

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the o-halophenol. A subsequent transmetalation with the copper(I)-acetylide (formed in situ) and reductive elimination yields the 2-alkynylphenol intermediate. The final step is the intramolecular hydroalkoxylation, which is often catalyzed by the same palladium catalyst or another Lewis acid, leading to the benzofuran product. The choice of ligand for the palladium catalyst is crucial for both the coupling and cyclization steps.

  • Advantages: High efficiency, excellent functional group tolerance, and the ability to construct highly substituted benzofurans in a single step.[9][10]

  • Limitations: The cost of the palladium catalyst and ligands can be a drawback for large-scale synthesis. Some aliphatic alkynes may not be well-tolerated.[8]

// Nodes SM [label="o-Halophenol +\nTerminal Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"]; Cat_Cycle [label="Pd(0)/Cu(I) Catalysis\n(Sonogashira Coupling)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="2-Alkynylphenol\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular\nCyclization\n(5-exo-dig)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2-Substituted\nBenzofuran", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd_Cycle [label="Pd(0) Regeneration", shape=ellipse, style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SM -> Cat_Cycle [label=" Reagents "]; Cat_Cycle -> Intermediate; Intermediate -> Cyclization; Cyclization -> Product; Cyclization -> Pd_Cycle [style=dashed, label=" Catalyst\nTurnover "]; Pd_Cycle -> Cat_Cycle [style=dashed]; }

Caption: Palladium-catalyzed Sonogashira coupling followed by cyclization.

  • Heck Reaction: An intramolecular Heck reaction of o-iodophenyl allyl ethers can be employed to synthesize 2-methylbenzofurans.[11]

  • Cycloisomerization: Transition metals such as ruthenium, gold, and platinum can catalyze the cycloisomerization of o-alkynylphenols or related substrates to afford benzofurans.[1][10][12]

  • C-H Activation: Palladium-catalyzed C-H activation/annulation of phenols with alkynes represents a highly atom-economical approach to benzofurans.[11]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the desired substitution pattern, available starting materials, and scalability.

MethodStarting MaterialsKey Reagents/CatalystTypical YieldsConditionsAdvantagesLimitations
Perkin Rearrangement 2-HalocoumarinsStrong base (e.g., NaOH)Moderate to GoodHigh temperatureSimple procedureHarsh conditions, limited scope
Intramolecular Wittig o-Hydroxybenzyl-phosphonium salts, Acyl chloridesStrong base, PPh₃Good to ExcellentRefluxGood functional group toleranceStoichiometric phosphine, byproduct removal
Sonogashira/Cyclization o-Halophenols, Terminal alkynesPd catalyst, Cu(I) co-catalyst, BaseGood to ExcellentMild to moderate temperatureHigh efficiency, broad scope, one-potCatalyst cost, sensitivity to some substrates
Cycloisomerization o-AlkynylphenolsRu, Au, Pt, or other metal catalystsGood to ExcellentMildHigh atom economy, mild conditionsSubstrate-specific catalysts may be needed
Experimental Protocols

This protocol is adapted from established intramolecular Wittig procedures for benzofuran synthesis.[2][6]

Step 1: Preparation of (2-Hydroxybenzyl)triphenylphosphonium Bromide

  • To a solution of 2-hydroxybenzyl alcohol (1.0 eq) in anhydrous acetonitrile, add triphenylphosphine hydrobromide (1.05 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to obtain the phosphonium salt.

Step 2: Intramolecular Wittig Reaction

  • Suspend the (2-hydroxybenzyl)triphenylphosphonium bromide (1.0 eq) in anhydrous toluene.

  • Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes at room temperature.

  • Add benzoyl chloride (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the mixture, filter to remove triethylamine hydrobromide, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-phenylbenzofuran.

// Nodes Start [label="2-Hydroxybenzyl alcohol\n+ PPh3·HBr", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Form Phosphonium Salt\n(Reflux in MeCN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Salt [label="(2-Hydroxybenzyl)triphenyl-\nphosphonium bromide", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Wittig Reaction\n(Toluene, Et3N, Benzoyl Chloride, Reflux)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Crude [label="Crude Product Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purification\n(Column Chromatography)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="Pure 2-Phenylbenzofuran", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Salt; Salt -> Step2; Step2 -> Crude; Crude -> Purify; Purify -> Product; }

Caption: Workflow for the synthesis of 2-phenylbenzofuran via Wittig reaction.

This generalized protocol is based on palladium-catalyzed heteroannulation strategies.[8]

  • To a flame-dried Schlenk flask, add the o-iodophenol (1.0 eq), terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent such as DMF or toluene, followed by a degassed base (e.g., triethylamine or diisopropylamine, 2-3 eq).

  • Stir the reaction mixture at room temperature to 50 °C until the Sonogashira coupling is complete (typically 1-4 hours, monitored by TLC or GC-MS).

  • To the same flask, add the aryl or vinyl iodide (1.5 eq) and a suitable base for the Larock annulation (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 2,3-disubstituted benzofuran.

References

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Shafi, S., et al. (2024).
  • Cravotto, G., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.
  • Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • Majid, M., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis of Benzofuran Derivatives via Different Methods. (2015). Taylor & Francis Online.
  • Ryu, J., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024).
  • Wikipedia. (n.d.). Perkin rearrangement. Retrieved from [Link]

  • Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. (n.d.). Sciforum.
  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2024).
  • Sonogashira, K. (n.d.).
  • A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. (2019).
  • Wu, X.-F. (2017).
  • Annelated Furans. XVII* The Wittig Reaction of Benzofuranones. (n.d.). ConnectSci.
  • Sonogashira coupling for the synthesis of benzofuran 3a. (2020).
  • Synthesis via Wittig reaction of 2-phenylbenzofuran derivatives 1–16(A) and 2-benzylbenzofuran derivatives 1–16(B). (n.d.).

Sources

A Comparative Guide to the Structural Validation of Synthesized Ethyl 3,5-dimethylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of analytical methodologies for the definitive structural validation of synthesized Ethyl 3,5-dimethylbenzofuran-2-carboxylate, a key heterocyclic scaffold. As a senior application scientist, my focus is not merely on procedural steps but on the underlying scientific rationale, ensuring that the validation strategy is robust, self-validating, and grounded in established principles.

Introduction: The Imperative of Structural Integrity

Benzofuran derivatives are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds, exhibiting antimicrobial, anti-inflammatory, and antitumor properties.[1][2] this compound serves as a crucial building block in the synthesis of more complex molecules. In drug development and materials science, the precise molecular structure dictates function. An unconfirmed or incorrectly assigned structure can lead to wasted resources, misleading biological data, and potential safety issues. Therefore, a rigorous, multi-faceted approach to structural validation is not just good practice; it is a scientific necessity. This guide compares the primary analytical techniques—NMR, Mass Spectrometry, and IR Spectroscopy—providing the experimental data and logic required for an unassailable structural confirmation.

Synthesis Context: A Common Pathway

To understand the validation process, we must first consider the synthesis. A common and efficient method for constructing the benzofuran-2-carboxylate core involves the reaction of a substituted salicylaldehyde with an α-halo ester, followed by cyclization.[3]

Synthetic Scheme: The synthesis of this compound typically starts from 2-hydroxy-4,6-dimethylbenzaldehyde. The phenolic hydroxyl group is first O-alkylated with ethyl chloroacetate in the presence of a base like potassium carbonate (K₂CO₃). The resulting intermediate then undergoes an intramolecular cyclization reaction, often promoted by heating, to form the furan ring and yield the final product.

This context is vital because it informs our validation strategy. We must confirm not only the presence of all expected functional groups but also the specific regiochemistry of the substituents on the benzofuran core, ruling out potential isomers that could arise from alternative cyclization pathways or starting materials.

A Multi-Pronged Validation Strategy

No single analytical technique is sufficient for complete structural elucidation. A self-validating system relies on the convergence of data from orthogonal (independent) methods. Each technique provides a unique piece of the structural puzzle, and together, they create a comprehensive and definitive picture.

Below is a workflow representing the logical flow from synthesis to final structural confirmation.

G cluster_synthesis Synthesis cluster_validation Structural Validation Synthesis Synthesize Crude Product Purification Purify via Column Chromatography / Recrystallization Synthesis->Purification Crude Mixture MS Mass Spectrometry (GC-MS/LC-MS) Purification->MS Purity & Molecular Weight IR Infrared Spectroscopy (FTIR) Purification->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Connectivity & Skeleton Final Confirmed Structure MS->Final IR->Final NMR->Final G cluster_data Convergent Analytical Data Target This compound C₁₃H₁₄O₃ MW: 218.25 NMR_Data NMR Spectroscopy ¹H: Correct shifts, integrations, and multiplicities ¹³C: 13 distinct signals Target->NMR_Data MS_Data Mass Spectrometry Molecular Ion: *m/z* 218 Fragmentation: Loss of OEt, CO₂Et Target->MS_Data IR_Data IR Spectroscopy C=O stretch at ~1715 cm⁻¹ Aromatic C=C and C-O stretches present Target->IR_Data Conclusion Unambiguous Structural Confirmation NMR_Data->Conclusion MS_Data->Conclusion IR_Data->Conclusion

Sources

A Spectroscopic Investigation of Positional Isomerism: 3,5-Dimethyl vs. 3,7-Dimethylbenzofuran Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the benzofuran scaffold is a privileged structure, forming the core of numerous compounds with significant biological and physical properties. The nuanced effects of substituent placement on the benzofuran ring can dramatically alter a molecule's spectroscopic signature, providing a powerful tool for structural elucidation and isomer differentiation. This guide offers an in-depth spectroscopic comparison of two closely related positional isomers: methyl 3,5-dimethylbenzofuran-2-carboxylate and methyl 3,7-dimethylbenzofuran-2-carboxylate. Through a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Vis spectroscopic data, we will explore how the seemingly minor shift of a methyl group from the 5- to the 7-position profoundly influences their spectral characteristics.

Introduction: The Significance of Isomeric Purity

The precise arrangement of substituents on an aromatic ring is a critical determinant of a molecule's pharmacological and material properties. In drug development, positional isomers can exhibit vastly different bioactivities, metabolic stabilities, and toxicological profiles. Therefore, the ability to unambiguously distinguish between isomers is paramount for ensuring the purity, safety, and efficacy of pharmaceutical compounds. Spectroscopic techniques offer a rapid, reliable, and non-destructive means of achieving this differentiation. This guide will delve into the fundamental principles and practical applications of these techniques in the context of two isomeric dimethylbenzofuran esters.

Synthesis of Isomeric Dimethylbenzofuran Esters

The synthesis of mthis compound and methyl 3,7-dimethylbenzofuran-2-carboxylate can be achieved through established synthetic routes for benzofuran derivatives. A common and effective method involves the Perkin rearrangement or related cyclization strategies starting from appropriately substituted phenols and α-halo esters.

For the synthesis of mthis compound, a plausible route begins with the reaction of 4-methylphenol with a suitable reagent to introduce a propargyl ether at the ortho position, followed by a base-catalyzed cyclization and subsequent esterification.

Similarly, the synthesis of methyl 3,7-dimethylbenzofuran-2-carboxylate would start from 2-methylphenol, following a comparable synthetic pathway to introduce the necessary functionalities for cyclization and esterification.

The choice of specific reagents and reaction conditions is crucial for achieving high yields and purity of the desired isomer. Purification of the final products is typically accomplished through column chromatography, and their structural integrity is confirmed by the spectroscopic methods detailed below.

G cluster_0 Synthesis of Mthis compound cluster_1 Synthesis of Methyl 3,7-dimethylbenzofuran-2-carboxylate 4-Methylphenol 4-Methylphenol Intermediate_A Intermediate_A 4-Methylphenol->Intermediate_A Propargylation Cyclized_Intermediate_A Cyclized_Intermediate_A Intermediate_A->Cyclized_Intermediate_A Cyclization 3,5-dimethylbenzofuran-2-carboxylic_acid 3,5-dimethylbenzofuran-2-carboxylic_acid Cyclized_Intermediate_A->3,5-dimethylbenzofuran-2-carboxylic_acid Oxidation Methyl_3,5-dimethylbenzofuran-2-carboxylate Methyl_3,5-dimethylbenzofuran-2-carboxylate 3,5-dimethylbenzofuran-2-carboxylic_acid->Methyl_3,5-dimethylbenzofuran-2-carboxylate Esterification 2-Methylphenol 2-Methylphenol Intermediate_B Intermediate_B 2-Methylphenol->Intermediate_B Propargylation Cyclized_Intermediate_B Cyclized_Intermediate_B Intermediate_B->Cyclized_Intermediate_B Cyclization 3,7-dimethylbenzofuran-2-carboxylic_acid 3,7-dimethylbenzofuran-2-carboxylic_acid Cyclized_Intermediate_B->3,7-dimethylbenzofuran-2-carboxylic_acid Oxidation Methyl_3,7-dimethylbenzofuran-2-carboxylate Methyl_3,7-dimethylbenzofuran-2-carboxylate 3,7-dimethylbenzofuran-2-carboxylic_acid->Methyl_3,7-dimethylbenzofuran-2-carboxylate Esterification

Caption: Generalized synthetic pathways for the isomeric dimethylbenzofuran esters.

Spectroscopic Comparison: Unmasking Isomeric Differences

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of protons. The distinct substitution patterns of the two isomers will manifest in unique chemical shifts and coupling patterns for the aromatic and methyl protons.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Mthis compound Methyl 3,7-dimethylbenzofuran-2-carboxylate
C3-CH₃ ~2.5 ppm (s)~2.5 ppm (s)
C5-CH₃ ~2.4 ppm (s)-
C7-CH₃ -~2.6 ppm (s)
-OCH₃ ~3.9 ppm (s)~3.9 ppm (s)
H4 ~7.3 ppm (s)~7.1 ppm (d)
H6 ~7.2 ppm (d)~7.2 ppm (t)
H7 ~7.4 ppm (d)-
H4, H5, H6 -Aromatic multiplet

Analysis of ¹H NMR Spectra:

  • Methyl Protons: Both isomers will exhibit a sharp singlet for the C3-methyl group, likely around δ 2.5 ppm. The key difference will be the chemical shift of the second methyl group. In the 3,5-isomer, the C5-methyl protons will appear as a singlet around δ 2.4 ppm. In contrast, the C7-methyl protons in the 3,7-isomer are expected to be slightly downfield, around δ 2.6 ppm, due to the proximity to the oxygen atom of the furan ring. The ester methyl protons will appear as a singlet around δ 3.9 ppm in both isomers.

  • Aromatic Protons: The aromatic region of the ¹H NMR spectrum will be the most telling.

    • 3,5-Isomer: The proton at C4 will likely appear as a singlet or a very narrowly split doublet. The H6 and H7 protons will exhibit an AX or AB coupling system, appearing as doublets with a small ortho-coupling constant.

    • 3,7-Isomer: The aromatic protons (H4, H5, and H6) will present a more complex splitting pattern, likely an AMX or ABC system, resulting in a multiplet. The absence of a proton at C7 simplifies the spectrum in one way but complicates the remaining signals due to the altered coupling network.

G cluster_0 Mthis compound cluster_1 Methyl 3,7-dimethylbenzofuran-2-carboxylate mol1 H4 (s or narrow d) H6 (d) H7 (d) mol2 H4, H5, H6 (complex multiplet)

Caption: Predicted aromatic proton splitting patterns in ¹H NMR.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the differentiation of the two isomers based on the positions of the methyl and ester groups.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Mthis compound Methyl 3,7-dimethylbenzofuran-2-carboxylate
C2 ~148 ppm~148 ppm
C3 ~120 ppm~120 ppm
C3a ~128 ppm~125 ppm
C4 ~125 ppm~122 ppm
C5 ~135 ppm~124 ppm
C6 ~122 ppm~126 ppm
C7 ~112 ppm~130 ppm
C7a ~154 ppm~152 ppm
C=O ~162 ppm~162 ppm
-OCH₃ ~52 ppm~52 ppm
C3-CH₃ ~12 ppm~12 ppm
C5-CH₃ ~21 ppm-
C7-CH₃ -~15 ppm

Analysis of ¹³C NMR Spectra:

  • Quaternary Carbons: The chemical shifts of the quaternary carbons (C3a, C5, C7, and C7a) will be significantly different between the two isomers. In the 3,5-isomer, C5 will be downfield due to the methyl substitution. In the 3,7-isomer, C7 will be downfield. The chemical shift of C3a and C7a will also be influenced by the position of the methyl groups.

  • Methyl Carbons: The chemical shift of the C5-methyl carbon in the 3,5-isomer is expected to be around δ 21 ppm, typical for an aromatic methyl group. The C7-methyl carbon in the 3,7-isomer is predicted to be slightly upfield, around δ 15 ppm, due to the electronic effects of the adjacent oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of both isomers are expected to be broadly similar, with characteristic absorptions for the ester carbonyl group and the aromatic C-H and C=C bonds. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

Table 3: Predicted Key IR Absorptions (cm⁻¹)

Functional Group Mthis compound Methyl 3,7-dimethylbenzofuran-2-carboxylate
C=O Stretch (Ester) ~1720-1730~1720-1730
Aromatic C=C Stretch ~1600, ~1480~1600, ~1480
Aromatic C-H Stretch ~3050-3100~3050-3100
Aliphatic C-H Stretch ~2850-2960~2850-2960
C-O Stretch (Ester) ~1250-1300, ~1100-1150~1250-1300, ~1100-1150
Aromatic C-H Bending ~800-850 (out-of-plane)~750-800 (out-of-plane)

Analysis of IR Spectra:

The most significant difference in the IR spectra is likely to be in the out-of-plane C-H bending region. The substitution pattern on the benzene ring influences these vibrations. The 3,5-isomer, with two adjacent hydrogens on the benzene ring, would be expected to show a strong absorption in the 800-850 cm⁻¹ region. The 3,7-isomer, with three adjacent hydrogens, would likely exhibit a strong absorption in the 750-800 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers will have the same molecular weight and will therefore show the same molecular ion peak (M⁺) in their mass spectra. However, the relative abundances of the fragment ions may differ due to the different substitution patterns, which can influence the stability of the resulting fragments.

Predicted Fragmentation Patterns:

  • Molecular Ion (M⁺): Both isomers will show a strong molecular ion peak corresponding to their molecular weight.

  • Loss of Methoxy Group (-OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy group, leading to an [M - 31]⁺ ion. The stability of this resulting acylium ion might be subtly different between the two isomers.

  • Loss of COOCH₃ Group: Loss of the entire methoxycarbonyl group would result in an [M - 59]⁺ ion.

  • Ring Fragmentation: Fragmentation of the benzofuran ring system can also occur, but these pathways are often complex. The position of the methyl groups may influence the preferred ring cleavage pathways.

Differentiation of isomers by conventional electron ionization mass spectrometry (EI-MS) can sometimes be challenging if the fragmentation patterns are very similar.[1] In such cases, tandem mass spectrometry (MS/MS) techniques can provide more detailed structural information by fragmenting the molecular ion and analyzing the resulting daughter ions.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) and molar absorptivity (ε) are sensitive to the extent of conjugation and the nature of the substituents. The position of the methyl groups on the benzofuran ring will have a modest but potentially measurable effect on the UV-Vis spectra.

Benzofuran itself typically shows absorption bands around 245, 275, and 282 nm.[2] The introduction of methyl groups, which are weak electron-donating groups, is expected to cause a slight red shift (bathochromic shift) of these absorption bands. The magnitude of this shift will depend on the position of the methyl group and its influence on the electronic distribution in the chromophore. It is plausible that the 3,7-isomer may exhibit a slightly different λ_max compared to the 3,5-isomer due to the different electronic perturbation of the benzofuran system.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the benzofuran ester in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans). Proton decoupling is used to simplify the spectrum to singlets for each carbon.

Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV for GC-MS or electrospray ionization (ESI) for LC-MS.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the benzofuran ester in a UV-transparent solvent (e.g., methanol or acetonitrile) of a known concentration (e.g., 10⁻⁵ M).

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer over a range of 200-400 nm, using the pure solvent as a reference.

Conclusion

The spectroscopic comparison of mthis compound and methyl 3,7-dimethylbenzofuran-2-carboxylate highlights the remarkable sensitivity of modern analytical techniques to subtle structural variations. While their overall spectral features are similar, key differences in the ¹H NMR aromatic region, the ¹³C NMR chemical shifts of the substituted carbons, and the out-of-plane bending vibrations in the IR spectrum provide definitive fingerprints for distinguishing between these two positional isomers. For researchers in drug discovery and materials science, a thorough understanding of these spectroscopic nuances is indispensable for confirming molecular identity, ensuring isomeric purity, and ultimately, advancing the development of novel and effective chemical entities.

References

  • Perjési, P., & Rozlosnik, N. (2000). Spectroscopic study of the tautomerism of 2(3H)-benzofuranone. Journal of Molecular Structure, 526(1-3), 195-203.
  • Wang, Y., et al. (2020). Structural confirmation of position isomers 2‐(2‐methylaminoprolyl)benzofuran and 5‐(2‐methylaminopropyl)benzofuran: a combined mass spectrometric and computational study. Rapid Communications in Mass Spectrometry, 34(S3), e8639.

Sources

A Comparative Analysis of the Antifungal Efficacy of Benzofuran-2-carboxylates and Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent battle against invasive fungal infections, the relentless emergence of drug-resistant strains necessitates a continuous search for novel antifungal agents. Among the promising new scaffolds, benzofuran-2-carboxylates have garnered significant attention for their potent and broad-spectrum antifungal activities. This guide provides a comprehensive comparison of the antifungal performance of select benzofuran-2-carboxylates against established, standard-of-care antifungal drugs, supported by experimental data and mechanistic insights to inform researchers and drug development professionals.

Mechanistic Divergence: A Tale of Two Strategies

The efficacy of any antimicrobial agent is fundamentally rooted in its mechanism of action. Standard antifungal drugs and benzofuran-2-carboxylates exhibit distinct strategies for inhibiting fungal growth, which are crucial to understand for developmental and clinical purposes.

Established Mechanisms of Standard Antifungal Agents

The current arsenal of antifungal drugs primarily targets the fungal cell membrane and cell wall.[1][2][3]

  • Polyenes (e.g., Amphotericin B): These agents bind to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents and cell death.[4]

  • Azoles (e.g., Fluconazole, Voriconazole): This class of antifungals inhibits the enzyme lanosterol 14-α-demethylase, which is essential for ergosterol biosynthesis. The depletion of ergosterol and accumulation of toxic sterol intermediates disrupt membrane integrity and function.

  • Echinocandins (e.g., Caspofungin): These drugs non-competitively inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to osmotic instability and cell lysis.[5]

cluster_standard Standard Antifungal Mechanisms Polyenes Polyenes (e.g., Amphotericin B) Ergosterol Ergosterol Polyenes->Ergosterol Binds to Azoles Azoles (e.g., Fluconazole) Lanosterol_demethylase Lanosterol 14-α-demethylase Azoles->Lanosterol_demethylase Inhibits Echinocandins Echinocandins (e.g., Caspofungin) Glucan_synthase β-(1,3)-D-glucan synthase Echinocandins->Glucan_synthase Inhibits Cell_Membrane Cell Membrane Integrity Ergosterol->Cell_Membrane Lanosterol_demethylase->Ergosterol Synthesizes Cell_Wall Cell Wall Integrity Glucan_synthase->Cell_Wall

Caption: Mechanisms of action for standard antifungal drug classes.

Proposed Mechanisms of Benzofuran-2-carboxylates

Research into the precise mechanisms of benzofuran-2-carboxylates is ongoing, with evidence pointing towards multiple modes of action that differ from standard agents.

  • Disruption of Calcium Homeostasis: Some benzofuran derivatives have been shown to induce changes in cytoplasmic calcium concentration.[6][7] This disruption of calcium homeostasis can trigger a cascade of downstream events, ultimately leading to fungal cell death.[7][8]

  • Inhibition of N-myristoyltransferase (NMT): Certain esters and amides of substituted 2-benzofurancarboxylic acids have been identified as inhibitors of fungal N-myristoyltransferase.[8][9][10] This enzyme is crucial for the myristoylation of a variety of cellular proteins, a process essential for their proper function and localization. Inhibition of NMT has been proven to be lethal for pathogenic fungi like Candida albicans.[10]

cluster_benzofuran Proposed Benzofuran-2-carboxylate Mechanisms Benzofuran Benzofuran-2- carboxylates Ca_Homeostasis Calcium Homeostasis Benzofuran->Ca_Homeostasis Disrupts NMT N-myristoyltransferase Benzofuran->NMT Inhibits Fungal_Cell_Death Fungal Cell Death Ca_Homeostasis->Fungal_Cell_Death Protein_Function Protein Function & Localization NMT->Protein_Function Required for Protein_Function->Fungal_Cell_Death Leads to

Caption: Proposed mechanisms of action for benzofuran-2-carboxylates.

Comparative In Vitro Efficacy

The in vitro activity of antifungal agents is a critical preliminary measure of their potential therapeutic value. The most common metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Head-to-Head Comparison of MICs (µg/mL)
Compound/DrugCandida albicansAspergillus fumigatusCryptococcus neoformans
Benzofuran Derivatives
Benzofuran-triazole hybrids[10]4 - 328 - 644 - 32
Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate[7]-1.563.12
Aza-benzofuran derivative (Compound 1)[11]12.5--
Oxa-benzofuran derivative (Compound 6)[11]>50--
Standard Agents (Typical MIC Ranges)
Fluconazole0.25 - 2>642 - 16
Amphotericin B0.25 - 10.5 - 20.12 - 1
Caspofungin0.03 - 0.250.015 - 0.125>8

Disclaimer: MIC values can vary depending on the specific strain and testing methodology. The data presented here is for comparative purposes and is collated from multiple sources.

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing

To ensure reproducibility and comparability of results, standardized methods for antifungal susceptibility testing are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines.[12][13]

Step-by-Step Methodology (CLSI M27/M38)
  • Preparation of Antifungal Stock Solutions:

    • Dissolve the antifungal agents (both benzofuran-2-carboxylates and standard drugs) in a suitable solvent, typically dimethyl sulfoxide (DMSO).[12]

    • Prepare a series of twofold dilutions of each compound in RPMI 1640 medium to achieve the desired final concentrations.

  • Inoculum Preparation:

    • Subculture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure viability and purity.[12]

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Further dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[12]

  • Microdilution Plate Setup:

    • Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours. For some slower-growing fungi like Cryptococcus spp., incubation may be extended to 72 hours.[12]

  • Reading of Results:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes and echinocandins) compared to the growth control. This can be assessed visually or by using a spectrophotometer.

cluster_workflow Broth Microdilution Workflow Prep_Drugs Prepare Antifungal Stock Solutions Plate_Setup Set up 96-well Microdilution Plate Prep_Drugs->Plate_Setup Prep_Inoculum Prepare Fungal Inoculum Prep_Inoculum->Plate_Setup Incubation Incubate at 35°C Plate_Setup->Incubation Read_Results Determine MIC Incubation->Read_Results

Caption: Workflow for broth microdilution antifungal susceptibility testing.

In Vivo Antifungal Activity

While in vitro data is informative, in vivo studies are essential to evaluate the therapeutic potential of a compound. A study has reported the discovery of a benzofuran-2-carboxylate derivative, RO-09-4879, which exhibits antifungal activity in vivo.[9] This finding is significant as it demonstrates that this class of compounds can have favorable pharmacokinetic and pharmacodynamic properties in a biological system. Further in vivo studies are warranted to fully assess the efficacy and safety of benzofuran-2-carboxylates as potential antifungal therapeutics.

Conclusion

Benzofuran-2-carboxylates represent a promising class of novel antifungal agents with distinct mechanisms of action compared to standard therapies. Their ability to disrupt calcium homeostasis and inhibit N-myristoyltransferase offers new avenues to combat fungal infections, particularly those caused by resistant strains. While in vitro data demonstrates their potent activity, further research, including comprehensive in vivo studies and structure-activity relationship optimization, is necessary to translate this potential into clinically effective treatments. The continued exploration of this and other novel chemical scaffolds is paramount in the global effort to address the growing challenge of fungal diseases.

References

  • Hejchman, E., et al. (2012). Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. Journal of Pharmacology and Experimental Therapeutics, 343(2), 380-388. Available at: [Link]

  • Hejchman, E., et al. (2012). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. The Journal of pharmacology and experimental therapeutics, 343(2), 380–388. Available at: [Link]

  • ResearchGate. (n.d.). Benzofuran derivatives with antifungal activity. Available at: [Link]

  • Garg, M., & Mahajan, M. P. (1995). Antifungal activity of two benzofuran-imidazoles in different experimental conditions. Mycoses, 38(7-8), 321–324. Available at: [Link]

  • Masubuchi, M., et al. (2001). Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase. Bioorganic & medicinal chemistry letters, 11(14), 1833–1837. Available at: [Link]

  • Asati, V., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(111), 91527-91544. Available at: [Link]

  • Li, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(14), 5437. Available at: [Link]

  • Patel, H., et al. (2017). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Journal of Saudi Chemical Society, 21(1), S289-S297. Available at: [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00091-19. Available at: [Link]

  • Wang, C., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(54), 31580-31607. Available at: [Link]

  • Asadi, M., et al. (2018). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 7(2), 115-129. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Available at: [Link]

  • Wang, Z., et al. (2017). Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. Molecules, 22(11), 1836. Available at: [Link]

  • MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives. MOJ Bioorganic & Organic Chemistry, 1(1). Available at: [Link]

  • U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. Available at: [Link]

  • Rex, J. H., et al. (1999). In vitro antifungal susceptibility testing. Clinical microbiology reviews, 12(4), 586–604. Available at: [Link]

  • Szymański, M., & Szymańska, M. (2022). Echinocandins – structure, mechanism of action and use in antifungal therapy. Postepy higieny i medycyny doswiadczalnej, 76(1), 209-220. Available at: [Link]

  • ResearchGate. (n.d.). Action Mechanisms of Antifungal Drugs. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Available at: [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517. Available at: [Link]

  • Cuenca-Estrella, M., et al. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. Revista iberoamericana de micologia, 40(4), 143–147. Available at: [Link]

  • Spampinato, C., & Leonardi, D. (2013). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(1), 10. Available at: [Link]

  • Georgopapadakou, N. H. (2001). Antifungal agents: mechanisms of action. Current opinion in investigational drugs, 2(10), 1401–1407. Available at: [Link]

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Safety Operating Guide

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Ethyl 3,5-dimethylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Ethyl 3,5-dimethylbenzofuran-2-carboxylate, a member of the benzofuran class of compounds, holds potential in various therapeutic areas. As with any specialized chemical, a profound understanding of its safe handling is paramount to protect researchers and ensure the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE).

Understanding the Hazard Profile

Potential hazards may include:

  • Skin and Eye Irritation: Many organic esters and aromatic compounds can cause irritation upon contact with the skin and eyes.[3]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[3]

  • Combustibility: Like many organic compounds, it may be combustible, especially at elevated temperatures.[4][5]

  • Aquatic Toxicity: Some related compounds exhibit toxicity to aquatic life.[6]

Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental protocol.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the recommended PPE for handling this compound in a laboratory setting. The selection of specific PPE should always be informed by a task-specific risk assessment.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatRecommended if handling large quantities or if dust is generated
Solution Preparation and Transfers Chemical splash gogglesNitrile or neoprene glovesLaboratory coatNot generally required if performed in a fume hood
Running Reactions Chemical splash goggles and face shield (if splash hazard exists)Nitrile or neoprene glovesLaboratory coatNot generally required if performed in a fume hood
Work-up and Purification Chemical splash goggles and face shieldNitrile or neoprene glovesLaboratory coatRecommended if vapors are likely to be generated outside of a fume hood
Handling Waste Chemical splash gogglesNitrile or neoprene glovesLaboratory coatNot generally required

Procedural Guidance: Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning PPE Workflow

G cluster_donning Donning PPE Sequence start Start Clean lab_coat 1. Lab Coat start->lab_coat gloves 2. Gloves lab_coat->gloves goggles 3. Eye Protection (Goggles/Face Shield) gloves->goggles respirator 4. Respirator (If Required) goggles->respirator end Ready for Work respirator->end

Caption: Sequential process for correctly putting on PPE.

Doffing PPE Workflow

G cluster_doffing Doffing PPE Sequence start Work Complete gloves 1. Gloves (Contaminated) start->gloves goggles 2. Eye Protection gloves->goggles lab_coat 3. Lab Coat goggles->lab_coat respirator 4. Respirator (If Worn) lab_coat->respirator wash 5. Wash Hands respirator->wash end Exit Clean wash->end

Caption: Sequential process for safely removing PPE.

Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]

  • Avoid direct contact with skin and eyes.[8] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]

  • Use non-sparking tools and avoid sources of ignition, as the compound may be combustible.[4][5]

  • Keep containers tightly closed when not in use to prevent the release of vapors.[8]

Disposal:

  • Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.[9]

  • It is generally recommended to dispose of this type of chemical waste through a licensed professional waste disposal service.[10]

  • Do not pour down the drain, as related compounds can be harmful to aquatic life.[6] Contaminated packaging should be treated as hazardous waste.[9]

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.